METHYL 3-(THIEN-2-YL)ACRYLATE
Description
The exact mass of the compound Methyl 3-(2-thienyl)acrylate is 168.02450067 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality METHYL 3-(THIEN-2-YL)ACRYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL 3-(THIEN-2-YL)ACRYLATE including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420771 | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57502-38-2, 20883-96-9 | |
| Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(2-thienyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of methyl 3-(thien-2-yl)acrylate, a versatile heterocyclic building block with significant potential in pharmaceutical and materials science research. We will delve into its chemical and physical properties, explore robust synthetic methodologies, analyze its spectroscopic signature, and discuss its current and potential applications, with a particular focus on drug development.
Core Compound Identification and Properties
Methyl 3-(thien-2-yl)acrylate, a member of the thiophene-containing α,β-unsaturated ester class of compounds, is a key intermediate in organic synthesis. Its structure, featuring a thiophene ring conjugated with an acrylate moiety, imparts unique electronic and steric properties that are attractive for the design of novel molecules.
CAS Numbers: 20883-96-9, 57502-38-2[1]
Molecular Formula: C₈H₈O₂S[1]
Molecular Weight: 168.21 g/mol [1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of methyl 3-(thien-2-yl)acrylate is paramount for its effective handling, reaction optimization, and downstream applications.
| Property | Value | Source |
| Physical State | Solid, White to Grey | [2] |
| Melting Point | 48-49°C | [2] |
| Boiling Point | Not readily available | |
| Solubility | Dichloromethane, DMSO (Slightly), Ethyl Acetate, Methanol | [2] |
| IUPAC Name | methyl (2E)-3-(thiophen-2-yl)prop-2-enoate | [1] |
Synthesis of Methyl 3-(thien-2-yl)acrylate: A Comparative Analysis of Key Methodologies
The synthesis of methyl 3-(thien-2-yl)acrylate can be achieved through several established synthetic routes. The choice of method often depends on factors such as desired stereoselectivity, substrate availability, and scalability. Here, we discuss two of the most prevalent and effective methods: the Wittig reaction and the Heck coupling reaction.
The Wittig Reaction: Precision in Alkene Formation
The Wittig reaction stands out for its reliability in forming carbon-carbon double bonds with predictable stereochemistry. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of methyl 3-(thien-2-yl)acrylate, thiophene-2-carboxaldehyde is reacted with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide generally favors the formation of the thermodynamically more stable (E)-isomer, which is often the desired product.
Causality in Experimental Choice: The selection of a stabilized ylide is a critical decision to ensure high (E)-selectivity. The electron-withdrawing ester group on the ylide moderates its reactivity, leading to a reversible initial addition to the aldehyde. The subsequent elimination of triphenylphosphine oxide proceeds through a lower energy transition state that ultimately yields the trans-alkene.
Experimental Protocol: Wittig Reaction
-
Ylide Generation (in situ): In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl bromoacetate and triphenylphosphine in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction with Aldehyde: To this mixture, add thiophene-2-carboxaldehyde.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is triturated with a non-polar solvent like diethyl ether or hexanes to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
The Heck Coupling Reaction: A Powerful C-C Bond Forming Tool
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. This method is highly efficient for the synthesis of substituted alkenes and is amenable to a wide range of functional groups. To synthesize methyl 3-(thien-2-yl)acrylate via the Heck reaction, a 2-halothiophene (typically 2-bromothiophene or 2-iodothiophene) is coupled with methyl acrylate in the presence of a palladium catalyst and a base.
Causality in Experimental Choice: The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the yield and selectivity of the Heck reaction. For instance, phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required to neutralize the hydrogen halide generated during the reaction.
Experimental Protocol: Heck Coupling Reaction
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser, combine 2-bromothiophene, methyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120°C. The progress of the reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Caption: Key synthetic workflows for Methyl 3-(thien-2-yl)acrylate.
Spectroscopic Characterization
The structural elucidation of methyl 3-(thien-2-yl)acrylate relies on a combination of spectroscopic techniques. While a comprehensive experimental infrared spectrum is not widely available, the expected characteristic absorption bands can be predicted based on its functional groups.
| Technique | Key Data |
| ¹H NMR | Data not readily available in search results. |
| ¹³C NMR | Data not readily available in search results. |
| Mass Spectrometry (MS) | Data not readily available in search results. |
| Infrared (IR) Spectroscopy (Predicted) | ~1720 cm⁻¹ (C=O stretch, ester), ~1630 cm⁻¹ (C=C stretch, alkene), ~1200, ~1100 cm⁻¹ (C-O stretch, ester), ~800-700 cm⁻¹ (C-H bend, thiophene ring) |
Applications in Research and Development
The unique structural features of methyl 3-(thien-2-yl)acrylate make it a valuable building block in various areas of chemical research, particularly in the synthesis of more complex molecules with potential biological activity.
Role in Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds are a well-established class of privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The thiophene ring can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and pharmacokinetic properties. The acrylate moiety in methyl 3-(thien-2-yl)acrylate provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for biological screening.
While specific biological activity data for methyl 3-(thien-2-yl)acrylate is limited in the public domain, its structural analogs have shown promise in various therapeutic areas, including:
-
Anticancer Agents: Thiophene derivatives have been investigated for their potential to inhibit cancer cell growth through various mechanisms.
-
Anti-inflammatory Agents: The thiophene scaffold is present in some anti-inflammatory drugs.
The acrylate group, being a Michael acceptor, can potentially engage in covalent interactions with biological targets. This property can be exploited in the design of targeted covalent inhibitors, a growing area of interest in drug discovery.
Sources
a comprehensive overview of the spectroscopic data for methyl 3-(thiophen-3-yl)acrylate.
This technical guide offers an in-depth examination of the spectroscopic profile of methyl 3-(thiophen-3-yl)acrylate, a compound with significant applications in medicinal chemistry and materials science.[1][2] As a molecule incorporating both a thiophene ring, a privileged scaffold in numerous FDA-approved drugs, and an α,β-unsaturated ester moiety, its structural confirmation is paramount for researchers in drug development and organic synthesis.[2] This document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounded in established experimental protocols and expert interpretation.
Molecular Structure and Overview
Methyl 3-(thiophen-3-yl)acrylate, systematically named methyl (E)-3-(thiophen-3-yl)prop-2-enoate, possesses the chemical formula C₈H₈O₂S.[3] The molecule's architecture is characterized by a methyl ester group conjugated with a vinylic system, which is in turn substituted with a thiophene ring at the 3-position. The predominant and more stable configuration is the E (trans) isomer, a feature confirmed by the spectroscopic data that follows.
Caption: Chemical structure of methyl 3-(thiophen-3-yl)acrylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For methyl 3-(thiophen-3-yl)acrylate, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution and stereochemistry.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule.
Experimental Protocol: ¹H NMR Spectroscopy A sample of (E)-methyl 3-(thiophen-3-yl)acrylate is dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra are recorded on a 400 MHz spectrometer.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [1][4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.68 | d | 16.0 | 1H | Vinylic H |
| 7.50 | d | 1.6 | 1H | Thiophene H |
| 7.29-7.34 | m | - | 2H | Thiophene H |
| 6.27 | d | 16.0 | 1H | Vinylic H |
| 3.80 | s | - | 3H | OMe |
Interpretation and Expertise: The spectrum is highly informative. The large coupling constant (J = 16.0 Hz) for the two vinylic protons at 7.68 and 6.27 ppm is definitive proof of their trans (E) configuration.[4] The downfield shift of the proton at 7.68 ppm is attributed to its proximity to the electron-withdrawing carbonyl group. The three protons on the thiophene ring appear in the aromatic region, with a multiplet and a doublet confirming the 3-substitution pattern. The sharp singlet at 3.80 ppm, integrating to three protons, is characteristic of the methyl ester group.
Caption: Key ¹H NMR assignments for methyl 3-(thiophen-3-yl)acrylate.
¹³C NMR Spectroscopy
Complementing the ¹H NMR, the ¹³C NMR spectrum identifies all unique carbon environments.
Experimental Protocol: ¹³C NMR Spectroscopy The sample is prepared as for ¹H NMR. The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100.6 MHz, typically with proton decoupling.[1][4]
Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, CDCl₃) [1][4]
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 168.1 | C=O |
| 138.7 | Vinylic CH |
| 137.8 | Thiophene C |
| 128.6 | Thiophene CH |
| 127.4 | Thiophene CH |
| 125.4 | Thiophene CH |
| 117.7 | Vinylic CH |
| 52.1 | OMe |
Interpretation and Expertise: The carbonyl carbon of the ester is the most downfield signal at 168.1 ppm, as expected.[1] The eight distinct signals confirm the number of unique carbon atoms in the molecule. The signals between 117.7 and 138.7 ppm correspond to the sp² hybridized carbons of the vinylic and thiophene groups. The sole sp³ carbon, the methyl ester carbon, resonates upfield at 52.1 ppm.[1][4]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) HRMS is conducted using an electrospray ionization (ESI) source in positive ion mode.[1] This "soft" ionization technique is ideal for obtaining the molecular ion peak with minimal fragmentation, allowing for a precise mass measurement that confirms the elemental formula.
Table 3: High-Resolution Mass Spectrometry (ESI+) Data [1][4]
| Parameter | Value |
|---|---|
| Calculated m/z for [C₈H₈O₂S]⁺ ([M+H]⁺) | 168.0245 |
| Found m/z | 168.0243 |
Interpretation and Expertise: The excellent agreement between the calculated and found mass-to-charge ratio (m/z) to four decimal places provides unequivocal confirmation of the molecular formula C₈H₈O₂S.[1][3][4] This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
While ESI is used for confirmation, Electron Ionization (EI) would induce fragmentation, providing structural clues.
Caption: A plausible fragmentation pathway for methyl 3-(thiophen-3-yl)acrylate in EI-MS.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.[1] A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] The spectrum is recorded in the range of 4000-400 cm⁻¹.[5]
Table 4: Predicted Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100 | C-H stretch | Aromatic/Vinylic |
| ~2950 | C-H stretch | Aliphatic (CH₃) |
| ~1715 | C=O stretch | α,β-Unsaturated Ester |
| ~1630 | C=C stretch | Alkene |
| ~1440 | C-H bend | CH₃ |
| ~1200 | C-O stretch | Ester |
| ~980 | C-H bend (out-of-plane) | trans-Alkene |
Interpretation and Expertise: While a specific experimental spectrum is not widely available in public databases, the expected absorptions are highly characteristic.[5] The most prominent peak would be the strong C=O stretch of the conjugated ester around 1715 cm⁻¹. The presence of the C=C double bond is confirmed by a peak around 1630 cm⁻¹. A key diagnostic peak for the (E)-isomer is the strong out-of-plane C-H bend near 980 cm⁻¹. The C-O stretch of the ester and various C-H stretches for the aromatic, vinylic, and methyl groups complete the spectral fingerprint.
Synthesis and Characterization Workflow
The acquisition of this spectroscopic data is the final step in a broader experimental process, which typically begins with chemical synthesis. A common and effective route is the Heck reaction.[6]
Experimental Protocol: Synthesis via Heck Reaction A mixture of 3-bromothiophene, methyl acrylate, a palladium catalyst such as palladium(II) acetate, a phosphine ligand, and a base like triethylamine in a suitable solvent is heated.[1][6] After the reaction, the mixture undergoes an aqueous work-up, and the crude product is purified by column chromatography on silica gel to yield the pure (E)-methyl 3-(thiophen-3-yl)acrylate.[1][7] The identity and purity of the final product are then confirmed by the spectroscopic methods detailed in this guide.
Caption: Overall experimental workflow from synthesis to spectroscopic characterization.
Conclusion
The collective spectroscopic data provides a definitive and comprehensive characterization of methyl 3-(thiophen-3-yl)acrylate. ¹H and ¹³C NMR confirm the molecular skeleton and the E-stereochemistry of the double bond. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, infrared spectroscopy identifies the key functional groups present. This guide serves as an authoritative reference for scientists, ensuring the confident identification and use of this important chemical entity in research and development.
References
-
3-Thiophen-3-yl-acrylic acid methyl ester. PubChem. Available from: [Link]
-
Methyl 3-(2-thienyl)acrylate. PubChem. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Thiophen-3-yl-acrylic acid methyl ester | C8H8O2S | CID 5372373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of methyl 3-(thien-2-yl)acrylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its chemical identity, spectroscopic profile, synthesis methodologies, and its emerging role as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this compound.
Chemical Identity and Physicochemical Properties
Methyl 3-(thien-2-yl)acrylate, a member of the thiophene-containing α,β-unsaturated ester class of compounds, possesses a unique combination of a heteroaromatic ring and a reactive acrylate moiety. This structure imparts specific chemical and biological characteristics that are of significant interest in the synthesis of complex molecules.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (2E)-3-(thiophen-2-yl)prop-2-enoate .[1] The "(2E)" designation specifies the stereochemistry of the double bond as trans, which is the thermodynamically more stable isomer.
Chemical Structure:
Caption: 2D Structure of Methyl (2E)-3-(thiophen-2-yl)prop-2-enoate.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂S | [1] |
| Molecular Weight | 168.21 g/mol | [1] |
| CAS Number | 57502-38-2 | [1] |
| Appearance | Colorless liquid (typical) | |
| Canonical SMILES | COC(=O)/C=C/C1=CC=CS1 | [1] |
| InChI Key | HKVOGMDMMCLQFJ-SNAWJCMRSA-N | [1] |
Spectroscopic Profile
The structural elucidation of methyl 3-(thien-2-yl)acrylate is confirmed through various spectroscopic techniques. The expected spectral data are crucial for reaction monitoring and product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons with a large coupling constant (typically >15 Hz) indicative of the trans configuration. The thiophene ring protons will appear in the aromatic region, and a singlet for the methyl ester protons will be observed in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two vinylic carbons, the carbons of the thiophene ring, and the methyl carbon of the ester.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. The expected exact mass for [C₈H₈O₂S]+ is 168.0245.[1]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the α,β-unsaturated ester (typically around 1710-1730 cm⁻¹), the C=C stretching of the alkene (around 1630-1640 cm⁻¹), and C-H and C=C stretching vibrations associated with the thiophene ring.
Synthesis Methodologies
The synthesis of methyl 3-(thien-2-yl)acrylate can be efficiently achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most reliable and widely used methods are the Wittig reaction and the Heck reaction.
Wittig Reaction
The Wittig reaction provides a powerful and stereoselective method for the formation of the carbon-carbon double bond, typically yielding the (E)-isomer when a stabilized ylide is employed.[2][3]
Reaction Scheme:
Caption: Wittig reaction for the synthesis of the target molecule.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol is adapted from established procedures for the synthesis of similar α,β-unsaturated esters.[4][5]
Materials:
-
Thiophene-2-carboxaldehyde
-
Methyl (triphenylphosphoranylidene)acetate (stabilized Wittig reagent)
-
Anhydrous toluene or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophene-2-carboxaldehyde (1.0 equivalent) and methyl (triphenylphosphoranylidene)acetate (1.1 equivalents).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be applied to drive the reaction to completion.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue contains the desired product and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure. Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.
Heck Reaction
The Mizoroki-Heck reaction is another powerful tool for C-C bond formation, involving the palladium-catalyzed coupling of an aryl halide with an alkene.[6] For the synthesis of methyl 3-(thien-2-yl)acrylate, 2-bromothiophene or 2-iodothiophene is coupled with methyl acrylate.
Reaction Scheme:
Sources
- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and characterization of thiophene-based acrylates
An In-depth Technical Guide to the Synthesis and Characterization of Thophene-Based Acrylates
Introduction: The Versatility of Thiophene-Based Acrylates
Thiophene-based acrylates are a class of organic molecules that have garnered significant attention in the fields of materials science and drug development.[1][2][3] Their unique molecular architecture, which combines the electron-rich thiophene ring with the reactive acrylate group, gives rise to a fascinating array of properties. Thiophene-containing polymers are known for their excellent charge transport capabilities, making them ideal for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][4][5] The acrylate moiety, on the other hand, provides a versatile handle for polymerization and post-functionalization, allowing for the fine-tuning of material properties.[6] In the realm of medicinal chemistry, the thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatives are actively being investigated for a wide range of therapeutic applications, including as anti-inflammatory and anticancer agents.[7][8][9] This guide provides a comprehensive overview of the synthesis and characterization of thiophene-based acrylates, aimed at researchers, scientists, and drug development professionals.
Part 1: Synthetic Strategies for Thiophene-Based Acrylates
The synthesis of thiophene-based acrylates can be broadly categorized into two main approaches: the formation of a carbon-carbon bond to attach the acrylate moiety to the thiophene ring, and the formation of an ester bond between a thiophene-containing alcohol and an acrylic acid derivative.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely employed in the synthesis of conjugated materials.
The Mizoroki-Heck Reaction: A Workhorse for C-C Bond Formation
The Mizoroki-Heck reaction is a robust and versatile method for the vinylation of aryl or vinyl halides.[10] In the context of thiophene-based acrylates, this reaction typically involves the coupling of a halothiophene (bromo- or iodothiophene) with an acrylate ester in the presence of a palladium catalyst and a base.[10] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[11]
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive catalyst precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: While ligandless conditions can be successful, the use of phosphine ligands, such as triphenylphosphine (PPh₃), can improve the stability and reactivity of the catalyst.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is often used to neutralize the hydrohalic acid generated during the catalytic cycle.[11]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the reaction.
-
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a more sustainable alternative to traditional cross-coupling reactions as it avoids the need for pre-functionalized starting materials (e.g., organometallic reagents).[12][13][14][15] In this approach, a C-H bond on the thiophene ring is directly coupled with an aryl halide or, in some cases, an acrylate. This method is often more atom-economical and can reduce the number of synthetic steps.[16]
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are also commonly used for direct C-H arylation. The choice of the palladium precursor and ligands can influence the regioselectivity of the reaction.
-
Oxidant/Additive: In many cases, an oxidant is required to facilitate the catalytic cycle. Additives like pivalic acid (PivOH) can act as proton-shuttling agents, promoting the C-H activation step.[14]
-
Regioselectivity: The position of C-H activation on the thiophene ring is influenced by electronic and steric factors. For unsubstituted thiophene, arylation typically occurs at the more reactive α-positions (C2 and C5).[12]
-
Strategy 2: Esterification of Thiophene-Functionalized Alcohols
A straightforward method for synthesizing thiophene-based acrylates is the esterification of a thiophene-containing alcohol with acryloyl chloride or acrylic acid. This is a classic and reliable method for forming the ester linkage.
-
Causality Behind Experimental Choices:
-
Acylating Agent: Acryloyl chloride is highly reactive and is often preferred for its rapid reaction rates.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is typically added to scavenge the HCl that is formed during the reaction with acryloyl chloride, preventing unwanted side reactions.[17]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent hydrolysis of the acryloyl chloride.[17]
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.
-
Part 2: Comprehensive Characterization of Thiophene-Based Acrylates
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized thiophene-based acrylates. A combination of spectroscopic and analytical techniques is typically employed.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: Provides information about the number and chemical environment of protons. Key signals to look for in thiophene-based acrylates include the characteristic peaks for the thiophene ring protons (typically in the range of 6.5-8.0 ppm) and the vinyl protons of the acrylate group (usually between 5.5 and 7.0 ppm).
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acrylate group will have a characteristic chemical shift in the range of 160-175 ppm.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Key Vibrational Modes: For thiophene-based acrylates, key absorption bands include the C=O stretching of the acrylate ester (around 1720-1740 cm⁻¹), C=C stretching of the acrylate and thiophene ring (in the range of 1600-1640 cm⁻¹), and C-H stretching of the thiophene ring (around 3100 cm⁻¹).[18]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing volatile compounds and assessing purity.[19][20]
Purity and Thermal Properties
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for determining the purity of volatile acrylate monomers and identifying any residual starting materials or byproducts.[21][22][23]
Optical and Electronic Properties
-
UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The position of the absorption maximum (λmax) is related to the extent of π-conjugation. Thiophene-based systems typically exhibit strong absorption in the UV or visible region of the electromagnetic spectrum.[24][25]
-
Fluorescence Spectroscopy: For applications in OLEDs and sensors, the emissive properties of the material are critical. Fluorescence spectroscopy is used to measure the emission spectrum, quantum yield, and lifetime of the excited state.[26][27]
Part 3: Experimental Protocols and Data Presentation
Experimental Protocol: Synthesis of Methyl 2-(thiophen-2-yl)acrylate via Heck Coupling
This protocol is a representative example of a Mizoroki-Heck reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL), 2-bromothiophene (1 mmol), and methyl acrylate (1.2 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes for Thiophene-Based Acrylates
| Synthetic Route | Advantages | Disadvantages | Key Considerations |
| Mizoroki-Heck Reaction | Well-established, reliable, good functional group tolerance. | Requires pre-functionalized halothiophenes, potential for catalyst contamination. | Catalyst choice, ligand, base, and solvent are critical for optimization.[11] |
| Direct C-H Arylation | Atom-economical, avoids pre-functionalization, can reduce synthetic steps. | May require harsh reaction conditions, regioselectivity can be a challenge. | Catalyst system and directing groups can influence regioselectivity.[12][14] |
| Esterification | Simple, high-yielding, uses readily available starting materials. | Acryloyl chloride is moisture-sensitive and corrosive. | Requires anhydrous conditions and a base to neutralize HCl.[17] |
Table 2: Expected Spectroscopic Data for a Representative Thiophene-Based Acrylate
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ 7.5-6.8 (m, 3H, thiophene-H), δ 6.5-5.8 (m, 3H, acrylate-H), δ 3.7 (s, 3H, OCH₃) | Confirms the presence of both thiophene and methyl acrylate moieties. |
| ¹³C NMR | δ 166 (C=O), δ 140-125 (thiophene-C and acrylate vinyl-C), δ 52 (OCH₃) | Identifies the key carbon environments in the molecule. |
| FT-IR | ν 1725 cm⁻¹ (C=O stretch), ν 1630 cm⁻¹ (C=C stretch), ν 3100 cm⁻¹ (thiophene C-H stretch) | Confirms the presence of the ester and vinyl functional groups. |
| UV-Vis | λmax ~280-320 nm | Indicates the extent of π-conjugation in the molecule. |
Mandatory Visualization
Caption: General workflow for the synthesis and characterization of thiophene-based acrylates.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Conclusion
The synthesis and characterization of thiophene-based acrylates are of paramount importance for the advancement of organic electronics and medicinal chemistry. This guide has provided an in-depth overview of the key synthetic strategies, including palladium-catalyzed cross-coupling reactions and classical esterification, highlighting the rationale behind the choice of experimental conditions. Furthermore, a comprehensive suite of characterization techniques has been presented to ensure the structural integrity, purity, and desired properties of the synthesized compounds. As research in these fields continues to evolve, the development of novel and efficient methods for the synthesis of functionalized thiophene-based acrylates will undoubtedly pave the way for the next generation of high-performance materials and therapeutics.
References
- Benchchem. Application Notes and Protocols: Heck Coupling for the Synthesis of 3-Thiopheneacrylic Acid Methyl Ester.
- PubMed. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction].
- ACS Publications. Synthesis of Polymers with Isolated Thiophene-Based Chromophores.
- Chemistry of Materials. Polythiophene: From Fundamental Perspectives to Applications.
- Organic Chemistry Portal. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex.
- ResearchGate. Thiophene‐Based Polymers: Synthesis and Applications.
- Thieme Connect. Intramolecular Mizoroki–Heck Reaction of 2-Thiosubstituted Acrylates for the Synthesis of 3-Substituted Benzo[b]thiophene-2-carboxylates.
- ResearchGate. Determination of residual acrylate monomers in adhesives by headspace gas chromatography-mass spectrometry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene-Based Organic Molecules in Modern Electronics.
- ResearchGate. UV−vis absorption and fluorescence spectra of dimers and polymers in THF solution.
- ResearchGate. Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography – Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent.
- Taylor & Francis Online. Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors.
- ResearchGate. a) UV/Vis absorption and b) normalized fluorescence spectra of doubly thiophene‐fused benzodiphospholes trans‐1 (black) and cis‐1 (red) in CH2Cl2 (solid lines) and in the solid state (dashed lines).
- PubMed. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes.
- Unipd. Direct Arylation of Thiophenes in Continuous Flow.
- RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
- LCGC International. Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry.
- PubMed. Experimental (FT-IR, NMR and UV) and theoretical (M06-2X and DFT) investigation, and frequency estimation analyses on (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile.
- Semantic Scholar. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex.
- Benchchem. Technical Support Center: Optimizing Heck Coupling Conditions for Thiophene Acrylates.
- Faculty members. Experimental (FT-IR, NMR and UV) and theoretical (M06-2X and DFT) investigation, and frequency estimation analyses on (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile.
- ResearchGate. Normalized UV-vis absorption spectra (UV) and fluorescence spectra (FL) in THF solution (sol.) and in the solid state (film). a) 1a; b) 1b; c) 1c.
- ResearchGate. Direct Arylation of Thiophenes in Continuous Flow.
- ACS Publications. Synthesis and Characterization of Poly(methyl acrylate) Grafted from Poly(thiophene) to Form Solid-State Fluorescent Materials.
- ResearchGate. Extension of the Heck Reaction to the Arylation of Activated Thiophenes.
- NIH. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.
- ResearchGate. (PDF) Characterization of acrylic coatings containing poly(diethylammonium 3-thiopheneacetate) polyelectrolyte and nano-SiO2.
- JEPT - Journal for Electrochemistry and Plating Technology. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline.
- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL THIOPHENE ACRYLATE DERIVATIVES.
- ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.
- PubMed Central. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
- RSC Publishing. Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications.
- NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- PubMed. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors.
- ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?
- PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review.
- PMC - NIH. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method.
- PubMed. Novel thiophene derivatives for the treatment of benign prostatic hyperplasia.
- Organic Chemistry Portal. Thiophene synthesis.
- ResearchGate. Synthesis and Characterization of New 3-Substituted Thiophene Copolymers.
- Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
- The Infrared Absorption Spectra of Thiophene Derivatives.
- PMC - PubMed Central. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
- Reddit. Is THF good for esterification?.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thiophene derivatives for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 13. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.unipd.it [research.unipd.it]
- 15. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex. | Semantic Scholar [semanticscholar.org]
- 16. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 19. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.rsc.org [pubs.rsc.org]
METHYL 3-(THIEN-2-YL)ACRYLATE molecular weight and formula
An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate: Synthesis, Properties, and Applications in Drug Development
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(thien-2-yl)acrylate, a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, outlines robust synthetic protocols, and explores its applications, particularly within the realm of drug development. The synthesis section emphasizes the widely employed Heck and Wittig reactions, offering step-by-step methodologies and the underlying chemical principles. Spectroscopic data are presented to aid in characterization, and the guide concludes with a discussion on the compound's relevance to researchers and professionals in the pharmaceutical industry.
Introduction: The Significance of Methyl 3-(thien-2-yl)acrylate
Methyl 3-(thien-2-yl)acrylate, a derivative of thiophene, is a versatile building block in the synthesis of more complex molecules. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to mimic a phenyl ring while possessing distinct electronic properties and metabolic profile. The acrylate moiety provides a reactive handle for a variety of chemical transformations, including polymerization, conjugate addition, and cycloaddition reactions. This combination of a biologically relevant core and a synthetically versatile functional group makes Methyl 3-(thien-2-yl)acrylate a compound of high interest for drug discovery and materials science.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.
Molecular Identity and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H8O2S | [1][2][3] |
| Molecular Weight | 168.21 g/mol | [1][2] |
| IUPAC Name | methyl (E)-3-thiophen-2-ylprop-2-enoate | [1][2] |
| CAS Registry Number | 20883-96-9, 57502-38-2 | [1][4] |
| Melting Point | 48-49°C | [4] |
| Appearance | Solid | [5] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for confirming the identity and purity of synthesized Methyl 3-(thien-2-yl)acrylate.
| Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.68 (d, J=16.0 Hz, 1H), 7.50 (d, J=1.6 Hz, 1H), 7.34-7.29 (m, 2H), 6.27 (d, J=16.0 Hz, 1H), 3.80 (s, 3H) | [6][7] |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm): 168.1 (C=O), 138.7 (Vinylic CH), 137.8 (Thiophene C), 128.6 (Thiophene CH), 127.4 (Thiophene CH), 125.4 (Thiophene CH), 117.7 (Vinylic CH), 52.1 (OCH₃) | [6] |
| Mass Spectrometry (HRMS-ESI+) | m/z: Calculated for [C₈H₈O₂S]+ 168.0245, Found 168.0243 | [6][7] |
| Infrared (IR) | Characteristic absorptions for C=O (ester), C=C (alkene), and thiophene ring vibrations. | [5] |
Synthesis of Methyl 3-(thien-2-yl)acrylate: A Practical Guide
The synthesis of Methyl 3-(thien-2-yl)acrylate can be efficiently achieved through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations. The Heck coupling and Wittig reactions are two of the most common and reliable approaches.[8]
The Heck Coupling Reaction: A Palladium-Catalyzed Approach
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst.[8] This method is often favored for its efficiency and scalability.
Experimental Protocol: Ligand and Base-Free Palladium-Catalyzed Oxidative Heck Reaction [9]
This protocol describes a more environmentally benign oxidative Heck reaction, avoiding the use of phosphine ligands and strong bases.
Materials:
-
Thiophene-3-boronic acid
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add thiophene-3-boronic acid (1.0 mmol), methyl acrylate (1.5 mmol), and Palladium(II) acetate (5 mol%).
-
Add dimethylformamide (5 mL) to the flask.
-
Stir the reaction mixture at 80°C for 12 hours under an air atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield (E)-methyl 3-(thiophen-3-yl)acrylate as a white solid.
Rationale: This oxidative Heck reaction proceeds through a catalytic cycle involving the palladium catalyst. The absence of a ligand and external base simplifies the reaction setup and purification. The use of a boronic acid as the arylating agent is a key feature of this variation.
The Wittig Reaction: A Classic Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphorus ylide.[10] This method offers excellent control over the location of the newly formed double bond.
Experimental Protocol: One-Pot Aqueous Wittig Reaction [10]
This protocol details a convenient one-pot synthesis of Methyl 3-(thien-2-yl)acrylate.
Materials:
-
3-Thiophenecarboxaldehyde
-
Triphenylphosphine
-
Methyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-thiophenecarboxaldehyde (1.0 mmol) and sodium bicarbonate (3.0 mmol) in 5 mL of deionized water.
-
Add freshly ground triphenylphosphine (1.4 mmol).
-
Stir the resulting suspension vigorously for 1 minute.
-
To the stirred suspension, add methyl bromoacetate (1.6 mmol).
-
Continue to stir the reaction mixture vigorously at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford Methyl 3-(thien-2-yl)acrylate.
Rationale: This one-pot aqueous procedure is advantageous due to its operational simplicity and use of water as a solvent. The phosphorus ylide is generated in situ from triphenylphosphine and methyl bromoacetate, which then reacts with the 3-thiophenecarboxaldehyde to form the desired acrylate.
Diagram of the Wittig Reaction Workflow
Sources
- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Thiophen-3-yl-acrylic acid methyl ester | C8H8O2S | CID 5372373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. METHYL 3-(THIEN-2-YL)ACRYLATE CAS#: 20883-96-9 [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of METHYL 3-(THIEN-2-YL)ACRYLATE
An In-depth Technical Guide to METHYL 3-(THIEN-2-YL)ACRYLATE
Authored by: Gemini, Senior Application Scientist
Publication Date: January 6, 2026
Abstract
This technical guide provides a comprehensive analysis of Methyl 3-(thien-2-yl)acrylate, a versatile unsaturated ester with significant potential in organic synthesis, medicinal chemistry, and materials science. This document delves into the core physical and chemical properties, spectroscopic signatures, and established synthetic protocols. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate the effective application of this compound in advanced research settings.
Chemical Identity and Molecular Structure
Methyl 3-(thien-2-yl)acrylate, a derivative of acrylic acid, features a thiophene ring conjugated with an acrylate functional group. This arrangement of a heteroaromatic ring and an electron-withdrawing group dictates its unique reactivity and chemical behavior.
Nomenclature and Identifiers:
-
IUPAC Name: methyl (E)-3-thiophen-2-ylprop-2-enoate[1]
-
Synonyms: Methyl 3-(2-thienyl)acrylate, 3-(2-Thienyl)acrylic acid methyl ester[1][2]
-
Molecular Formula: C₈H₈O₂S[1]
Molecular Structure:
Caption: General workflow for Wittig synthesis.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carboxaldehyde in a suitable solvent such as toluene.
-
Ylide Addition: Add the stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate, to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The residue is then subjected to an aqueous workup, which may involve washing with water and brine, followed by extraction with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. [5]6. Characterization: The structure and purity of the final product are confirmed using NMR, IR, and MS spectroscopy. [5]
Applications in Research and Drug Development
Methyl 3-(thien-2-yl)acrylate serves as a valuable building block in organic synthesis due to its reactive functional groups.
-
Pharmaceutical Intermediates: The thiophene moiety is a common scaffold in many pharmaceutically active compounds. This acrylate derivative is a precursor for synthesizing various drug candidates. [6]* Functional Materials: Its conjugated system and potential for polymerization make it a candidate for the development of novel polymers and functional materials with specific electronic or optical properties.
Safety and Handling
It is essential to handle Methyl 3-(thien-2-yl)acrylate with appropriate safety precautions due to its potential hazards.
GHS Hazard Statements:
-
H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1]* H335: May cause respiratory irritation [1] Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a chemical fume hood. [7][8]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [7][9]* Avoid breathing dust, fumes, or vapors. * Wash hands thoroughly after handling. Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. * Keep away from heat, sparks, and open flames. [7]* Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
Methyl 3-(thien-2-yl)acrylate is a compound of significant interest with a well-defined set of physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is underscored by its predictable reactivity, particularly in Michael additions and cycloaddition reactions. The established synthesis protocols, such as the Wittig reaction, provide reliable access to this molecule. Adherence to proper safety and handling procedures is paramount for its use in a research environment. This guide serves as a foundational resource for scientists leveraging this compound in their synthetic and developmental endeavors.
References
-
PubChem. (n.d.). Methyl 3-(2-thienyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Thiophen-3-yl-acrylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Molbase. (n.d.). Methyl 3-(thiophen-3-yl)acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]
-
Thames River Chemical Corp. (2018). Methyl Acrylate - SAFETY DATA SHEET. Retrieved from [Link]
-
LookChem. (n.d.). METHYL ACRYLATE. Retrieved from [Link]
-
Groupe Veritas Limited. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
CDC. (n.d.). Methyl acrylate - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3-(thien-2-yl)acrylate - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 20633-67-4,CALYCOSIN 7-O-GLUCOSIDE. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Acrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(5-Bromo-2-thienyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link]
Sources
- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. METHYL 3-(THIEN-2-YL)ACRYLATE CAS#: 20883-96-9 [m.chemicalbook.com]
- 4. 3-Thiophen-3-yl-acrylic acid methyl ester | C8H8O2S | CID 5372373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 7. download.basf.com [download.basf.com]
- 8. trc-corp.com [trc-corp.com]
- 9. groupeveritas.com [groupeveritas.com]
METHYL 3-(THIEN-2-YL)ACRYLATE discovery and historical synthesis
An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl 3-(thien-2-yl)acrylate
This guide provides a comprehensive overview of the discovery and the evolution of synthetic methodologies for methyl 3-(thien-2-yl)acrylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, experimental rationales, and detailed protocols that have defined the synthesis of this crucial chemical intermediate.
Introduction: The Significance of Methyl 3-(thien-2-yl)acrylate
Methyl 3-(thien-2-yl)acrylate, an α,β-unsaturated ester, is a heterocyclic analog of cinnamic acid. Its structure, which incorporates an electron-rich thiophene ring conjugated with an electron-deficient acrylate moiety, makes it a versatile and valuable building block in organic synthesis. The thiophene scaffold is a prominent feature in numerous pharmaceuticals, owing to its bioisosteric relationship with the benzene ring and its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] Consequently, methyl 3-(thien-2-yl)acrylate serves as a key precursor for a wide array of more complex molecules in medicinal chemistry and materials science.[2]
While a singular moment of "discovery" for such a fundamental molecule is not clearly documented, its history is intrinsically linked to the development of foundational carbon-carbon bond-forming reactions and the exploration of thiophene chemistry. The primary precursor, thiophene-2-carboxaldehyde, became readily accessible through methods like the Vilsmeier-Haack reaction, paving the way for its use in various condensation and coupling reactions.[3][4] This guide traces the historical progression of its synthesis, from classic condensation methods to modern catalytic cross-coupling reactions.
Part 1: Foundational Synthesis via Aldehyde Condensation Reactions
The earliest conceptual pathways to methyl 3-(thien-2-yl)acrylate stem from classical organic reactions designed to form α,β-unsaturated systems from aldehydes.
The Knoevenagel Condensation: An Early Approach
The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a cornerstone of C-C bond formation.[5] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[6][7] For the synthesis of methyl 3-(thien-2-yl)acrylate, this involves the reaction of thiophene-2-carboxaldehyde with a reagent providing the acrylate backbone, often followed by subsequent transformations.
Causality and Mechanistic Insight: The reaction is driven by the acidity of the α-protons in the active methylene compound. A base, typically a weak one like piperidine or an amine salt, deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. The resulting aldol-type adduct readily undergoes dehydration (elimination of water), driven by the formation of a stable, conjugated π-system, to yield the final α,β-unsaturated product.
Caption: Knoevenagel condensation workflow for acrylate synthesis.
Experimental Protocol: Knoevenagel Condensation for Ethyl 2-cyano-3-(thiophen-2-yl)acrylate (A close analog and common intermediate) [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiophene-2-carboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under vacuum.
-
Purification: The resulting solid can be collected by filtration, washed with cold ethanol, and recrystallized to yield the purified product.
Part 2: The Advent of Modern, High-Selectivity Syntheses
The mid-20th century saw the development of more sophisticated and highly selective reactions, which became the preferred methods for synthesizing compounds like methyl 3-(thien-2-yl)acrylate.
The Wittig Reaction: A Paradigm Shift in Alkene Synthesis
Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction offers a powerful and unambiguous method for forming alkenes from carbonyl compounds.[8][9] This reaction utilizes a phosphonium ylide (Wittig reagent), which reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[10]
Causality and Mechanistic Insight: The reaction's success lies in its two-stage process. First, a phosphonium salt is prepared via an SN2 reaction between triphenylphosphine and an alkyl halide (e.g., methyl bromoacetate).[8] A strong base then deprotonates the carbon adjacent to the phosphorus, creating the nucleophilic ylide. This ylide attacks the thiophene-2-carboxaldehyde, leading to a four-membered ring intermediate known as an oxaphosphetane.[10] This intermediate collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene with high regioselectivity.[9] When a stabilized ylide like methyl (triphenylphosphoranylidene)acetate is used, the reaction typically yields the thermodynamically more stable (E)-isomer with high selectivity.[11]
Sources
- 1. ashdin.com [ashdin.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-(thien-2-yl)acrylate
Introduction
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount for establishing structure-activity relationships and ensuring the quality of synthesized compounds. Methyl 3-(thien-2-yl)acrylate, a molecule incorporating both a thiophene ring and an acrylate moiety, serves as a versatile building block in the synthesis of pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of methyl (E)-3-(thien-2-yl)acrylate. As a self-validating system, the principles of chemical shifts, spin-spin coupling, and signal multiplicity will be explained in the context of the molecule's specific electronic and structural features. This document is designed to move beyond a simple data report, offering field-proven insights into the causality behind the observed spectral characteristics, thereby empowering researchers to interpret similar spectra with confidence.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering system for methyl (E)-3-(thien-2-yl)acrylate will be used throughout this guide. The IUPAC name for this compound is methyl (E)-3-thiophen-2-ylprop-2-enoate.[1] The designation (E) specifies the trans-configuration of the substituents about the alkene double bond, a critical stereochemical feature readily confirmed by ¹H NMR.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Causality and Trustworthiness in Protocol:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a common, relatively non-polar solvent that provides good solubility for the analyte and has well-defined residual solvent peaks for calibration. [2]2. Locking and Shimming: The deuterium lock corrects for magnetic field drift, ensuring stable and reproducible chemical shifts. Shimming optimizes the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks and accurate coupling constant measurements.
-
¹H Acquisition: A sufficient number of scans (16-32) is chosen to achieve a good signal-to-noise ratio for this sensitive nucleus. A relaxation delay of 1-2 seconds ensures that the nuclei have mostly returned to their equilibrium state before the next pulse, allowing for more accurate integration.
-
¹³C Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum by collapsing all carbon-proton couplings into single lines, making assignment easier. [3]Due to the low natural abundance of the ¹³C isotope (~1.1%), a much larger number of scans is required to obtain a spectrum with adequate signal-to-noise.
Conclusion
The ¹H and ¹³C NMR spectra of methyl 3-(thien-2-yl)acrylate provide a wealth of structural information that is both internally consistent and fully aligned with established spectroscopic principles. Key diagnostic features in the ¹H NMR spectrum, such as the large vinylic coupling constant (~15.7 Hz) and the characteristic splitting pattern of the 2-substituted thiophene ring, allow for the unambiguous confirmation of the molecule's (E)-stereochemistry and constitution. The ¹³C NMR spectrum complements this by confirming the presence of eight unique carbon environments, with chemical shifts that directly reflect the electronic effects of the ester and thiophene functionalities. This comprehensive guide serves as an authoritative reference for the characterization of this important synthetic building block.
References
-
The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin - Supplementary Material. Organic & Biomolecular Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5709013, Methyl 3-(2-thienyl)acrylate. PubChem. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
Sources
Infrared (IR) and Mass Spectrometry (MS) of METHYL 3-(THIEN-2-YL)ACRYLATE
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of Methyl 3-(thien-2-yl)acrylate
Introduction
Methyl 3-(thien-2-yl)acrylate is a heterocyclic compound incorporating a thiophene ring and an α,β-unsaturated ester functional group. Its structure, with the chemical formula C₈H₈O₂S and a molecular weight of 168.21 g/mol , makes it a valuable building block in medicinal chemistry and materials science[1][2]. Accurate structural elucidation and confirmation are paramount for its application in research and drug development. This guide provides a detailed technical overview of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document synthesizes established principles with practical, field-proven insights to explain the causality behind the analytical results.
Section 1: Infrared (IR) Spectroscopy Analysis
Core Principles of IR Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, such as stretching and bending, absorb energy from the IR radiation at characteristic wavenumbers (cm⁻¹). An IR spectrum is a plot of this absorption versus wavenumber, creating a unique "molecular fingerprint." The presence, position, and intensity of absorption bands provide direct evidence for the presence of specific functional groups[3][4].
Predicted IR Spectrum of Methyl 3-(thien-2-yl)acrylate
The structure of methyl 3-(thien-2-yl)acrylate contains several key functional groups whose vibrational modes can be predicted. The conjugation between the thiophene ring, the alkene double bond, and the ester carbonyl group influences the exact position of their respective absorption bands.
-
α,β-Unsaturated Ester Group: The most prominent feature is the carbonyl (C=O) stretching vibration. Due to conjugation, this band is expected at a lower wavenumber than that of a saturated aliphatic ester[5]. The C-O single bond stretches of the ester group will also produce strong, characteristic bands[6].
-
Alkene Group: The carbon-carbon double bond (C=C) stretch of the acrylate moiety is expected in the typical alkene region. The out-of-plane bending of the vinylic hydrogens (=C-H) provides information about the stereochemistry (trans in this case).
-
Thiophene Ring: As an aromatic heterocycle, the thiophene ring exhibits C-H stretching vibrations at wavenumbers above 3000 cm⁻¹[7]. In-ring C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region. Additionally, C-H out-of-plane bending modes are highly characteristic of the substitution pattern on the ring[7]. The C-S bond vibration is also expected, typically at lower wavenumbers[8].
-
Methyl Group: The methyl group will show aliphatic C-H stretching vibrations below 3000 cm⁻¹[3].
Data Summary: Characteristic IR Absorption Bands
The following table summarizes the expected quantitative data for the key vibrational modes of methyl 3-(thien-2-yl)acrylate.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & References |
| 3120–3050 cm⁻¹ | Aromatic & Vinylic C-H Stretch | Medium | Characteristic of C-H bonds on the thiophene ring and the alkene double bond.[7] |
| <3000 cm⁻¹ | Aliphatic C-H Stretch (Methyl) | Medium | Corresponds to the stretching of C-H bonds in the -OCH₃ group.[3] |
| 1730–1715 cm⁻¹ | C=O Carbonyl Stretch (α,β-unsaturated ester) | Strong, Sharp | The key diagnostic peak for the ester. Conjugation with the C=C bond lowers the frequency from the typical 1750-1735 cm⁻¹ range for aliphatic esters.[4][5][6] |
| ~1640 cm⁻¹ | C=C Alkene Stretch | Medium to Strong | The stretching of the conjugated carbon-carbon double bond.[3] |
| 1600–1400 cm⁻¹ | C=C Aromatic Ring Stretch | Medium to Weak | In-ring stretching vibrations of the thiophene moiety.[5] |
| 1300–1000 cm⁻¹ | C-O Ester Stretch | Strong | Typically appears as two distinct bands corresponding to the asymmetric and symmetric C-O-C stretches of the ester group.[3][6] |
| 900–650 cm⁻¹ | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | These bending vibrations are characteristic of the substitution pattern on the thiophene ring.[7] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of an IR spectrum for a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and efficient method.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Scan: With the ATR crystal clean and free of any sample, collect a background spectrum. This step is crucial as it measures the instrument's response and atmospheric conditions, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid methyl 3-(thien-2-yl)acrylate powder onto the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prepare for the next sample.
Visualization: FTIR Analysis Workflow
Caption: Workflow for FTIR analysis using an ATR accessory.
Section 2: Mass Spectrometry (MS) Analysis
Core Principles of Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves three fundamental steps: ionization, mass analysis, and detection. For a small organic molecule like methyl 3-(thien-2-yl)acrylate, Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion ([M]•⁺). The m/z of this ion provides the molecule's nominal molecular weight. The excess energy from ionization also causes the molecular ion to break apart into smaller, characteristic fragment ions. This fragmentation pattern is highly reproducible and provides a detailed structural fingerprint[9][10].
Predicted Mass Spectrum and Fragmentation of Methyl 3-(thien-2-yl)acrylate
The molecular formula C₈H₈O₂S gives a molecular weight of 168.21 g/mol . Therefore, the molecular ion peak ([M]•⁺) is expected at m/z 168 . The fragmentation pattern can be predicted by considering the cleavage of the weakest bonds and the formation of the most stable fragments.
-
Alpha-Cleavage of the Ester: A primary fragmentation pathway for esters is the loss of the alkoxy group. Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (•OCH₃, 31 Da), yielding a stable acylium ion at m/z 137 .
-
Loss of the Carbomethoxy Group: Another common pathway is the cleavage of the C-C bond adjacent to the ester, resulting in the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da). This would produce the thienylvinyl cation at m/z 109 .
-
Thiophene Ring Fragmentation: While the thiophene ring is relatively stable, some fragmentation can occur, potentially leading to smaller ions, though these are typically less abundant than the primary fragments from the ester group[11][12].
Data Summary: Predicted Mass Fragments
The following table summarizes the expected m/z values for the key ions in the EI mass spectrum.
| m/z Value | Proposed Fragment Ion Structure | Fragment Lost | Rationale & References |
| 168 | [C₈H₈O₂S]•⁺ (Molecular Ion) | None | The intact molecule minus one electron. Confirms the molecular weight of the compound.[1][13] |
| 137 | [C₇H₅OS]⁺ (Thienylacryloyl cation) | •OCH₃ (31 Da) | Result of alpha-cleavage with loss of the methoxy radical. This is a very common and often abundant fragment for methyl esters. The resulting acylium ion is resonance-stabilized.[9][14] |
| 109 | [C₆H₅S]⁺ (Thienylethenyl cation) | •COOCH₃ (59 Da) | Loss of the entire carbomethoxy radical, leading to a stable vinyl cation conjugated with the thiophene ring.[9][14] |
| 83 | [C₄H₃S]⁺ (Thienyl cation) | C₃H₂ + CO | Further fragmentation of the m/z 137 ion. |
Visualization: Predicted MS Fragmentation Pathway
Caption: Key fragmentation pathways for methyl 3-(thien-2-yl)acrylate in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for analyzing volatile compounds like methyl 3-(thien-2-yl)acrylate, as it separates the analyte from impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.
-
Set the injector temperature (e.g., 250°C) and the MS transfer line temperature (e.g., 280°C) to ensure the sample remains in the gas phase.
-
Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried onto the analytical column.
-
Chromatographic Separation: The sample travels through the GC column (e.g., a 30m DB-5ms column), and components are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Mass Analysis: As the methyl 3-(thien-2-yl)acrylate elutes from the column, it enters the MS ion source. It is ionized by a 70 eV electron beam (standard for EI). The resulting ions are then accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection and Data Acquisition: An electron multiplier detects the ions, and the software records the mass spectrum across a specified range (e.g., m/z 40-400). A total ion chromatogram (TIC) and individual mass spectra are generated.
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of methyl 3-(thien-2-yl)acrylate. IR spectroscopy confirms the presence of the critical α,β-unsaturated ester and thiophene functional groups through their characteristic vibrational absorptions, most notably the C=O stretch around 1715-1730 cm⁻¹. Mass spectrometry complements this by confirming the molecular weight with the molecular ion peak at m/z 168 and elucidating the core structure through predictable fragmentation pathways, such as the loss of the methoxy radical (m/z 137) and the carbomethoxy radical (m/z 109). Together, these techniques provide the robust, self-validating data required by researchers and drug development professionals to confirm the identity, purity, and structure of this important chemical entity.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Guo, Y. L., et al. (2010). Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(4), 409-14. Retrieved from [Link]
-
Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 79(14), 3985–3987. Retrieved from [Link]
-
Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University, Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Takeda, S., & Iijima, T. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 121-127. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5709013, Methyl 3-(2-thienyl)acrylate. Retrieved from [Link]
-
Prashanth, T., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Physics: Conference Series, 1799, 012015. Retrieved from [Link]
-
ResearchGate. (2009). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). Methyl 3-(thien-2-yl)acrylate - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]
-
Scilit. (n.d.). The fragmentation mechanism of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates under electrospray ionization conditions. Retrieved from [Link]
-
OSTI.GOV. (2007). Study of thiophene inner shell photofragmentation. Retrieved from [Link]
-
Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Retrieved from [Link]
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). Methyl 3-(thien-2-yl)acrylate - Optional[ATR-IR] - Spectrum. SpectraBase. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Retrieved from [Link]
-
Molbase. (n.d.). Methyl 3-(thiophen-3-yl)acrylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5372373, 3-Thiophen-3-yl-acrylic acid methyl ester. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Retrieved from [Link]
-
Labware E-shop. (n.d.). Methyl 3-(2-thienyl)acrylate, 97%. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Methyl Acrylate-Copolymerized Medium-Chain-Length Poly-3-hydroxyalkanoates. Retrieved from [Link]
Sources
- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. journalwjarr.com [journalwjarr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 3-Thiophen-3-yl-acrylic acid methyl ester | C8H8O2S | CID 5372373 - PubChem [pubchem.ncbi.nlm.nih.gov]
METHYL 3-(THIEN-2-YL)ACRYLATE reactivity and stability studies
An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3-(thien-2-yl)acrylate
Authored by: Senior Application Scientist, Gemini Division
Publication Date: January 6, 2026
Abstract
Methyl 3-(thien-2-yl)acrylate (MTA) is a versatile heterocyclic α,β-unsaturated ester that serves as a critical building block in the synthesis of advanced polymers, functional materials, and pharmacologically active molecules. Its unique structure, combining an electron-rich thiophene ring with an electron-deficient acrylate moiety, imparts a rich and complex reactivity profile. This guide provides a comprehensive technical overview of the reactivity and stability of MTA, grounded in established chemical principles and supported by experimental data. We delve into its primary reaction pathways—including polymerization, cycloaddition, and Michael addition—and analyze its stability under thermal, photochemical, and chemical stress. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize MTA in their work.
Introduction and Molecular Profile
Methyl 3-(thien-2-yl)acrylate, predominantly found as the (E)-isomer, is a crystalline solid at ambient temperature.[1] The molecule's reactivity is governed by the interplay between its three key functional components:
-
The Thiophene Ring: An aromatic heterocycle that acts as an electron-rich system, capable of participating in electrophilic substitution, although this is tempered by the deactivating effect of the acrylate substituent.
-
The α,β-Unsaturated System: The conjugated double bond is polarized by the electron-withdrawing ester group, making the β-carbon electrophilic and susceptible to nucleophilic attack (conjugate addition). This moiety is also highly prone to polymerization.
-
The Methyl Ester: This group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
This guide systematically explores the chemical behavior stemming from these features, providing a framework for predicting its performance in complex synthetic environments.
Physicochemical and Spectroscopic Data
A summary of essential properties for Methyl 3-(thien-2-yl)acrylate is provided below. These data are crucial for its identification, purification, and quantification in experimental settings.
| Parameter | Value | Reference |
| IUPAC Name | methyl (E)-3-thiophen-2-ylprop-2-enoate | [2] |
| CAS Number | 20883-96-9 | [2] |
| Molecular Formula | C₈H₈O₂S | [2] |
| Molecular Weight | 168.21 g/mol | [2] |
| Physical State | White to Grey Solid | [1] |
| Melting Point | 48-49 °C | [1][3] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.68 (d), 7.50 (d), 7.29-7.34 (m), 6.27 (d), 3.80 (s) | [3] |
| ¹³C NMR (CDCl₃) | δ (ppm): 168.1, 138.7, 137.8, 128.6, 127.4, 125.4, 117.7, 52.1 | [4] |
Synthesis and Characterization
The most prevalent and efficient method for synthesizing MTA and its analogues is through palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This approach offers high yields and stereoselectivity for the desired (E)-isomer.
Experimental Protocol: Synthesis via Heck Reaction
This protocol is adapted from established procedures for similar structures and provides a reliable method for lab-scale synthesis.[4]
Materials:
-
2-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Toluene
-
Ethyl acetate, Hexane (for chromatography)
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, combine 2-bromothiophene (1.0 mmol), methyl acrylate (1.2 mmol), palladium(II) acetate (0.02 mmol), and tri-o-tolylphosphine (0.04 mmol).
-
Add triethylamine (5 mL) and toluene (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane eluent to yield the final product.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of Methyl 3-(thien-2-yl)acrylate.
Reactivity Profile
The reactivity of MTA is dictated by the electrophilic nature of its acrylate moiety and the nucleophilic character of the thiophene ring.
Reactions at the Alkene Double Bond
As with other acrylic esters, MTA is an excellent monomer for polymerization. The resulting polymer, poly(methyl 3-(thien-2-yl)acrylate), incorporates the thiophene ring as a pendant group, which can be used to tune the optical and electronic properties of the material. Both free-radical and metal-catalyzed polymerization methods are viable.[5][6]
Causality in Experimental Choice: Free-radical polymerization is often chosen for its simplicity and tolerance to functional groups. Initiators like AIBN or benzoyl peroxide are common. Metal-catalyzed routes, while more complex, can offer superior control over polymer architecture, such as molecular weight and dispersity.[7]
-
Dissolve Methyl 3-(thien-2-yl)acrylate (5.0 mmol) and azobisisobutyronitrile (AIBN) (0.05 mmol, 1 mol%) in anhydrous toluene (10 mL) in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture at 70 °C under an inert atmosphere for 12 hours.
-
Cool the solution and precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the solid polymer, wash with fresh methanol, and dry under vacuum.
The electron-deficient double bond of MTA is an excellent dienophile or dipolarophile for cycloaddition reactions. A key example is the [3+2] cycloaddition with 1,3-dipoles like nitrones or azides, which provides a direct route to five-membered heterocyclic systems.[8][9] These reactions are highly valuable in medicinal chemistry for building complex molecular scaffolds.
Caption: Generalized [3+2] cycloaddition reaction pathway.
The β-carbon of MTA is highly susceptible to attack by soft nucleophiles in a conjugate or Michael addition. The reaction with thiols is particularly efficient and is often referred to as a "thiol-ene" click reaction.[10] This transformation can be catalyzed by nucleophiles like phosphines or bases like amines, which generate a reactive thiolate anion.[11][12] This reaction is widely used for surface modification, hydrogel formation, and bioconjugation due to its high efficiency and mild reaction conditions.
Reactions at the Ester Group: Hydrolysis
The methyl ester can be readily hydrolyzed to 3-(thien-2-yl)acrylic acid under either basic (e.g., LiOH, NaOH) or acidic conditions.
Causality in Experimental Choice: Basic hydrolysis is typically faster and proceeds at lower temperatures. However, for substrates sensitive to strong base, acidic hydrolysis may be preferred. The choice of conditions must also consider the stability of the thiophene ring, which can be sensitive to strong acids.[13]
-
Dissolve MTA (2.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (4.0 mmol) and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product as needed.
Stability Profile
Understanding the stability of MTA is critical for its storage, handling, and application, particularly in polymerization processes where premature reactions can be detrimental.
Thermal Stability
Monomeric MTA is a stable solid with a defined melting point. However, like most acrylates, it can polymerize upon heating, especially in the presence of radical initiators or impurities. Therefore, storage at low temperatures (e.g., 2-8°C) is recommended.[1]
The corresponding polymer, poly(methyl 3-(thien-2-yl)acrylate), is expected to exhibit high thermal stability, a characteristic feature of polyacrylates.[5] Thermal degradation of polyacrylates typically initiates at temperatures above 250-300°C and can proceed via several mechanisms, including random main-chain scission or depolymerization to the monomer.[14][15]
-
Place 5-10 mg of the sample (either monomer or polymer) into a TGA crucible (e.g., alumina).
-
Place the crucible in the TGA instrument.
-
Heat the sample from 30 °C to 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature.
-
Determine key parameters such as the onset temperature of degradation (T_onset) and the temperature of maximum degradation rate (T_max).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Photostability
The extended π-conjugated system in MTA makes it susceptible to photochemical reactions. UV radiation can induce either polymerization or degradation. For applications where exposure to light is expected (e.g., coatings, optical devices), the photostability is a critical parameter. Uninhibited monomer solutions may undergo photopolymerization upon exposure to UV light.
Chemical Stability and Storage
pH Stability: MTA is most stable under neutral conditions. It will slowly hydrolyze under acidic or basic conditions, as discussed previously.
Storage: To ensure long-term stability and prevent spontaneous polymerization, MTA should be stored in a cool, dark place (2-8 °C).[1] For bulk quantities or long-term storage, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ), is advisable. The stability of acrylate resins is a well-studied area, and inhibitors are crucial for extending pot-life.[16]
| Condition | Stability Concern | Mitigation Strategy |
| Elevated Temperature | Thermal Polymerization | Store at 2-8 °C. |
| UV Light Exposure | Photopolymerization/Degradation | Store in an amber vial or dark place. |
| Acidic/Basic pH | Ester Hydrolysis | Maintain neutral pH during storage/use. |
| Long-term Storage | Spontaneous Polymerization | Add a radical inhibitor (e.g., BHT, MEHQ). |
Conclusion
Methyl 3-(thien-2-yl)acrylate is a highly functionalized monomer with a predictable yet versatile reactivity profile. Its alkene bond is the primary site for transformative reactions, including polymerization, cycloaddition, and Michael addition, making it a valuable precursor for a wide array of materials and complex molecules. The ester moiety provides a handle for post-synthesis modification via hydrolysis. While thermally robust once polymerized, the monomer requires careful handling and storage with inhibitors to prevent unwanted polymerization. A thorough understanding of these reactivity and stability principles is essential for any scientist seeking to leverage the unique properties of this powerful chemical building block.
References
-
Title: Acrylic Ester Polymers Source: Encyclopedia of Polymer Science and Technology URL: [Link]
-
Title: Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing Source: Wiley Online Library URL: [Link]
-
Title: Methyl 3-(2-thienyl)acrylate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Photocurable polythiol based (meth)acrylate resins stabilization Source: ScienceDirect URL: [Link]
- Title: Thermal stabilization of acrylic polymers Source: Google Patents URL
-
Title: Thermodynamic and Ultrasonic Properties of Acrylic Monomers Source: National Technical Reports Library - NTIS URL: [Link]
-
Title: Thermal degradation products of water soluble acrylic PSA containing 95 wt. % of acrylic acid and 5 wt. % of butyl acrylate as a function of pyrolysis time Source: ResearchGate URL: [Link]
-
Title: Methyl 3-(thiophen-3-yl)acrylate Source: Molbase URL: [Link]
-
Title: The [3+2]Cycloaddition Reaction Source: University of Pennsylvania URL: [Link]
-
Title: Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate Source: Semantic Scholar URL: [Link]
-
Title: Could thiol-ene chemistry revolutionise photopolymerisation in industrial chemistry? Source: The University of Edinburgh Journal of L&SS URL: [Link]
-
Title: What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Cycloaddition of Methyl Acrylate with Substituted Pyridinium-3-olates and Pyrazinium-3-olates Source: Sciforum URL: [Link]
-
Title: METHYL ACRYLATE: METHOD 1459 Source: Centers for Disease Control and Prevention (NIOSH) URL: [Link]
-
Title: Insertion Polymerization of Acrylate Source: KOPS - University of Konstanz URL: [Link]
-
Title: The effect of end groups on the thermal degradation of poly(methyl methacrylate) Source: ResearchGate URL: [Link]
-
Title: Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes Source: ResearchGate URL: [Link]
-
Title: Copolymerization of Ethylene and Methyl Acrylate by Dibenzocycloheptyl-Substituted Aryliminopyridyl Ni(II) Catalysts Source: MDPI URL: [Link]
-
Title: Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene Source: ResearchGate URL: [Link]
-
Title: MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of (Z)-N-methyl-C-(2-furyl)-nitrone with but-2-ynedioic acid and the bioactivity of the reaction products Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI® Source: MDPI URL: [Link]
-
Title: The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/The-reaction-of-methyl-2-cyano-3-(5-phenylsulphony-Kada-Knoppov%C3%A1/b26b528a3013b190740994f794713c7d1c15c54e]([Link]
-
Title: Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12) Source: ResearchGate URL: [Link]
-
Title: Thermal degradation kinetics of poly(n-butyl acrylate) initiated by lactams and thiols Source: ResearchGate URL: [Link]
-
Title: Hydrolysis of methyl esters and alkylation to phenacyl esters Source: ResearchGate URL: [Link]
-
Title: 3-Thiophen-3-yl-acrylic acid methyl ester Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Synthesis and enzymatic degradation of 2-methylene-1,3-dioxepane and methyl acrylate copolymers Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Methyl Acrylate-Copolymerized Medium-Chain-Length Poly-3-hydroxyalkanoates Source: ResearchGate URL: [Link]
-
Title: Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals Source: MDPI URL: [Link]
-
Title: Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts Source: ResearchGate URL: [Link]
-
Title: Ethylene and alkyl acrylate copolymers made-to-order using dynamic cation switching polymerization and evidence for improved polymer degradability with low polar group density Source: Royal Society of Chemistry URL: [Link]
Sources
- 1. METHYL 3-(THIEN-2-YL)ACRYLATE CAS#: 20883-96-9 [m.chemicalbook.com]
- 2. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 6. Copolymerization of Ethylene and Methyl Acrylate by Dibenzocycloheptyl-Substituted Aryliminopyridyl Ni(II) Catalysts | MDPI [mdpi.com]
- 7. Ethylene and alkyl acrylate copolymers made-to-order using dynamic cation switching polymerization and evidence for improved polymer degradability with low polar group density - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. sciforum.net [sciforum.net]
- 10. Could thiol-ene chemistry revolutionise photopolymerisation in industrial chemistry? | Makevale [blog.makevale.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
A Technical Guide to Theoretical and Computational Studies on Thiophene Acrylates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Thiophene Acrylates
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are known for their wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][5] The thiophene ring is considered a bioisostere of the phenyl ring, meaning it can often substitute for a phenyl group in a drug molecule while improving physicochemical properties, metabolic stability, and binding affinity.[2] This is partly due to the sulfur atom's ability to participate in hydrogen bonding, enhancing drug-receptor interactions.[2] When combined with an acrylate moiety, a versatile functional group known for its reactivity and presence in various biological contexts, the resulting thiophene acrylates represent a class of compounds with significant potential for novel drug development.[6]
This guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate thiophene acrylates. For drug development professionals, these in silico techniques are indispensable tools for accelerating the discovery pipeline. They allow for the rational design of new molecules, prediction of their physicochemical and biological properties, and elucidation of their mechanisms of action at the molecular level, long before costly and time-consuming synthesis and in vitro testing are undertaken.
Part 1: Theoretical Foundations for Understanding Thiophene Acrylates
A robust computational study is built upon a solid theoretical framework. For thiophene acrylates, the primary approaches are rooted in quantum mechanics (QM) and molecular mechanics (MM).
Quantum Mechanics (QM): QM methods are essential for understanding the electronic structure of molecules. This is critical for predicting reactivity, spectroscopic properties, and the nature of intermolecular interactions. Density Functional Theory (DFT) is the most widely used QM method in this context due to its excellent balance of accuracy and computational cost.[5][7]
-
Causality Behind Method Selection: Why DFT? For systems like thiophene acrylates, which contain sulfur and conjugated π-systems, electron correlation effects are significant. DFT, particularly with hybrid functionals like B3LYP or HSEh1PBE, effectively captures these effects to provide accurate descriptions of molecular geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps.[5][7] The choice of basis set, such as 6-311++G(d,p), is also crucial; the inclusion of polarization (d,p) and diffuse (++) functions is necessary to accurately model the electron distribution, especially for the sulfur atom and potential non-covalent interactions.[5]
Molecular Mechanics (MM): While QM is powerful, it is computationally expensive for large systems like a drug molecule interacting with a protein. MM methods simplify the system by treating atoms as spheres and bonds as springs, governed by a set of parameters known as a force field. This approach is the engine behind molecular docking and molecular dynamics simulations, allowing for the study of macromolecular systems.
Part 2: Core Computational Methodologies in Practice
The synergy between QM and MM methods provides a comprehensive toolkit for investigating thiophene acrylates in a drug discovery context.
Density Functional Theory (DFT) Analyses
DFT calculations are the first step in characterizing a novel thiophene acrylate in silico. These studies provide fundamental insights into the molecule's intrinsic properties.
-
Geometry Optimization: Determines the most stable 3D conformation of the molecule.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity.[7]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with a biological target.[5]
| Property | Significance in Drug Design | Example Calculated Value (Hypothetical Thiophene Acrylate) |
| EHOMO | Electron-donating capacity; interaction with electrophilic sites | -6.5 eV |
| ELUMO | Electron-accepting capacity; interaction with nucleophilic sites | -1.8 eV |
| Energy Gap (ΔE) | Chemical reactivity and stability; smaller gap implies higher reactivity | 4.7 eV |
| Dipole Moment | Polarity; influences solubility and membrane permeability | 3.2 Debye |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thiophene acrylate) when bound to a second molecule (a receptor, typically a protein).[5][8] This is arguably the most critical computational tool for structure-based drug design.
-
The "Why": The primary goal is to predict the binding mode and affinity of a potential drug candidate within the active site of a target protein.[9] This helps to prioritize compounds for synthesis and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for biological activity.[1] For instance, docking studies have been used to evaluate thiophene derivatives as potential inhibitors of the COVID-19 main protease and acetylcholinesterase.[5][10][11]
-
Self-Validation and Trustworthiness: A docking protocol's reliability is paramount. A crucial validation step involves "re-docking," where a known co-crystallized ligand is removed from the protein's active site and then docked back in. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically < 2.0 Å. This validates that the chosen docking algorithm and scoring function are appropriate for the target system.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the ligand-protein interaction, MD simulations introduce motion, simulating the behavior of the complex over time (from nanoseconds to microseconds).[1][12]
-
The "Why": MD simulations provide a deeper understanding of the stability and dynamics of the ligand-protein complex.[1] They can reveal conformational changes in the protein upon ligand binding, assess the stability of key intermolecular interactions observed in docking, and calculate more accurate binding free energies. This is particularly important for thiophene-based compounds, where the flexibility of side chains can play a significant role in binding.[12]
Part 3: A Validated Workflow for In Silico Analysis
A robust and trustworthy computational workflow is essential for generating reliable predictions. The following diagram and protocol outline a standard, self-validating approach for the computational assessment of a novel thiophene acrylate derivative.
Caption: A validated computational workflow for drug discovery.
Detailed Protocol: Molecular Docking of a Thiophene Acrylate Inhibitor
This protocol provides a step-by-step methodology for a common molecular docking experiment.
-
Protein Preparation:
-
Objective: To prepare the target protein structure for docking.
-
Steps:
-
Download the protein crystal structure from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools or Schrödinger Maestro, remove all water molecules and non-essential ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using a standard force field (e.g., CHARMM).
-
Define the binding site by creating a grid box centered on the co-crystallized ligand or a predicted active site. This grid pre-calculates the potential energy for different atom types, speeding up the docking process.
-
-
-
Ligand Preparation:
-
Objective: To generate a low-energy 3D conformation of the thiophene acrylate.
-
Steps:
-
Sketch the 2D structure of the thiophene acrylate in a chemical drawing program.
-
Convert the 2D structure to 3D and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
For higher accuracy, perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d)) to obtain the most stable conformer.[7]
-
Assign partial charges to the ligand atoms.
-
-
-
Docking Validation (Trustworthiness Check):
-
Objective: To ensure the chosen docking parameters can reproduce a known binding pose.
-
Steps:
-
Extract the co-crystallized ligand from the original PDB file.
-
Dock this ligand back into the prepared protein using the defined grid.
-
Calculate the RMSD between the docked pose and the original crystal structure pose. An RMSD < 2.0 Å is considered a successful validation.
-
-
-
Docking Simulation:
-
Objective: To predict the binding mode and affinity of the thiophene acrylate.
-
Steps:
-
Run the docking algorithm (e.g., AutoDock Vina) using the prepared protein and the optimized thiophene acrylate structure.
-
The program will generate multiple possible binding poses, each with a corresponding binding energy score (e.g., in kcal/mol). The more negative the score, the stronger the predicted binding affinity.
-
-
-
Analysis of Results:
-
Objective: To interpret the docking results and generate hypotheses.
-
Steps:
-
Visualize the top-ranked docking pose in a molecular graphics program (e.g., PyMOL, VMD).
-
Identify and analyze the key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the thiophene acrylate and the protein's active site residues.[11]
-
Use these insights to propose chemical modifications that could enhance binding affinity, forming the basis for the next round of rational drug design.
-
-
Conclusion and Future Outlook
Theoretical and computational studies are not a replacement for experimental validation, but rather an indispensable partner in the modern drug discovery process.[13] For thiophene acrylates, these methods provide a powerful lens through which to understand their electronic properties, predict their interactions with biological targets, and rationally design more potent and selective drug candidates. By integrating DFT, molecular docking, and MD simulations into a cohesive and self-validating workflow, researchers can significantly de-risk and accelerate the journey from initial concept to a promising preclinical candidate. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these methods will continue to improve, further solidifying their role as a cornerstone of pharmaceutical research and development.
References
-
Molecular dynamics calculations have been performed on thiophene polymers bearing heterocyclic substituents at the third position in order to study the interaction of analyte with these heterocyclic substituents. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]
-
Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Retrieved January 6, 2026, from [Link]
-
Sivadas, A., & Subbaraya, N. (2011). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL THIOPHENE ACRYLATE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 6, 2026, from [Link]
-
El-Azab, M. S., et al. (2023). DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. Arabian Journal for Science and Engineering. Retrieved January 6, 2026, from [Link]
-
El-Azab, M. S., et al. (2022). DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. PubMed. Retrieved January 6, 2026, from [Link]
-
Gouda, M. A., et al. (n.d.). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Luna, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
-
(n.d.). Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. ResearchGate. Retrieved January 6, 2026, from [Link]
-
El-Metwaly, N. M., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances. Retrieved January 6, 2026, from [Link]
-
(n.d.). Model Chemistry Calculations of Thiophene Dimer Interactions: Origin of ??-Stacking. ResearchGate. Retrieved January 6, 2026, from [Link]
-
(n.d.). Molecular dynamics simulations on desulfurization of n-octane/thiophene mixture using silica filled polydimethylsiloxane nanocomposite membranes. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Kamal, A., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved January 6, 2026, from [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
-
(2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Retrieved January 6, 2026, from [Link]
-
(n.d.). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Ghosal, A., et al. (2017). In silico-based structural analysis of arylthiophene derivatives for FTase inhibitory activity, hERG, and other toxic effects. Medicinal Chemistry Research. Retrieved January 6, 2026, from [Link]
-
(n.d.). Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. ResearchGate. Retrieved January 6, 2026, from [Link]
-
(n.d.). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ita, B., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. MDPI. Retrieved January 6, 2026, from [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Retrieved January 6, 2026, from [Link]
- (n.d.). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. CoLab.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, properties and biological activity of thiophene: A review | Semantic Scholar [semanticscholar.org]
- 5. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 8. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of METHYL 3-(THIEN-2-YL)ACRYLATE via Heck Reaction: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of methyl 3-(thien-2-yl)acrylate, a valuable building block in medicinal chemistry and materials science. The protocol herein details a robust and efficient Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of 2-bromothiophene and methyl acrylate. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and troubleshooting guidance to ensure successful and reproducible synthesis.
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2][3][4] This palladium-catalyzed reaction couples unsaturated halides with alkenes, providing a powerful tool for the construction of complex molecular architectures.[3][5] Methyl 3-(thien-2-yl)acrylate and its derivatives are of significant interest in pharmaceutical and materials science due to the prevalence of the thiophene moiety in biologically active compounds and organic electronic materials. The acrylate functionality further serves as a versatile handle for subsequent chemical modifications.
This application note presents a detailed protocol for the synthesis of methyl 3-(thien-2-yl)acrylate via the Heck reaction, emphasizing the rationale behind the selection of catalysts, ligands, and reaction conditions to achieve optimal yields and purity.
Reaction Principle and Mechanism
The synthesis proceeds via the Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of 2-bromothiophene with methyl acrylate in the presence of a base.[2][3] The catalytic cycle, a fundamental concept in understanding the reaction, is illustrated below. It generally involves three key steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by regeneration of the active Pd(0) catalyst.[5][6][7][8]
Catalytic Cycle of the Heck Reaction
The reaction is initiated by the oxidative addition of the aryl halide (2-bromothiophene) to a palladium(0) complex. This is followed by the coordination and subsequent migratory insertion of the alkene (methyl acrylate) into the aryl-palladium bond. A final β-hydride elimination step forms the desired product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7][8][9][10]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of methyl 3-(thien-2-yl)acrylate.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Bromothiophene | 98% | Sigma-Aldrich |
| Methyl acrylate | 99% | Alfa Aesar |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| Triphenylphosphine (PPh₃) | 99% | Acros Organics |
| Triethylamine (NEt₃) | ≥99.5% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Brine (saturated NaCl solution) | - | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | - | Fisher Scientific |
| Silica gel | 230-400 mesh | Sorbent Technologies |
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols: METHYL 3-(THIEN-2-YL)ACRYLATE in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of Thiophene-Functionalized Polymers
The integration of heterocyclic aromatic moieties into polymer structures has paved the way for a new generation of functional materials with tailored electronic, optical, and biomedical properties. Among these, thiophene-based polymers have garnered significant attention due to their exceptional conductivity and biocompatibility[1][2]. METHYL 3-(THIEN-2-YL)ACRYLATE (MTA), a monomer featuring a polymerizable acrylate group attached to a thiophene ring, serves as a versatile building block for creating advanced polymeric materials. This guide provides an in-depth exploration of the synthesis of polymers from MTA, offering detailed protocols and a discussion of the resulting polymer's characteristics and potential applications.
The presence of the thiophene side group in a polyacrylate backbone introduces a unique combination of properties. The polyacrylate chain provides processability and mechanical stability, while the thiophene moiety imparts electronic conductivity and opportunities for further functionalization, making these polymers highly attractive for applications in organic electronics and biomedicine[3][4].
Physicochemical Properties of METHYL 3-(THIEN-2-YL)ACRYLATE
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂S | [5] |
| Molecular Weight | 168.21 g/mol | [5] |
| IUPAC Name | methyl (E)-3-thiophen-2-ylprop-2-enoate | [6] |
| CAS Number | 20883-96-9 | [5] |
| Appearance | Not specified, typically a solid or oil | |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene) | Inferred from polymer solubility |
Safety Note: METHYL 3-(THIEN-2-YL)ACRYLATE is classified as causing skin and serious eye irritation, and may cause respiratory irritation[5]. Appropriate personal protective equipment (PPE) should be worn during handling.
Polymerization of METHYL 3-(THIEN-2-YL)ACRYLATE: A Multi-faceted Approach
The acrylate functionality of MTA allows for its polymerization through various techniques, each offering distinct advantages in controlling the polymer architecture and properties.
Free Radical Polymerization: The Foundational Technique
Free radical polymerization is a robust and widely used method for synthesizing a broad range of polymers.
Causality Behind Experimental Choices: This method is chosen for its simplicity and tolerance to various functional groups. The choice of initiator (AIBN or BPO) is based on the desired polymerization temperature, as their decomposition rates are temperature-dependent. The solvent is selected to ensure the solubility of both the monomer and the resulting polymer.
Protocol for Free Radical Solution Polymerization of MTA:
-
Materials:
-
METHYL 3-(THIEN-2-YL)ACRYLATE (MTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous toluene or N,N-Dimethylformamide (DMF)
-
Methanol (for precipitation)
-
Schlenk flask equipped with a magnetic stir bar
-
Nitrogen or Argon source
-
-
Procedure:
-
In a Schlenk flask, dissolve MTA (e.g., 5 g, 29.7 mmol) and AIBN (e.g., 0.049 g, 0.3 mmol, for a monomer-to-initiator ratio of 100:1) in anhydrous toluene (20 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70 °C (for AIBN) or 80 °C (for BPO) and stir.
-
Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated poly(METHYL 3-(THIEN-2-YL)ACRYLATE) (PMTA) by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn and Mw) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the polymer structure.
Caption: Free Radical Polymerization Workflow.
Controlled Radical Polymerization: Precision in Polymer Design
For applications requiring well-defined polymer architectures, such as block copolymers or polymers with specific end-groups, controlled radical polymerization (CRP) techniques are indispensable.
RAFT polymerization offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution.
Causality Behind Experimental Choices: The choice of RAFT agent is critical and depends on the monomer being polymerized. For acrylates, dithiobenzoates or trithiocarbonates are commonly used. The ratio of monomer to RAFT agent to initiator determines the target molecular weight and the rate of polymerization.
Protocol for RAFT Polymerization of MTA:
-
Materials:
-
METHYL 3-(THIEN-2-YL)ACRYLATE (MTA)
-
RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Methanol/Hexane mixture (for precipitation)
-
-
Procedure:
-
In a Schlenk flask, combine MTA (e.g., 2 g, 11.9 mmol), the RAFT agent (e.g., 41.2 mg, 0.119 mmol, for a [MTA]/[RAFT] ratio of 100), and AIBN (e.g., 3.9 mg, 0.0238 mmol, for a [RAFT]/[AIBN] ratio of 5) in the chosen solvent (5 mL).
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Monitor the polymerization by taking aliquots at regular intervals to determine monomer conversion via ¹H NMR.
-
After reaching the desired conversion, terminate the polymerization by cooling the reaction and exposing it to air.
-
Precipitate the polymer in a cold methanol/hexane mixture.
-
Purify the polymer by redissolving in a minimal amount of THF and reprecipitating.
-
Dry the final polymer under vacuum.
-
ATRP is another powerful CRP technique that utilizes a transition metal catalyst to control the polymerization.
Causality Behind Experimental Choices: The catalyst system (e.g., CuBr/PMDETA) is chosen for its effectiveness in polymerizing acrylates. The initiator (e.g., ethyl α-bromoisobutyrate) provides a bromine atom that can be reversibly transferred, controlling the polymerization. The reaction temperature is optimized to balance the polymerization rate and control.
Protocol for ATRP of MTA:
-
Materials:
-
METHYL 3-(THIEN-2-YL)ACRYLATE (MTA)
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Anhydrous anisole or DMF
-
-
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 17.2 mg, 0.12 mmol).
-
Seal the flask and deoxygenate by three cycles of vacuum and backfilling with argon.
-
Add MTA (e.g., 4 g, 23.8 mmol), EBiB (e.g., 35.2 µL, 0.238 mmol, for a [MTA]/[EBiB] ratio of 100), and the solvent (4 mL) via degassed syringes.
-
Add PMDETA (e.g., 50 µL, 0.238 mmol) to initiate the polymerization.
-
Place the flask in a thermostated oil bath at 60 °C.
-
After the desired time, terminate the polymerization by opening the flask to air and diluting with THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol.
-
Dry the polymer under vacuum.
-
Caption: Controlled Radical Polymerization Workflow.
Characterization of Poly(METHYL 3-(THIEN-2-YL)ACRYLATE)
Comprehensive characterization is essential to understand the structure-property relationships of the synthesized polymers.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirm polymer structure and determine monomer conversion. | Broadening of vinyl proton signals and appearance of polymer backbone signals. |
| GPC/SEC | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | PDI < 1.5 for controlled polymerizations, higher for free radical. Mn can be controlled by monomer/initiator/CTA ratios in CRP. |
| DSC | Determine the glass transition temperature (Tg). | The Tg will depend on the molecular weight and tacticity of the polymer. |
| TGA | Evaluate thermal stability. | Onset of decomposition temperature provides information on the polymer's stability at elevated temperatures. |
| UV-Vis Spectroscopy | Investigate electronic properties. | Absorption bands corresponding to the π-π* transitions of the thiophene rings[7][8]. |
| Cyclic Voltammetry | Determine HOMO and LUMO energy levels. | Provides insight into the polymer's electrochemical properties and potential for electronic applications. |
Properties and Applications
The unique hybrid structure of PMTA imparts a range of desirable properties, opening up avenues for various advanced applications.
Electronic and Optical Properties
The presence of the thiophene side chains leads to interesting electronic and optical properties. While the polyacrylate backbone is insulating, the thiophene moieties can facilitate charge transport, although the conductivity is expected to be lower than that of fully conjugated polythiophenes. The polymers are expected to exhibit UV-Vis absorption and fluorescence characteristic of the thiophene chromophore[7][8]. These properties make them potential candidates for use in:
-
Organic Field-Effect Transistors (OFETs): As a semiconducting layer or as a component in a blend.
-
Organic Photovoltaics (OPVs): As a donor or acceptor material in the active layer[9].
-
Sensors: The thiophene unit can be functionalized to create sensors for various analytes.
Biomedical Applications
The biocompatibility of both polyacrylates and thiophene-based materials makes PMTA and its derivatives promising for biomedical applications[1][10][11].
-
Drug Delivery: The polymer can be formulated into nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. The thiophene group can be further functionalized with targeting ligands to enhance site-specific drug delivery[12][13].
-
Tissue Engineering: The conductive nature of the thiophene component could be utilized to create electroactive scaffolds that can stimulate cell growth and differentiation[14].
-
Biosensors: The polymer can serve as a matrix for immobilizing enzymes or antibodies for the development of electrochemical biosensors[1].
Copolymerization: Tailoring Properties
Hypothetical Reactivity Ratios for MTA (M₁) and MMA (M₂):
Based on the structural similarity of MTA to other functionalized acrylates, it is anticipated that the reactivity ratios would lead to the formation of random copolymers.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | r₁ * r₂ | Copolymer Type |
| MTA | MMA | ~0.8 | ~1.1 | ~0.88 | Random |
This table is illustrative and experimental determination is necessary for accurate values.
Conclusion
METHYL 3-(THIEN-2-YL)ACRYLATE is a highly promising monomer for the synthesis of functional polymers with a wide range of potential applications in organic electronics and biomedicine. The ability to polymerize MTA using both free radical and controlled radical techniques provides researchers with the flexibility to design polymers with specific architectures and properties. Further exploration of the copolymerization of MTA and the functionalization of the resulting polymers will undoubtedly lead to the development of novel and advanced materials.
References
-
Armin Razmjou, Houman Alipour, Vahid V. Abedini, Arash Mollahosseini, Mohammad Rezaul Karim, Mohammad Mahdi Abolhasani, and Masoud Asadnia. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC. [Link]
-
ResearchGate. (2022). Thiophene monomers and polymer properties. ResearchGate. [Link]
-
ResearchGate. (2018). UV−vis absorption and fluorescence spectra of dimers and polymers in THF solution. ResearchGate. [Link]
-
Han Yu, Junjie Liu, Lin Zhao, Yonglin Liu, Lulu Gu, Lin Feng, Yujie Weng, Qing Duan, Bingjie Duan, and Jintao Qu. (2023). Synthesis of acrylic resin and methacrylic resin microspheres by suspension polymerization. Frontiers in Chemistry. [Link]
-
ADDI. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. ADDI. [Link]
-
ResearchGate. (2018). Normalized UV-vis absorption spectra (UV) and fluorescence spectra (FL) in THF solution (sol.) and in the solid state (film). a) 1a; b) 1b; c) 1c. ResearchGate. [Link]
-
RSC Publishing. (2016). An amphiphilic, heterografted polythiophene copolymer containing biocompatible/biodegradable side chains for use as an (electro)active surface in biomedical applications. Polymer Chemistry. [Link]
-
ACS Publications. (2018). Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. Macromolecules. [Link]
-
ResearchGate. (2000). Inverse suspension polymerization of sodium acrylate: Synthesis and characterization. ResearchGate. [Link]
-
Taylor & Francis Online. (2009). Review Co-polymerization of Acrylates. Taylor & Francis Online. [Link]
-
ResearchGate. a) UV/Vis absorption and b) normalized fluorescence spectra of doubly thiophene‐fused benzodiphospholes trans‐1 (black) and cis‐1 (red) in CH2Cl2 (solid lines) and in the solid state (dashed lines). ResearchGate. [Link]
- Google Patents. Thiophenyl thioacrylate and thiomethacrylate monomers, methods of preparing said monomers, intermediates, polymers thereof and optical components containing said polymers.
-
ResearchGate. (2009). Electrochemical Polymerization of Biocompatible Thiophene-based Ionic Liquids. ResearchGate. [Link]
-
ACS Publications. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]
-
RSC Publishing. (2013). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Advances. [Link]
- Google Patents. Process for acrylic suspension polymerization with partially hydrosoluble comonomers.
-
Wiley Online Library. (2006). Cross-reactions of multifunctional methacrylates and acrylates. Contact Dermatitis. [Link]
-
PubMed. (1993). Polymerization of multifunctional methacrylates and acrylates. PubMed. [Link]
-
Agilent. (2015). Analysis of Polythiophenes via Conventional GPC. Agilent. [Link]
-
Wiley Online Library. (1991). Synthesis, Characterization and Determination of Reactivity- Ratios of Acrylamide-Methacrylate Copolymers. Angewandte Makromolekulare Chemie. [Link]
-
ResearchGate. (2019). Reactivity ratios for MMA, BA and MAA 61. ResearchGate. [Link]
-
ACS Publications. (1981). Monomer reactivity ratios: Acrylic acid-methylmethacrylate copolymerization in dimethylsulfoxide. Journal of Chemical Education. [Link]
-
Jo-Ann Jee, Bryan S. Beckingham, Rachel M. O'Malley, and Rachel A. Segalman. (2015). Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. University of California, Santa Barbara. [Link]
-
ACS Publications. (2007). Synthesis and Absorption Spectra of Poly(3-(phenylenevinyl)thiophene)s with Conjugated Side Chains. Macromolecules. [Link]
-
ResearchGate. (2020). Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – GPC. University of Southern Mississippi. [Link]
-
Melissa A. Lowman, Matthew B. Fisher, and Kristi S. Anseth. (2008). Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks. PMC. [Link]
-
Semantic Scholar. (1998). Synthesis, characterization and applications of thiophene-based functional polymers. Semantic Scholar. [Link]
-
PubChem. (2024). Methyl 3-(2-thienyl)acrylate. PubChem. [Link]
-
MDPI. (2022). Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. MDPI. [Link]
-
MDPI. (2021). Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator. MDPI. [Link]
-
MDPI. (2021). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. [Link]
-
PubChem. Methyl 3-(2-thienyl)acrylate. PubChem. [Link]
-
MDPI. (2021). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). MDPI. [Link]
-
ResearchGate. (2016). Anionic polymerization of methyl methacrylate and chain-end modification via terminal-selective transesterification with bulky zincate. ResearchGate. [Link]
-
NIH. (2023). Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. NIH. [Link]
-
Molbase. Methyl 3-(thiophen-3-yl)acrylate. Molbase. [Link]
-
ResearchGate. (1976). Synthesis and characterization of poly (phenyl methacrylates). ResearchGate. [Link]
-
ResearchGate. (2012). Structural investigation of poly (methyl acrylate) by 2D HMBC NMR. ResearchGate. [Link]
-
ResearchGate. (2016). Stereochemical Characterization of Poly(pentyl acrylate) by One and Two Dimensional NMR Spectroscopy. ResearchGate. [Link]
-
ResearchGate. (2014). Solution polymerization of methyl methacrylate in polymerized high internal phase emulsions by ATRP. ResearchGate. [Link]
-
Lancaster University. (2022). Investigation of improved optical and conductivity properties of poly(methyl methacrylate)–MXenes (PMMA–MXenes) nanocomposite thin films for optoelectronic applications. Lancaster University Research Directory. [Link]
-
RSC Publishing. (2023). Iron-initiated radical polymerization of acrylate monomers. Polymer Chemistry. [Link]
-
KOPS. Insertion Polymerization of Acrylate. KOPS. [Link]
-
ResearchGate. (2022). Investigation of improved optical and conductivity properties of poly(methyl methacrylate)–MXenes (PMMA–MXenes) nanocomposite thin films for optoelectronic applications. ResearchGate. [Link]
-
Asian Journal of Chemistry. (2012). Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. Asian Journal of Chemistry. [Link]
-
Materials Chemistry and Mechanics. (2023). Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation. Materials Chemistry and Mechanics. [Link]
-
NIH. (2021). Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques. NIH. [Link]
-
MDPI. (2022). Effects of Polymerization Time towards Conductivity and Properties of Poly(methyl methacrylate)/Polyaniline (PMMA/PANi) Copolymer. MDPI. [Link]
-
ResearchGate. (2022). Thermal Conductivity of Polymethyl Methacrylate (PMMA) and Borosilicate Crown Glass BK7. ResearchGate. [Link]
Sources
- 1. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Trimers and Their Bioapplications: An Overview [addi.ehu.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. An amphiphilic, heterografted polythiophene copolymer containing biocompatible/biodegradable side chains for use as an (electro)active surface in biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. GPC of polythiophene | Malvern Panalytical [malvernpanalytical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Functional Copolymers featuring METHYL 3-(THIEN-2-YL)ACRYLATE
Abstract
This guide provides a detailed experimental framework for the copolymerization of METHYL 3-(THIEN-2-YL)ACRYLATE, a thiophene-functionalized monomer, with a common comonomer, Methyl Acrylate (MA). Thiophene-containing polymers are of significant interest for applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), due to their valuable electronic and optical properties.[1] This document outlines a robust protocol using Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization, a controlled radical polymerization (CRP) technique that affords excellent control over molecular weight, architecture, and dispersity (Đ).[2] We present a comprehensive, step-by-step methodology, from reaction setup to polymer characterization, intended for researchers in materials science, polymer chemistry, and drug development seeking to synthesize well-defined functional copolymers.
Introduction: The Rationale for Controlled Copolymerization
The incorporation of thiophene moieties into polymer backbones is a cornerstone of modern organic electronics.[1] The electron-rich nature of the thiophene ring facilitates the formation of extended π-conjugated systems, which are essential for tuning the electronic and optical properties of organic semiconductors.[1] METHYL 3-(THIEN-2-YL)ACRYLATE (MTA) is an attractive monomer as it combines the electroactive thiophene unit with a polymerizable acrylate group.
Copolymerization of MTA with monomers like methyl acrylate (MA) allows for the precise tuning of the final material's properties. For instance, the MA comonomer can enhance solubility, processability, and film-forming characteristics, which are critical for device fabrication.[3][4]
Why RAFT Polymerization?
Conventional free-radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control.[5] For applications in organic electronics where charge transport and morphology are paramount, a well-defined polymer structure is crucial. RAFT polymerization is a versatile and powerful controlled radical polymerization technique that offers several advantages:[2]
-
Compatibility: It is compatible with a wide range of functional monomers, including acrylates and styrenes.[2]
-
Control: It allows for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ ≈ 1.1–1.3).
-
Architecture: It facilitates the creation of complex architectures such as block copolymers.[6]
-
Mild Conditions: RAFT polymerizations can often be conducted under relatively mild conditions.
The core of RAFT polymerization lies in the use of a thiocarbonylthio compound as a chain transfer agent (CTA). This agent reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium that allows all chains to grow at a similar rate, as depicted in the workflow below.
Figure 1: RAFT Polymerization Workflow.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the RAFT copolymerization of METHYL 3-(THIEN-2-YL)ACRYLATE (MTA) and Methyl Acrylate (MA).
Materials
| Reagent | Supplier | Purity | Notes |
| METHYL 3-(THIEN-2-YL)ACRYLATE (MTA) | Sigma-Aldrich | >97% | Store at 2-8°C. |
| Methyl Acrylate (MA) | Sigma-Aldrich | 99% | Inhibitor should be removed by passing through a column of basic alumina. |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | Boron Molecular | >97% | RAFT Chain Transfer Agent (CTA). |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Recrystallize from methanol before use. |
| Anisole | Sigma-Aldrich | 99.7% | Anhydrous, used as solvent. |
| Tetrahydrofuran (THF) | Sigma-Aldrich | >99.9% | HPLC grade, for GPC analysis. |
| Chloroform-d (CDCl₃) | Cambridge Isotope | 99.8% | For NMR analysis. |
| Methanol | Fisher Scientific | ACS Grade | For polymer precipitation. |
Pre-polymerization: Monomer and Reagent Preparation
Causality: The success of controlled radical polymerization hinges on the purity of the reagents. Oxygen is a radical scavenger and must be removed, while inhibitors in monomers will prevent polymerization.
-
Monomer Purification : Pass Methyl Acrylate (MA) through a short column of basic alumina to remove the inhibitor (hydroquinone monomethyl ether).
-
Initiator Purification : Recrystallize AIBN from methanol and dry under vacuum at room temperature.
-
Solvent Purity : Use anhydrous solvents to avoid side reactions.
RAFT Copolymerization Procedure: P(MTA-co-MA)
This protocol targets a copolymer with a degree of polymerization (DP) of 100 and a 1:4 molar ratio of MTA to MA.
Target Conditions:
| Parameter | Value |
|---|---|
| [MA]₀/[MTA]₀/[CPDT]₀/[AIBN]₀ | 80 : 20 : 1 : 0.2 |
| Total Monomer Concentration | 2.0 M in Anisole |
| Reaction Temperature | 70 °C |
| Reaction Time | 8 hours |
Step-by-Step Protocol:
-
Reagent Calculation and Weighing :
-
MTA (MW: 168.21 g/mol ): 0.336 g (2.0 mmol)
-
MA (MW: 86.09 g/mol ): 0.689 g (8.0 mmol)
-
CPDT (MW: 347.63 g/mol ): 0.0348 g (0.1 mmol)
-
AIBN (MW: 164.21 g/mol ): 0.0033 g (0.02 mmol)
-
Anisole: 5.0 mL
-
-
Reaction Setup :
-
Add the calculated amounts of MTA, MA, CPDT, AIBN, and a magnetic stir bar to a 25 mL Schlenk flask.
-
Add 5.0 mL of anhydrous anisole to the flask.
-
Seal the flask with a rubber septum.
-
-
Degassing :
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen. This is a critical step.
-
Freeze: Place the sealed flask in a liquid nitrogen bath until the reaction mixture is completely frozen.
-
Pump: Connect the flask to a Schlenk line and evacuate under high vacuum for 10-15 minutes.
-
Thaw: Close the vacuum valve and allow the mixture to thaw at room temperature. Backfill the flask with an inert gas (Argon or Nitrogen).
-
Repeat this cycle two more times.
-
-
Polymerization :
-
After the final thaw and backfilling with inert gas, place the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the designated time (8 hours). To monitor kinetics, small aliquots can be taken at timed intervals using a degassed syringe.
-
-
Termination and Isolation :
-
Stop the polymerization by removing the flask from the oil bath and exposing the mixture to air by opening the septum. Rapid cooling in an ice bath can also be employed.
-
Dilute the viscous polymer solution with a small amount of THF (approx. 5 mL).
-
Precipitate the polymer by slowly adding the solution dropwise into a beaker of cold methanol (approx. 200 mL) under vigorous stirring. The copolymer will precipitate as a solid.
-
Allow the precipitate to settle, then decant the methanol.
-
Redissolve the polymer in a minimum amount of THF and re-precipitate into cold methanol to further purify it. Repeat this step twice.
-
Collect the purified polymer by filtration and dry it under vacuum at 40 °C overnight to a constant weight.
-
Characterization of the Copolymer
A self-validating protocol requires thorough characterization to confirm the successful synthesis of the target copolymer.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to determine the copolymer composition by comparing the integration of characteristic peaks from each monomer unit.
-
Sample Preparation : Dissolve ~10 mg of the dried polymer in ~0.7 mL of CDCl₃.
-
Expected Resonances :
-
P(MTA) units : Protons on the thiophene ring will appear in the aromatic region (~6.8-7.5 ppm).
-
P(MA) units : The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.6-3.7 ppm.[7][8]
-
Polymer Backbone : Broad signals from the polymer backbone (-CH₂-CH-) will be present between ~1.5-2.5 ppm.
-
The molar fraction of each monomer in the copolymer can be calculated from the integrated peak areas.
Gel Permeation Chromatography (GPC/SEC)
GPC is essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the synthesized copolymer.[9][10][11]
-
System : A GPC system equipped with a refractive index (RI) detector.
-
Mobile Phase : HPLC-grade THF at a flow rate of 1.0 mL/min.
-
Calibration : Use polystyrene standards for calibration.
-
Expected Results : For a successful RAFT polymerization, a narrow, monomodal peak is expected, with a dispersity (Đ) value typically below 1.3. The experimental Mₙ should be close to the theoretical value calculated based on monomer conversion.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (T₉) of the copolymer, providing insight into its thermal properties. Copolymers typically exhibit a single T₉ that is intermediate between the T₉ values of the respective homopolymers, which is indicative of a random copolymer structure.[12][13]
-
Procedure : Heat the polymer sample from room temperature to ~150 °C at a rate of 10 °C/min, cool it down, and then perform a second heating scan at the same rate. The T₉ is determined from the inflection point of the heat flow curve in the second heating scan.
Logical Framework and Data Interpretation
The interplay between experimental design and characterization data validates the protocol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 6. boronmolecular.com [boronmolecular.com]
- 7. polymersource.ca [polymersource.ca]
- 8. pure.tue.nl [pure.tue.nl]
- 9. azom.com [azom.com]
- 10. Determination of molecular-weight distribution and average molecular weights of block copolymers by gel-permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: METHYL 3-(THIEN-2-YL)ACRYLATE in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of METHYL 3-(THIEN-2-YL)ACRYLATE, a pivotal building block in modern medicinal chemistry. We explore its chemical properties and delve into its application in key synthetic transformations—namely the Mizoroki-Heck reaction and the Thia-Michael addition—that are fundamental to the construction of complex pharmaceutical intermediates. This document furnishes field-proven, step-by-step protocols, explains the causal reasoning behind experimental choices, and presents data in a clear, accessible format to empower chemists in their synthetic endeavors.
Introduction: The Strategic Value of METHYL 3-(THIEN-2-YL)ACRYLATE
METHYL 3-(THIEN-2-YL)ACRYLATE is a versatile organic intermediate characterized by two key functional regions: a thiophene ring and an α,β-unsaturated ester (acrylate) moiety. The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs and conferring a wide range of biological activities.[1] The acrylate group serves as a highly reactive and versatile handle, enabling a variety of chemical transformations. Its electrophilic nature makes it an excellent Michael acceptor and a competent partner in cross-coupling reactions.
This combination makes METHYL 3-(THIEN-2-YL)ACRYLATE a valuable starting material for synthesizing more elaborate molecules. The protocols detailed herein focus on its utility in forming critical carbon-carbon and carbon-sulfur bonds, which are cornerstone reactions in the assembly of novel therapeutic agents, including potential anti-inflammatory and anticancer compounds.[1]
Compound Profile and Safety Imperatives
A thorough understanding of the reagent's properties and hazards is a prerequisite for safe and successful experimentation.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | methyl (E)-3-thiophen-2-ylprop-2-enoate | PubChem[2] |
| Molecular Formula | C₈H₈O₂S | PubChem[2] |
| Molecular Weight | 168.21 g/mol | PubChem[2] |
| CAS Number | 20883-96-9; 57502-38-2 | PubChem[2] |
| Physical State | Solid / Crystalline Powder | --- |
| Melting Point | Not specified; isomer melts at 48-49 °C[3] | --- |
| Boiling Point | Not specified | --- |
Safety and Handling
METHYL 3-(THIEN-2-YL)ACRYLATE and related acrylates require careful handling to mitigate risks.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][4] Acrylates may also cause skin sensitization upon repeated contact.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.[5][6] All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Storage and Stability: Store in a tightly closed container in a cool, dry, and well-ventilated area. The material can be light-sensitive and may polymerize upon exposure to light or heat.[5]
Core Application: Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds between unsaturated halides and alkenes.[7] Using METHYL 3-(THIEN-2-YL)ACRYLATE as the alkene component allows for the direct arylation or vinylation at the β-position of the acrylate, providing a direct route to complex substituted thiophenes.
Rationale and Mechanistic Insight
The reaction is catalyzed by a palladium complex, which undergoes oxidative addition with an aryl halide (e.g., iodobenzene). The alkene (METHYL 3-(THIEN-2-YL)ACRYLATE) then coordinates to the palladium center and undergoes migratory insertion. A subsequent β-hydride elimination step regenerates the double bond in the product and releases the active catalyst after reductive elimination. This application note details a ligand- and base-free oxidative Heck protocol, which offers a more cost-effective and environmentally benign approach.[3]
Experimental Workflow: Heck Reaction
Caption: Workflow for the Pd-catalyzed Heck Reaction.
Detailed Protocol: Synthesis of Methyl (E)-3-(5-phenylthiophen-2-yl)acrylate
This protocol describes the coupling of METHYL 3-(THIEN-2-YL)ACRYLATE with iodobenzene.
-
Materials:
-
METHYL 3-(THIEN-2-YL)ACRYLATE (1.0 mmol, 168.2 mg)
-
Iodobenzene (1.1 mmol, 1.1 eq, 224.4 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%, 11.2 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq, 276.4 mg)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for extraction and chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add METHYL 3-(THIEN-2-YL)ACRYLATE, iodobenzene, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Core Application: Thia-Michael Addition
The acrylate moiety in METHYL 3-(THIEN-2-YL)ACRYLATE is an excellent Michael acceptor, readily undergoing conjugate addition with nucleophiles. The Thia-Michael reaction, the addition of a thiol, is a highly efficient and robust "click" reaction that proceeds under mild conditions to form a stable carbon-sulfur bond.[8][9] This transformation is invaluable for synthesizing thioether-containing intermediates, which are prevalent in many biologically active molecules.[10]
Rationale and Mechanistic Insight
The reaction can be catalyzed by either a base or a nucleophile.[9] A base (e.g., an amine) deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the electron-deficient acrylate.[9] Alternatively, a nucleophilic catalyst (e.g., a phosphine) can attack the acrylate first, generating a zwitterionic intermediate that is a more potent base for deprotonating the thiol, thus initiating a catalytic cycle.[8][11] The choice of catalyst allows for fine-tuning of reaction rates and conditions.
Experimental Workflow: Thia-Michael Addition
Caption: Workflow for the Thia-Michael Addition Reaction.
Detailed Protocol: Synthesis of Methyl 3-(benzylthio)-3-(thiophen-2-yl)propanoate
This protocol details the phosphine-catalyzed addition of benzyl mercaptan.
-
Materials:
-
METHYL 3-(THIEN-2-YL)ACRYLATE (1.0 mmol, 168.2 mg)
-
Benzyl mercaptan (1.1 mmol, 1.1 eq, 136.6 mg, ~129 µL)
-
Dimethylphenylphosphine (DMPP) (0.05 mmol, 5 mol%, 6.9 mg, ~7 µL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve METHYL 3-(THIEN-2-YL)ACRYLATE in anhydrous THF (5 mL).
-
Add benzyl mercaptan to the solution.
-
Add the catalyst, dimethylphenylphosphine (DMPP), to the reaction mixture via microsyringe.
-
Stir the reaction at room temperature. The reaction is typically rapid; monitor by TLC for the disappearance of the starting acrylate (usually complete within 1-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
The crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Application in Drug Discovery and Development
The products derived from these reactions are valuable intermediates for constructing complex heterocyclic systems. The thiophene core is a key component in drugs such as the NSAID Tenoxicam and the antiplatelet agent Prasugrel .[12] While these drugs are not synthesized directly from METHYL 3-(THIEN-2-YL)ACRYLATE, the synthetic routes highlight the pharmaceutical industry's reliance on functionalized thiophene intermediates.
For example, the Thia-Michael addition product, a β-thioether propanoate, is a scaffold that can be further elaborated. The ester can be hydrolyzed to a carboxylic acid, and the thioether can be oxidized to sulfoxides or sulfones, introducing new functional groups and chirality. Intermediates like (S)-3-(thien-2-ylthio)butyric acid are precursors to topically effective carbonic anhydrase inhibitors used in glaucoma treatment.[10] Similarly, the products of the Heck reaction serve as advanced intermediates for building poly-aromatic systems found in kinase inhibitors and other targeted therapies.[1]
Conclusion
METHYL 3-(THIEN-2-YL)ACRYLATE is a potent and versatile building block for the synthesis of pharmaceutical intermediates. Its dual functionality allows for strategic and efficient bond formation through well-established and reliable methodologies like the Heck reaction and Michael addition. The protocols provided in this guide offer a robust foundation for researchers to construct novel thiophene-containing molecules, accelerating the discovery and development of next-generation therapeutics. The adoption of optimized, greener protocols, such as ligand-free Heck reactions, further enhances the utility of this intermediate in sustainable pharmaceutical manufacturing.[13]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5709013, Methyl 3-(2-thienyl)acrylate. Retrieved January 6, 2026, from [Link].
-
BASF. (2025). Safety data sheet: METHYL ACRYLATE. Retrieved January 6, 2026, from [Link].
-
Vallejos, G. G., et al. (2011). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 16(11), 9511–9521. Available at: [Link].
-
Thames River Chemical Corp. (2018). Safety Data Sheet: Methyl Acrylate, Inhibited. Retrieved January 6, 2026, from [Link].
- Various Authors. (n.d.). Heck reaction of aryl halide with methyl acrylate catalyzed by palladium complex. ResearchGate.
-
Groupe Veritas Limited. (n.d.). Material Safety Data Sheet: Methyl Acrylate. Retrieved January 6, 2026, from [Link].
-
S. G. V. S. S. S. S. N. (2012). Design, Synthesis, Characterization and antibacterial activity of methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate. ResearchGate. Retrieved January 6, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 6, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53396028, Methyl 3-(5-Bromo-2-thienyl)acrylate. Retrieved January 6, 2026, from [Link].
-
D. D. D. P. H. S. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. SciSpace. Retrieved January 6, 2026, from [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Pharmaceutical Intermediate: Methyl 3-amino-2-thiophenecarboxylate Synthesis. Retrieved January 6, 2026, from [Link].
-
Podgórski, M., & Becka, E. (2017). Reaction mechanism of thiol-acrylate system. ResearchGate. Retrieved January 6, 2026, from [Link].
- Various Authors. (n.d.). Heck coupling reaction of aryl bromide with methyl acrylate. ResearchGate.
-
The Aquila Digital Community. (2012). Investigation of Novel Thiol "Click" Reactions. Retrieved January 6, 2026, from [Link].
- Various Authors. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. ResearchGate.
-
Soroush, M. (2019). Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. University of Pennsylvania ScholarlyCommons. Retrieved January 6, 2026, from [Link].
- Google Patents. (1991). EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
-
Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved January 6, 2026, from [Link].
-
ResearchGate. (2015). How can I carry out michael addition using methyl acrylate and cyclic amid?. Retrieved January 6, 2026, from [Link].
-
Nair, D. P., et al. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 5(11), 3652-3660. Available at: [Link].
-
T. G. (2022). Thia-Michael Reaction. Encyclopedia MDPI. Retrieved January 6, 2026, from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. download.basf.com [download.basf.com]
- 5. groupeveritas.com [groupeveritas.com]
- 6. trc-corp.com [trc-corp.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs - Google Patents [patents.google.com]
- 11. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. pharmtech.com [pharmtech.com]
The Pivotal Role of Methyl 3-(thien-2-yl)acrylate in Advanced Materials Science: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the exploration of novel monomers is a critical frontier in the creation of advanced materials with tailored functionalities. Among these, Methyl 3-(thien-2-yl)acrylate (MTA) has emerged as a versatile building block, offering a unique combination of a polymerizable acrylate group and a sulfur-containing thiophene ring. This guide provides a comprehensive overview of MTA's significance in materials science, detailing its synthesis, polymerization, and the diverse applications of the resulting polymers, particularly in the realm of organic electronics.
Introduction to Methyl 3-(thien-2-yl)acrylate: A Monomer of Interest
Methyl 3-(thien-2-yl)acrylate, with the chemical formula C₈H₈O₂S and a molecular weight of 168.21 g/mol , is a crystalline solid at room temperature.[1] Its structure, featuring a thiophene ring conjugated with an acrylate moiety, bestows unique electronic and optical properties upon the polymers derived from it. The thiophene unit, a well-known electron-rich aromatic heterocycle, is a cornerstone in the design of conductive polymers and organic semiconductors. The acrylate group, on the other hand, provides a readily polymerizable handle, allowing for the creation of a wide range of polymeric architectures.
Synthesis of Methyl 3-(thien-2-yl)acrylate
The synthesis of MTA can be achieved through several established organic chemistry routes. Two of the most common and effective methods are the Wittig reaction and the Heck reaction.
Wittig Reaction Protocol
The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in MTA. This reaction involves the coupling of an aldehyde with a phosphorus ylide.
Protocol: Synthesis of Methyl 3-(thien-2-yl)acrylate via Wittig Reaction
Materials:
-
2-Thiophenecarboxaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-thiophenecarboxaldehyde (1 equivalent) and methyl (triphenylphosphoranylidene)acetate (1.1 equivalents).
-
Add anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure Methyl 3-(thien-2-yl)acrylate.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2-Thiophenecarboxaldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Methyl (triphenylphosphoranylidene)acetate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Wittig Reaction" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Methyl 3-(thien-2-yl)acrylate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Triphenylphosphine oxide" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"2-Thiophenecarboxaldehyde" -- "Wittig Reaction"; "Methyl (triphenylphosphoranylidene)acetate" -- "Wittig Reaction"; "Wittig Reaction" -- "Methyl 3-(thien-2-yl)acrylate"; "Wittig Reaction" -- "Triphenylphosphine oxide"; } }
Caption: Wittig reaction for MTA synthesis.
Heck Reaction Protocol
The Palladium-catalyzed Heck reaction offers an alternative route, coupling an aryl halide with an alkene.
Protocol: Synthesis of Methyl 3-(thien-2-yl)acrylate via Heck Reaction
Materials:
-
2-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-bromothiophene (1 equivalent), methyl acrylate (1.5 equivalents), Palladium(II) acetate (0.02 equivalents), and tri(o-tolyl)phosphine (0.04 equivalents) in anhydrous acetonitrile.
-
Add triethylamine (2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove the precipitated triethylammonium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Polymerization of Methyl 3-(thien-2-yl)acrylate
The acrylate functionality of MTA allows for its polymerization through various techniques, including free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). The choice of polymerization technique significantly influences the properties of the resulting polymer, poly(methyl 3-(thien-2-yl)acrylate) (PMTA).
Free-Radical Polymerization
Free-radical polymerization is a straightforward method to synthesize PMTA.
Protocol: Free-Radical Polymerization of Methyl 3-(thien-2-yl)acrylate
Materials:
-
Methyl 3-(thien-2-yl)acrylate (MTA)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Methanol (for precipitation)
Procedure:
-
Dissolve MTA and the initiator (e.g., AIBN, 1-2 mol% relative to the monomer) in the anhydrous solvent in a Schlenk flask.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere and stir for the desired reaction time (typically several hours).
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"MTA Monomer" [fillcolor="#FBBC05", fontcolor="#202124"]; "Initiator (AIBN)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Polymerization" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PMTA Polymer" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"MTA Monomer" -- "Polymerization"; "Initiator (AIBN)" -- "Polymerization"; "Polymerization" -- "PMTA Polymer"; }
Caption: Free-Radical Polymerization of MTA.
Atom Transfer Radical Polymerization (ATRP)
ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Protocol: ATRP of Methyl 3-(thien-2-yl)acrylate
Materials:
-
Methyl 3-(thien-2-yl)acrylate (MTA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Methanol (for precipitation)
-
Alumina column
Procedure:
-
To a Schlenk flask, add CuBr. Seal the flask and cycle between vacuum and inert gas three times.
-
Add anisole, MTA, and PMDETA to the flask via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
In the final cycle, introduce the initiator (EBiB) via syringe under an inert atmosphere.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Take samples periodically to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
After reaching the desired conversion, terminate the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Applications in Materials Science
The unique chemical structure of PMTA makes it a promising material for a variety of applications in materials science, particularly in the field of organic electronics.
Organic Thin-Film Transistors (OTFTs)
The thiophene moiety in PMTA provides p-type semiconducting properties, making it a candidate for the active layer in OTFTs. While the performance of homopolymers of PMTA in OTFTs is an active area of research, it is often copolymerized with other monomers to fine-tune the electronic properties and morphology of the resulting thin films. Copolymers of MTA with electron-deficient monomers can lead to materials with improved charge carrier mobilities.
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, thiophene-containing polymers are widely used as electron donor materials in the active layer of bulk heterojunction (BHJ) devices.[2][3][4] The incorporation of MTA into polymer backbones can influence the material's absorption spectrum, energy levels, and morphology when blended with fullerene or non-fullerene acceptors. The acrylate side chain can also be functionalized post-polymerization to further modify the polymer's properties.
Other Potential Applications
The versatility of MTA extends to other areas:
-
Dielectric Materials: The polar nature of the ester group could be exploited in the design of dielectric layers for capacitors and transistors.
-
Functional Coatings: The polymer's properties can be tailored for applications in antireflective coatings, gas barrier films, and sensors.
-
Biomaterials: The biocompatibility of polyacrylates, combined with the potential for functionalization of the thiophene ring, opens doors for applications in drug delivery and tissue engineering.
Characterization of PMTA
A thorough characterization of the synthesized PMTA is crucial to understand its structure-property relationships.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the polymer and allows for the determination of tacticity. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic functional groups present in the polymer. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
| UV-Vis Spectroscopy | Investigates the optical absorption properties and determines the optical bandgap of the polymer. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels of the polymer, which are crucial for electronic applications. |
Conclusion and Future Outlook
Methyl 3-(thien-2-yl)acrylate stands as a monomer with significant potential in the advancement of materials science. Its straightforward synthesis and polymerizability, coupled with the desirable electronic properties of the thiophene ring, make it a valuable tool for designing novel functional polymers. While research on the homopolymer of MTA is ongoing, its incorporation into copolymers has already shown promise in tuning the optoelectronic properties of materials for applications in organic electronics. Future research will likely focus on the development of well-defined PMTA-based block copolymers, the exploration of post-polymerization modification strategies to introduce new functionalities, and the fabrication and optimization of electronic devices incorporating these novel materials. The continued investigation of this versatile monomer is poised to unlock new possibilities in the design of next-generation organic electronic and biomedical materials.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5709013, Methyl 3-(2-thienyl)acrylate. [Link]. Accessed Jan. 6, 2026.
- Thienyl-substituted methanofullerene derivatives for organic photovoltaic cells.
- Thienyl-substituted methanofullerene derivatives for organic photovoltaic cells. RSC Publishing. 2010.
- Thienyl-substituted methanofullerene derivatives for organic photovoltaic cells. Kei Ohkubo. 2025.
Sources
- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Thienyl-substituted methanofullerene derivatives for organic photovoltaic cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Michael Addition Reactions Involving Methyl 3-(thien-2-yl)acrylate
Introduction: The Strategic Importance of Thiophene-Containing Michael Adducts
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful and versatile method for constructing complex molecular architectures.[1][2] This application note delves into the specifics of Michael addition reactions involving methyl 3-(thien-2-yl)acrylate, a Michael acceptor of significant interest in medicinal chemistry and materials science. The thiophene moiety is a privileged scaffold in numerous pharmaceuticals due to its bioisosteric relationship with the benzene ring and its ability to engage in a variety of intermolecular interactions. Consequently, the synthesis of chiral thiophene-containing compounds via asymmetric Michael additions is a highly sought-after transformation for the development of novel therapeutic agents.[1]
This guide provides a comprehensive overview of the mechanistic principles, practical experimental protocols, and expected outcomes for the conjugate addition of various nucleophiles to methyl 3-(thien-2-yl)acrylate. We will particularly focus on organocatalyzed asymmetric approaches, which offer a more sustainable and often highly selective alternative to traditional metal-based catalysis.[3][4] The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.
Mechanistic Insights: The Power of Bifunctional Organocatalysis
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as methyl 3-(thien-2-yl)acrylate, is facilitated by the polarization of the double bond by the electron-withdrawing ester group. In the context of asymmetric catalysis, bifunctional organocatalysts, particularly those based on a thiourea scaffold, have proven to be exceptionally effective.[3][5][6]
These catalysts operate through a dual activation mechanism. The thiourea moiety, with its two acidic N-H protons, acts as a hydrogen-bond donor, activating the Michael acceptor by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Simultaneously, a basic functional group on the catalyst, such as a tertiary amine, deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity.[6][7][8] This synergistic activation within the chiral environment of the catalyst allows for a highly organized transition state, leading to excellent stereocontrol in the final product.
Figure 1: General mechanism of a bifunctional organocatalyzed Michael addition.
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to Methyl 3-(thien-2-yl)acrylate
This protocol describes a representative procedure for the enantioselective Michael addition of diethyl malonate to methyl 3-(thien-2-yl)acrylate using a chiral thiourea-based organocatalyst.
Materials:
-
Methyl 3-(thien-2-yl)acrylate
-
Diethyl malonate
-
(R,R)-1,2-Diphenylethylenediamine-derived thiourea catalyst
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flask
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
-
NMR spectrometer
-
Chiral HPLC system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the (R,R)-1,2-diphenylethylenediamine-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Reagent Addition: Add anhydrous toluene (2.0 mL) to the flask and stir until the catalyst is fully dissolved. To this solution, add methyl 3-(thien-2-yl)acrylate (0.2 mmol, 1.0 equiv.).
-
Nucleophile Addition: Add diethyl malonate (0.3 mmol, 1.5 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material (methyl 3-(thien-2-yl)acrylate) is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Enantioselectivity Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Trustworthiness and Self-Validation:
The integrity of this protocol is ensured by rigorous in-process controls and final product analysis. The reaction progress should be monitored by TLC to avoid the formation of byproducts due to prolonged reaction times. The structure of the final product must be unequivocally confirmed by spectroscopic methods (NMR and MS). The enantiomeric excess, a critical parameter for asymmetric reactions, is determined by chiral HPLC, providing a quantitative measure of the catalyst's performance. The consistency of results across multiple runs, using purified reagents and anhydrous conditions, will validate the robustness of the protocol.
Figure 2: A typical experimental workflow for the Michael addition protocol.
Data Presentation: Expected Outcomes
While specific results for methyl 3-(thien-2-yl)acrylate are not extensively reported, data from analogous reactions with similar α,β-unsaturated esters provide a strong basis for expected outcomes.[9] The use of bifunctional thiourea catalysts in Michael additions of 1,3-dicarbonyl compounds to acrylates and nitroolefins consistently yields products with high enantioselectivities.[5][6]
| Nucleophile | Catalyst Type | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference Analogy |
| Diethyl Malonate | Thiourea-Amine | Toluene | 25 | >90 | >95 | [5][6] |
| Acetylacetone | Thiourea-Amine | CH₂Cl₂ | 0 | >90 | >90 | [5] |
| Nitromethane | Cinchona Alkaloid | Toluene | -20 | >85 | >90 | [10] |
| Thiophenol | Base-catalyzed | DMF | 25 | >95 | N/A | [11] |
| Cyclohexanone | Proline-derived | DMSO | 25 | >80 | >95 | [12] |
Table 1: Expected outcomes for Michael addition reactions to methyl 3-(thien-2-yl)acrylate based on analogous systems.
Applications in Drug Discovery and Development
The Michael adducts derived from methyl 3-(thien-2-yl)acrylate are valuable building blocks in drug discovery. The resulting 1,5-dicarbonyl or related structures can be readily transformed into a variety of heterocyclic systems, such as pyridines, piperidines, and other pharmacologically relevant scaffolds. The ability to control the stereochemistry at the newly formed chiral centers is of paramount importance, as the biological activity of enantiomers can differ significantly. Organocatalytic asymmetric Michael additions provide a direct and efficient route to these enantiomerically enriched intermediates, accelerating the drug discovery process.[1]
Conclusion
The Michael addition reaction of methyl 3-(thien-2-yl)acrylate is a powerful tool for the synthesis of complex, thiophene-containing molecules. The use of bifunctional organocatalysts, such as those based on a thiourea scaffold, allows for highly enantioselective transformations under mild reaction conditions. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement and adapt these reactions for their specific synthetic targets. The versatility of the Michael addition, coupled with the importance of the thiophene motif, ensures that this chemistry will continue to be a valuable asset in the fields of organic synthesis and medicinal chemistry.
References
- Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing.
- Asymmetric Michael Addition between Nitroolefins and Sulfur Ylides Catalyzed by a Thiourea Organocatalyst. MDPI.
- Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications (RSC Publishing).
- Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. Journal of the American Chemical Society.
- Highly Enantioselective Direct Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by Amine−Thiourea Bearing Multiple Hydrogen-Bonding Donors. Organic Letters - ACS Publications.
- Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI.
- Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Organic Chemistry Portal.
- Dipeptidic Proline‐Derived Thiourea Organocatalysts for Asymmetric Michael addition Reactions between Aldehydes and Nitroolefins. ResearchGate.
- Thia-Michael Reaction. Encyclopedia MDPI.
- Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC - NIH.
- Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea. PubMed.
- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central.
- Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. ResearchGate.
- Catalytic Enantioselective Michael Reaction of 1,3-Dicarbonyl Comp Chiral Palladium Enolate Advanced Synthesis and Catalysis. exaly.com.
- Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters - ACS Publications.
- Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).
- Applications of Michael Addition Reaction in Organic Synthesis. Bentham Science.
- A squaramide-catalysed asymmetric cascade Michael addition/acyl transfer reaction between unsaturated benzothiophenones and α-nitroketones. Organic & Biomolecular Chemistry (RSC Publishing).
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH.
- Calculated results of thia‐Michael addition of thiophenol to methyl... ResearchGate.
- Michael addition example reactions. YouTube.
- Enantioselective Asymmetric Michael Addition of -Unsaturated Ketones using New Chiral Trisite Phase Transfer Catalysts. ResearchGate.
- Synthesis and reactions of the Michael adducts 6. ResearchGate.
- Asymmetric synthesis of δ-keto esters via Michael additions of chiral carbene complexes. Chemical Communications (RSC Publishing).
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.
- Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. ResearchGate.
- Enantio- and diastereoselective diarylmethylation of 1,3-dicarbonyl compounds. PMC - NIH.
Sources
- 1. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 6. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
Application Notes and Protocols for Polymerization of Thiophene-Containing Acrylate Monomers
Introduction: The Strategic Importance of Thiophene-Acrylate Copolymers
For researchers, scientists, and drug development professionals, the precise engineering of functional polymers is paramount. Thiophene-containing acrylate copolymers represent a versatile class of materials, merging the unique electronic and optical properties of polythiophenes with the tunable solubility, processability, and biocompatibility conferred by the acrylate backbone.[1] This combination makes them highly attractive for a range of advanced applications, including organic electronics, biosensors, and targeted drug delivery systems.[1][2][3][4][5][6] The ability to control the polymer architecture—molecular weight, dispersity, and block copolymer formation—is critical to optimizing performance in these fields.[7]
This guide provides an in-depth exploration of the primary polymerization techniques for thiophene-containing acrylate monomers. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind the selection of each technique, offering field-proven insights to empower you to make informed experimental choices.
Choosing Your Polymerization Strategy: A Comparative Overview
The selection of a polymerization technique is a critical decision that dictates the final properties of the polymer. For thiophene-containing acrylate monomers, three principal methods are of significant interest: Free-Radical Polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
| Polymerization Technique | Control over Molecular Weight & Dispersity | Suitability for Block Copolymers | Tolerance to Functional Groups | Key Considerations |
| Free-Radical Polymerization | Poor to moderate | Difficult | High | Simple setup, but lacks precision. Often results in broad molecular weight distributions. |
| Atom Transfer Radical Polymerization (ATRP) | Excellent | Excellent | Good | Requires a metal catalyst (typically copper), which may need to be removed from the final product. Sensitive to impurities. |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Excellent | Excellent | Excellent | Requires a RAFT agent. The choice of RAFT agent is crucial and monomer-dependent. |
Section 1: Free-Radical Polymerization: The Workhorse Method
Free-radical polymerization is often the most straightforward method to implement, making it a valuable tool for initial screening and rapid material synthesis.[8] The mechanism involves the generation of free radicals that initiate the polymerization of monomers.[8]
Causality Behind Experimental Choices
While lacking the fine control of living polymerizations, free-radical techniques are robust and tolerant to a wide variety of functional groups and reaction conditions.[9] This makes them suitable for initial explorations of new thiophene-acrylate monomers where the primary goal is to obtain a polymeric material for basic characterization. Photoinitiation, in particular, offers the advantage of temporal and spatial control over the polymerization process.[9]
Experimental Workflow: Free-Radical Polymerization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. research.itu.edu.tr [research.itu.edu.tr]
Introduction: The Thiophene-Acrylate Scaffold as a Privileged Structure in Drug Discovery
An Application Guide to the Biological Screening of METHYL 3-(THIEN-2-YL)ACRYLATE Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The thiophene ring, a sulfur-containing five-membered heterocycle, is one such scaffold. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The thiophene moiety's utility is attributed to its specific electronic properties and its capacity to form various non-covalent interactions with protein targets.[2]
When coupled with an acrylate group, the resulting METHYL 3-(THIEN-2-YL)ACRYLATE core (PubChem CID: 5709013) serves as a versatile starting point for the development of novel therapeutic agents.[4] The acrylate portion can act as a Michael acceptor and provides a key linker that can be readily functionalized. The strategic chemical modification of this core scaffold allows for the creation of large libraries of derivatives, enabling a systematic exploration of the structure-activity relationship (SAR).[1][5] The nature and position of substituents on both the thiophene and the acrylate moieties can significantly influence the resulting biological profile.[1][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a strategic approach to the biological evaluation of novel METHYL 3-(THIEN-2-YL)ACRYLATE derivatives, providing detailed, field-tested protocols for primary screening in key therapeutic areas and explaining the scientific rationale behind each experimental step.
The Screening Cascade: A Strategic Framework for Hit Identification
Embarking on the biological evaluation of a new chemical library requires a structured and resource-efficient strategy. A screening cascade is an indispensable tool in this process. It is a hierarchical series of assays designed to progressively filter a large number of compounds down to a small number of validated "hits" or "leads" with the desired biological activity and drug-like properties.[7][8][9] The fundamental principle is to begin with high-throughput, cost-effective primary assays and advance the most promising candidates to more complex, resource-intensive secondary and tertiary assays.[10] This iterative process ensures that research efforts are focused on compounds with the highest potential for success.[8]
The design of a robust screening cascade is critical. It must be tailored to the specific therapeutic goal and should incorporate assays that confirm compound potency, eliminate false positives, and identify potential liabilities early in the discovery pipeline.[10][11]
Caption: A typical drug discovery screening cascade.
Application & Protocols: Primary Biological Screening
The following sections provide detailed protocols for the initial assessment of METHYL 3-(THIEN-2-YL)ACRYLATE derivatives in three key therapeutic areas: oncology, infectious diseases, and inflammation.
Anticancer Activity Screening
Thiophene-based compounds have been extensively investigated as anticancer agents.[2] Their mechanisms of action are diverse and can include the inhibition of crucial cell signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.[1][12][13] The initial step in evaluating a new series of derivatives is to assess their general cytotoxicity against a relevant cancer cell line.
Protocol 1: MTT Cell Viability Assay for Cytotoxicity Assessment
The MTT assay is a robust, colorimetric method for quantifying cell viability.[14] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[14]
-
Objective: To determine the concentration at which a test compound inhibits 50% of cell growth (IC50).
-
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well flat-bottom cell culture plates.
-
Test compounds dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
-
Methodology:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14][16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM).
-
Controls (Crucial for Data Integrity):
-
Untreated Control: Cells treated with fresh medium only.
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the highest compound concentration.
-
Blank Control: Wells containing medium only (no cells) to determine background absorbance.[16]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[14][17] During this time, visible purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[17]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
-
Data Presentation: Anticancer Activity
| Derivative Code | Modification | Target Cell Line | IC50 (µM) |
| M3TA-H | Parent Compound | MCF-7 | > 100 |
| M3TA-Cl | 4-Chloro substitution | MCF-7 | 15.2 |
| M3TA-OMe | 4-Methoxy substitution | MCF-7 | 5.8 |
| M3TA-NO2 | 4-Nitro substitution | MCF-7 | 22.4 |
| Doxorubicin | Positive Control | MCF-7 | 0.9 |
Antimicrobial Activity Screening
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[18][19]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against selected bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well U-bottom plates.
-
McFarland 0.5 turbidity standard.
-
Test compounds dissolved in DMSO.
-
-
Methodology:
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL.
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. In the first column, add an additional 50 µL of the compound stock solution (at 4x the highest desired final concentration). Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a gradient of compound concentrations.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing MHB and bacteria, but no compound.
-
Sterility Control: Wells containing MHB only, with no bacteria or compound.
-
Positive Control: A known antibiotic (e.g., Gentamicin or Ampicillin).[5]
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22]
-
Data Presentation: Antimicrobial Activity
| Derivative Code | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| M3TA-H | Parent Compound | > 128 | > 128 |
| M3TA-Br | 4-Bromo substitution | 32 | 64 |
| M3TA-F | 4-Fluoro substitution | 16 | 32 |
| Gentamicin | Positive Control | 1 | 2 |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Many anti-inflammatory drugs work by modulating inflammatory signaling pathways.[23] A common in vitro model for screening anti-inflammatory compounds involves using macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO).[24]
Protocol 3: Nitric Oxide (NO) Inhibition Assay
-
Objective: To assess the ability of test compounds to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete DMEM medium.
-
LPS from E. coli.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard curve.
-
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[24]
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is determined using a sodium nitrite standard curve.
-
Concurrent Cytotoxicity Test: It is essential to run a parallel MTT assay on the same cells under the same conditions. This ensures that any observed decrease in NO production is due to an anti-inflammatory effect and not simply because the compound is killing the cells.[24]
-
From Hit to Lead: The Importance of Selectivity
Identifying a potent "hit" in a primary screen is only the first step. A critical subsequent step is to determine its selectivity. A promising anticancer compound, for instance, should be significantly more toxic to cancer cells than to normal, healthy cells. This is quantified by the Selectivity Index (SI).
SI = IC50 in Normal Cells / IC50 in Cancer Cells
A higher SI value indicates a greater therapeutic window and a lower likelihood of off-target toxicity. Counter-screening against non-cancerous cell lines (e.g., normal human fibroblasts) is therefore a crucial part of the hit validation process.[10]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Screening Cascade Development Services [conceptlifesciences.com]
- 8. Screening cascade – REVIVE [revive.gardp.org]
- 9. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. international-biopharma.com [international-biopharma.com]
- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 20. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 21. woah.org [woah.org]
- 22. pdb.apec.org [pdb.apec.org]
- 23. athmicbiotech.com [athmicbiotech.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: METHYL 3-(THIEN-2-YL)ACRYLATE for the Development of Conducting Polymers
Introduction: The Strategic Integration of METHYL 3-(THIEN-2-YL)ACRYLATE in Functional Conducting Polymers
The field of organic electronics is driven by the innovation of novel π-conjugated polymers that offer a unique combination of electronic conductivity, processability, and functionality.[1] Polythiophene and its derivatives have emerged as a cornerstone in this area, valued for their environmental stability and tunable electronic properties.[1] The strategic functionalization of the thiophene monomer is a key methodology for fine-tuning the characteristics of the resulting polymer. METHYL 3-(THIEN-2-YL)ACRYLATE is a monomer of significant interest as it appends a methyl acrylate group to the thiophene backbone. This functional group offers several advantages: it can influence the polymer's solubility, morphology, and electronic properties through its electron-withdrawing nature, and it provides a reactive site for post-polymerization modification.
These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of METHYL 3-(THIEN-2-YL)ACRYLATE in the synthesis of conducting polymers. We will detail both electrochemical and chemical polymerization methodologies, drawing upon established principles of thiophene polymerization and adapting them for this specific monomer. The protocols are designed to be robust and self-validating, with an emphasis on the causality behind experimental choices.
Physicochemical Properties of METHYL 3-(THIEN-2-YL)ACRYLATE
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂S | [2] |
| Molecular Weight | 168.21 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, dichloromethane, THF) |
Electrochemical Polymerization: A Controlled Approach to Thin Film Deposition
Electrochemical polymerization is a powerful technique for the direct deposition of a conducting polymer film onto an electrode surface, allowing for precise control over film thickness and morphology.[1] The process involves the oxidative polymerization of the monomer at an electrode surface. The general mechanism for the electropolymerization of thiophene derivatives involves the oxidation of the monomer to a radical cation, followed by radical-radical coupling to form dimers, trimers, and eventually the polymer chain.
Experimental Workflow: Electrochemical Polymerization
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Heck Reaction for Methyl 3-(thien-2-yl)acrylate Synthesis
Welcome to the technical support center for the optimization of the Heck-Mizoroki reaction, specifically tailored for the synthesis of methyl 3-(thien-2-yl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of this important synthetic transformation. Here, we will delve into common challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to ensure your success in the lab.
Troubleshooting Guide: Common Issues and Solutions
The Heck reaction, while powerful, can present several challenges, particularly when working with heteroaromatic substrates like thiophene derivatives.[1] This section addresses the most common issues encountered during the synthesis of methyl 3-(thien-2-yl)acrylate and offers practical, step-by-step solutions.
Issue 1: Low to No Product Yield
-
Question: I am not observing any significant formation of methyl 3-(thien-2-yl)acrylate. What are the likely causes and how can I fix this?
-
Answer: A lack of product formation can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Inactive Catalyst: The active catalytic species in the Heck reaction is Palladium(0). If you are starting with a Palladium(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[2][3]
-
Solution: Ensure your reaction conditions facilitate this reduction. The presence of phosphine ligands or certain bases like triethylamine can aid in the reduction of Pd(II) to Pd(0).[2] If you continue to face issues, consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.
-
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, can be challenging with electron-rich heteroaromatics like 2-bromothiophene.[4]
-
Inappropriate Base: The choice of base is critical. It must be strong enough to neutralize the HX generated during the reaction but not so strong as to cause unwanted side reactions.
-
Solution: Screen a variety of bases. For this specific transformation, both organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) have proven effective.[1][6][7] Often, a systematic screening is the best approach to identify the optimal base for your specific conditions.
-
-
Insufficient Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Typical temperatures for Heck reactions range from 80°C to 140°C.[7] Microwave-assisted heating can also be a powerful tool to accelerate the reaction and improve yields, often allowing for higher temperatures and significantly reduced reaction times.[8][9][10]
-
-
Issue 2: Significant Byproduct Formation
-
Question: My reaction is producing several byproducts, including isomerized acrylate and homocoupled thiophene. How can I improve the selectivity?
-
Answer: The formation of byproducts is a common hurdle. Understanding their origin is key to suppression.
-
Olefin Isomerization: The desired trans-isomer of methyl 3-(thien-2-yl)acrylate can isomerize to the cis-isomer or other constitutional isomers. This is often due to reversible β-hydride elimination.
-
Solution: The choice of base and ligand can influence the extent of isomerization. A stronger base can accelerate the regeneration of the Pd(0) catalyst, minimizing the time the product olefin spends in the coordination sphere of the palladium hydride intermediate.[1] Additionally, certain ligands can favor the desired pathway.
-
-
Homocoupling of 2-Halothiophene: The formation of bithiophene is a common side reaction, especially at higher temperatures or under ligandless conditions.[11]
-
Solution: Ensure an adequate ligand-to-palladium ratio. The ligand stabilizes the palladium catalyst and favors the cross-coupling pathway.[11] Lowering the reaction temperature can also disfavor the homocoupling pathway.
-
-
Reductive Dehalogenation: You may observe the formation of thiophene from your starting 2-halothiophene.
-
Solution: This side reaction can be promoted by certain bases or impurities. Ensure all reagents and solvents are pure and dry. Sometimes, changing the solvent or ligand can suppress this pathway.[1]
-
-
Issue 3: Catalyst Deactivation (Formation of Palladium Black)
-
Question: I observe a black precipitate forming during my reaction, and the reaction stalls. What is happening and how can I prevent it?
-
Answer: The formation of a black precipitate is indicative of palladium black, which is aggregated, inactive palladium metal.[11]
-
Cause: The active Pd(0) catalyst can be unstable and agglomerate, particularly at high temperatures or in the absence of stabilizing ligands.
-
Solutions:
-
Use of Ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) species and preventing aggregation.[5][11]
-
"Jeffery Conditions": The addition of a tetraalkylammonium salt, such as tetrabutylammonium bromide (TBAB), can help stabilize the palladium catalyst.[11][12]
-
Heterogeneous Catalysts: Using a supported palladium catalyst, like palladium on carbon (Pd/C), can prevent agglomeration and simplify catalyst recovery.[11][13][14]
-
Microwave Irradiation: The rapid heating and shorter reaction times associated with microwave synthesis can minimize the opportunity for catalyst decomposition.[5][11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Heck reaction?
A1: The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][6] The key steps are:
-
Oxidative Addition: The aryl halide (e.g., 2-bromothiophene) adds to the Pd(0) catalyst to form a Pd(II) species.
-
Olefin Coordination and Insertion: The alkene (methyl acrylate) coordinates to the Pd(II) complex and then inserts into the palladium-aryl bond. For electron-deficient olefins like acrylates, this typically occurs in a 2,1-fashion.[15]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, producing a salt.
Q2: Which palladium source is best for this reaction?
A2: Both Pd(II) and Pd(0) sources can be effective.
-
Pd(0) sources , like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are already in the active oxidation state but can be more sensitive to air and moisture.
For initial screenings, Pd(OAc)₂ is a good starting point due to its stability and cost-effectiveness.
Q3: How do I choose the right ligand?
A3: The ligand plays a critical role in stabilizing the catalyst and influencing its reactivity. For electron-rich heteroaryl halides like 2-bromothiophene, bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition step.[1][5] Examples include:
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos)
A ligand-to-palladium ratio of 1:1 to 2:1 is a good starting point for monodentate phosphines.
Q4: What is the role of the base in the Heck reaction?
A4: The base is essential for several reasons:
-
It neutralizes the acid (HX) generated during the catalytic cycle, which would otherwise poison the catalyst.
-
It facilitates the reductive elimination step, regenerating the active Pd(0) catalyst.[4]
-
In some cases, it can assist in the in situ reduction of a Pd(II) precatalyst.
Both organic (e.g., Et₃N, DIPEA) and inorganic (e.g., K₂CO₃, NaOAc) bases are commonly used.[6] The choice of base can significantly impact the reaction rate and selectivity.
Q5: Can I run this reaction without a phosphine ligand?
A5: Yes, "ligandless" Heck reactions are possible, particularly with more reactive aryl iodides.[12][16] These reactions often rely on the formation of catalytically active palladium nanoparticles or anionic palladium species.[16][17] For less reactive aryl bromides like 2-bromothiophene, a ligand is generally recommended to achieve good yields and prevent catalyst decomposition.[13]
Visualizing the Process
Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the Heck reaction.
Data Summary
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (0.5-2 mol%) or Pd₂(dba)₃ (0.25-1 mol%) | Pd(OAc)₂ is air-stable and cost-effective; Pd₂(dba)₃ is a direct Pd(0) source. |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) | Promotes oxidative addition of the electron-rich 2-bromothiophene.[1][5] |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N (1.5-2.5 equivalents) | A screen is recommended to find the optimal base for your system.[1][6][7] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMAc, NMP) | High boiling points allow for necessary reaction temperatures.[18] |
| Temperature | 100-140°C (conventional) or up to 160°C (microwave) | Higher temperatures are often required for less reactive aryl bromides.[7][9] |
| Additive | Tetrabutylammonium bromide (TBAB) (1 equivalent) | Can stabilize the catalyst and improve yield, especially in "ligandless" systems.[12] |
Experimental Protocol: A Starting Point
This protocol provides a general starting point for the Heck reaction between 2-bromothiophene and methyl acrylate. Optimization will likely be necessary.
Materials:
-
2-bromothiophene (1.0 mmol, 1.0 equiv)
-
Methyl acrylate (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF, 2-bromothiophene, and methyl acrylate via syringe.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Carrow, B. P., & Hartwig, J. F. (2010). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society, 132(1), 79–81. [Link]
-
de Souza, A. L. F., et al. (2015). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 19(9), 1149–1154. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2010). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. PMC. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2009). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. American Chemical Society. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Schlathauer, T., et al. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ACS Catalysis, 10(10), 5671–5683. [Link]
-
Bhanage, B. M., & Samejima, K. (2014). Heck Reaction—State of the Art. Molecules, 19(7), 9474–9529. [Link]
-
Kumar, A., et al. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds, 42(5), 2309-2321. [Link]
-
Ghaffari, M., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1364–1372. [Link]
-
Sharma, S., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(7), 789. [Link]
-
Semantic Scholar. (n.d.). Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium Catalyst. [Link]
-
Li, Y., et al. (2018). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. The Journal of Organic Chemistry, 83(15), 8560–8568. [Link]
-
Shaikh, I., et al. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(1), e202300249. [Link]
-
CEM Corporation. (n.d.). A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. [Link]
-
The Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
ResearchGate. (2013). Heck coupling reaction of iodobenzene with methyl acrylate. [Link]
-
Köhler, K., et al. (2003). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Journal of Molecular Catalysis A: Chemical, 206(1-2), 137-148. [Link]
-
ResearchGate. (2006). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. [Link]
-
ADDI. (n.d.). Microwave-assisted Palladium catalysed C-H acylation with aldehydes. Synthesis and diversification of 3-acylthiophenes. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
-
Leadbeater, N. E., & McGowan, C. (2006). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Molecules, 11(3), 204–211. [Link]
-
ResearchGate. (2016). Room Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Link]
-
Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
The Royal Society of Chemistry. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. [Link]
-
National Institutes of Health. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
Beilstein Journals. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Popeney, C. S., & Guan, Z. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 108(35), 14338–14343. [Link]
-
National Institutes of Health. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (2018). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]
-
National Institutes of Health. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
-
ResearchGate. (2020). Heck reactions of aryl halides and methyl acrylate a catalyzed by... [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [PDF] Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium Catalyst | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 10. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 15. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 18. researchgate.net [researchgate.net]
Common side reactions in the synthesis of thiophene acrylates
Welcome to the Technical Support Center for the synthesis of thiophene acrylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, we provide in-depth technical guidance, troubleshooting strategies, and detailed protocols in a practical question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during the synthesis of thiophene acrylates, primarily focusing on the two most common synthetic routes: the Heck reaction and the Wittig reaction. We also address the pervasive issue of premature polymerization.
Part 1: Troubleshooting the Heck Reaction for Thiophene Acrylate Synthesis
The Heck reaction, a palladium-catalyzed coupling of a halide with an alkene, is a powerful tool for forming the C-C bond in thiophene acrylates. However, the presence of the sulfur atom in the thiophene ring introduces unique challenges.
Question 1: Why is my Heck reaction showing low to no conversion when using a bromothiophene?
Answer: Low or no conversion in the Heck reaction with bromothiophenes is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation by Sulfur Poisoning: The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst. Sulfur, being a "soft" donor, can irreversibly bind to the "soft" palladium metal center, blocking the active sites and halting the catalytic cycle.[1] This is a primary cause of catalyst deactivation.
-
Inefficient Oxidative Addition: The first step in the Heck catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the thiophene. If this step is slow, the concentration of the unstable Pd(0) species can increase, leading to the formation of inactive palladium black through aggregation.[1] 2-Bromothiophene is generally more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions due to the electronic properties of the thiophene ring.[2]
-
Suboptimal Choice of Ligand and Base: The ligand and base play crucial roles in stabilizing the catalyst and facilitating the catalytic cycle. An inappropriate choice can lead to low reactivity. Bulky, electron-rich phosphine ligands can shield the palladium center from the sulfur atom and promote the desired catalytic steps.[1][3] The base is essential for regenerating the active Pd(0) catalyst at the end of the cycle.[4]
Troubleshooting Workflow for Low Conversion in Heck Reaction
Caption: Troubleshooting workflow for low conversion in Heck reactions.
Question 2: I am observing significant amounts of dehalogenated thiophene as a byproduct. What is the cause and how can I prevent it?
Answer: The formation of a dehalogenated (or hydrodehalogenated) thiophene is a common side reaction in palladium-catalyzed cross-couplings. This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Mechanism of Dehalogenation: One proposed mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by a reaction with the solvent (if it's a protic solvent like an alcohol) or the base, leading to the formation of a palladium-hydride species. Reductive elimination of this intermediate then yields the dehalogenated product.[5]
-
Influence of the Base: The choice of base can significantly influence the extent of dehalogenation. Stronger bases can sometimes promote this side reaction. Therefore, screening different bases, including weaker inorganic bases like sodium carbonate or organic bases like triethylamine, can help minimize this byproduct.[6][7]
Table 1: Effect of Base on Heck Coupling of 2-Bromothiophene with Ethyl Acrylate
| Base | Solvent | Temperature (°C) | Yield of Thiophene Acrylate (%) | Dehalogenation Byproduct (%) |
| Triethylamine (Et3N) | DMF | 100 | ~85 | <5 |
| Potassium Carbonate (K2CO3) | DMAc | 120 | ~90 | <3 |
| Sodium Acetate (NaOAc) | NMP | 110 | ~75 | ~10 |
Note: Yields are approximate and can vary based on specific reaction conditions and catalyst/ligand system.
Question 3: My product is a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired E-isomer?
Answer: The Heck reaction is generally highly stereoselective for the trans (E) isomer. However, isomerization of the product can occur, leading to a mixture of E and Z isomers.
-
Mechanism of Isomerization: After the β-hydride elimination step that forms the product, the resulting palladium-hydride species can re-add to the alkene product. A subsequent rotation around the C-C single bond followed by another β-hydride elimination can lead to the formation of the Z-isomer. This process is reversible and can be minimized by ensuring the rapid reductive elimination of the palladium-hydride species to regenerate the Pd(0) catalyst.[8]
-
Role of the Base: A suitable base facilitates the removal of the hydride from the palladium complex, promoting the irreversible reductive elimination and thus suppressing isomerization.[8] Using a slight excess of a moderately strong base like triethylamine is often effective.
Part 2: Troubleshooting the Wittig Reaction for Thiophene Acrylate Synthesis
The Wittig reaction provides an alternative route to thiophene acrylates by reacting a thiophene aldehyde with a phosphorus ylide. While generally reliable, the main challenge lies in the purification of the product from the triphenylphosphine oxide (TPPO) byproduct.
Question 4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?
Answer: The removal of TPPO is a classic challenge in Wittig reactions due to its similar polarity to many target compounds. Several chromatography-free methods can be employed before resorting to column chromatography.
-
Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes, pentane, or cyclohexane, whereas many thiophene acrylates are soluble.[1][9] Adding one of these solvents to the crude reaction mixture can precipitate the TPPO, which can then be removed by filtration.
-
Complexation with Metal Salts: TPPO can form complexes with certain metal salts, such as zinc chloride (ZnCl₂), which then precipitate from the solution.[10] This can be a highly effective method for removing TPPO.
Protocol for TPPO Removal by Precipitation:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of a solvent in which the product is soluble (e.g., dichloromethane or diethyl ether).
-
Slowly add a non-polar solvent like hexanes or pentane with vigorous stirring to induce precipitation of TPPO.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture through a pad of celite, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate contains the purified product.
Question 5: My Wittig reaction with a stabilized ylide is giving a mixture of E and Z isomers. How can I improve the E-selectivity?
Answer: Stabilized ylides, such as those used to form acrylates, generally favor the formation of the (E)-alkene.[11][12] However, reaction conditions can influence the stereochemical outcome.
-
Reaction Mechanism and Stereoselectivity: The stereoselectivity of the Wittig reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.[9] For stabilized ylides, the initial addition to the carbonyl is reversible, allowing for equilibration to the more thermodynamically stable anti-betaine-like transition state, which leads to the (E)-alkene.[10]
-
Solvent and Salt Effects: The presence of lithium salts can decrease the E-selectivity by stabilizing the betaine intermediates and promoting equilibration.[13] Using salt-free conditions or bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can improve E-selectivity. Polar aprotic solvents like DMF or DMSO can also favor the E-isomer.
Part 3: Preventing Unwanted Polymerization
The acrylate moiety in thiophene acrylates is susceptible to premature polymerization, which can significantly reduce the yield and complicate purification.
Question 6: My thiophene acrylate product is polymerizing during the reaction or workup. How can I prevent this?
Answer: Unwanted polymerization is typically initiated by free radicals, which can be generated by heat, light, or residual initiators.
-
Use of Inhibitors: Commercial acrylate monomers are supplied with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent polymerization during storage.[14] For the synthesis of thiophene acrylates, adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, to the reaction mixture can prevent premature polymerization.[15][16]
-
Control of Reaction Conditions:
-
Temperature: Avoid excessive heating during the reaction and purification steps. High temperatures can initiate thermal polymerization.[17]
-
Oxygen: While oxygen can inhibit some radical polymerizations, it can also lead to the formation of peroxides that can initiate polymerization.[18] It is generally best to work under an inert atmosphere (e.g., nitrogen or argon).
-
Light: Protect the reaction mixture from light, as UV radiation can initiate photopolymerization.
-
Troubleshooting Workflow for Unwanted Polymerization
Caption: Troubleshooting workflow for preventing unwanted polymerization.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (E)-3-(thiophen-2-yl)acrylate via Heck Reaction
Materials:
-
2-Bromothiophene
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and a condenser, add K₂CO₃ (2.0 mmol).
-
Under a counterflow of inert gas, add Pd(OAc)₂ (0.02 mmol) and P(tBu)₃ (0.04 mmol).
-
Add anhydrous DMAc (5 mL) to the flask.
-
Add 2-bromothiophene (1.0 mmol) and ethyl acrylate (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).
Protocol 2: Synthesis of Ethyl (E)-3-(thiophen-2-yl)acrylate via Wittig Reaction
Materials:
-
Thiophene-2-carboxaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM), anhydrous
-
Hexanes
Procedure:
-
To a dry flask under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of thiophene-2-carboxaldehyde (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the residue, add hexanes (20 mL) and stir vigorously to precipitate the triphenylphosphine oxide.
-
Filter the mixture, washing the solid byproduct with cold hexanes.
-
Combine the filtrates and evaporate the solvent to yield the crude product.
-
If necessary, purify further by column chromatography on silica gel.
References
-
Benchchem. Troubleshooting failed polymerization of acrylate monomers.
-
Benchchem. catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
-
ResearchGate. Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst.
-
University of Rochester. Workup: Triphenylphosphine Oxide.
-
Wipf, P. The Wittig Reaction.
-
ResearchGate. Poisoning and deactivation of palladium catalysts.
-
Organic Chemistry Portal. Wittig Reaction.
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
-
ACS Publications. Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
-
RadTech. Control of Free-Radical Reactivity in Photopolymerization of Acrylates.
-
Wikipedia. Wittig reaction.
-
RadTech. Control of Free Radical Reactivity in Photopolymerization of Acrylates.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phosphine Ligands in Palladium Catalysis.
-
Wikipedia. Polymerisation inhibitor.
-
PubMed. Inhibition of Free Radical Polymerization: A Review.
-
Wikipedia. Heck reaction.
-
AITHINK. Summary of Solutions to Common Problems in Acrylic Resin Production.
-
Benchchem. The Versatile Building Block: Methyl 3-(thiophen-3-yl)acrylate in Modern Organic Synthesis.
-
Chemistry LibreTexts. Heck Reaction.
-
Jinzong Machinery. Troubleshooting Common Issues in Emulsion Polymerization Reactors.
-
Organic Chemistry Portal. Heck Reaction.
-
NIH. Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Phosphine Ligands in Modern Catalysis: A Focus on DavePhos.
-
EurekAlert!. Sulfur isn't poisonous when it synergistically acts with phosphine in olefins hydroformylation.
-
Benchchem. A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions.
-
DiVA portal. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
-
Royal Society of Chemistry. A mechanistic investigation of hydrodehalogenation using ESI-MS.
-
NIH. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
-
ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
-
NIH. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics.
-
MDPI. Heck Reaction—State of the Art.
-
ResearchGate. Thwarting β‐Hydride Elimination: Capture of the Alkylpalladium Intermediate of an Asymmetric Intramolecular Heck Reaction.
-
ResearchGate. Reaction conditions for optimization of Wittig olefination..
-
MDPI. A Comparison of β–Phenyl Elimination in Nickel and Palladium Alkyl Complexes: A Potentially Relevant Process in the Mizoroki–Heck Reaction.
-
YouTube. More stable product by Heck reaction: Beta-hydride elimination.
-
PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
-
ResearchGate. Activity of palladium sulfide catalysts in the reaction of gas-phase hydrogenation of 2-methylthiophene.
-
University of Waterloo. TROUBLESHOOTING POLYMERIZATIONS.
-
Wiley Online Library. Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs..
-
University of Potsdam. POLYMER SYNTHESIS AND CHARACTERIZATION.
-
NIH. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 17. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. radtech.org [radtech.org]
Challenges in the scale-up of methyl 3-(thiophen-3-yl)acrylate production.
Introduction
Welcome to the technical support guide for the synthesis and scale-up of methyl 3-(thiophen-3-yl)acrylate. This document is designed for researchers, chemists, and process development professionals who are navigating the challenges of producing this valuable synthetic intermediate. As a bifunctional molecule with an electron-rich thiophene ring and an electron-deficient acrylate moiety, it serves as a versatile building block in medicinal chemistry and materials science.[1][2]
Scaling up production from the bench to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and process efficiency. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Overview of Primary Synthetic Routes
The selection of a synthetic route is a critical first step that influences the entire production workflow. Two dominant methods for synthesizing methyl 3-(thiophen-3-yl)acrylate are the Palladium-catalyzed Heck coupling reaction and the Wittig reaction.[3][4] A third, multi-step approach involves a Knoevenagel condensation followed by Fischer esterification.[1]
Caption: Primary synthetic pathways to methyl 3-(thiophen-3-yl)acrylate.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during the synthesis of methyl 3-(thiophen-3-yl)acrylate, with a focus on the Heck coupling reaction due to its prevalence in scalable processes.[3]
Issue 1: Low or Stagnant Reaction Yield in Heck Coupling
A common frustration during scale-up is a reaction that works well at the 1-gram scale but fails to deliver comparable yields at 100-gram or kilogram scales.
Q: My Heck reaction yield has dropped significantly upon scaling up from 5g to 500g. What are the likely causes and how can I troubleshoot this?
A: This is a classic scale-up problem often rooted in mass and heat transfer limitations, catalyst deactivation, or inefficient mixing. Let's break down the potential causes and solutions.
Potential Cause 1: Catalyst Deactivation The active catalytic species in the Heck reaction is Pd(0). This species is prone to deactivation through aggregation into inactive palladium black, especially at the high temperatures required for the reaction and in the absence of protective ligands.[5][6]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the Pd(0) species.
-
Ligand Choice & Ratio: While "ligandless" Heck reactions are possible, on a larger scale, ligands are crucial for stabilizing the catalytic species.[6] Bulky electron-rich phosphine ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can protect the palladium center and promote oxidative addition.[6] Critically evaluate your ligand-to-palladium ratio; too much ligand can sometimes inhibit the reaction.[7]
-
Catalyst Precursor: Using a Pd(II) precursor like Pd(OAc)₂ is common, as it is reduced in situ to the active Pd(0) species.[8] Ensure the reduction is efficient under your reaction conditions.
-
Caption: The Heck catalytic cycle and a common deactivation pathway.
Potential Cause 2: Inefficient Mass and Heat Transfer On a small scale, flasks heat evenly and stirring is efficient. On a large scale, temperature gradients can form, and achieving homogenous mixing of solids (base, catalyst) and liquids is difficult.
-
Troubleshooting Steps:
-
Stirring: Switch from a magnetic stir bar to overhead mechanical stirring. Ensure the impeller is appropriately sized for the vessel and creates a vortex for effective mixing of all phases.
-
Heating: Use a jacketed reactor with a circulating thermal fluid for precise and uniform temperature control. Hot spots can accelerate catalyst decomposition and side reactions.
-
Reagent Addition: Consider slower, controlled addition of reagents, especially the base or the aryl halide, to manage any exotherms and maintain a consistent reaction profile.
-
Potential Cause 3: Suboptimal Reaction Parameters Parameters that work at a small scale may not be optimal for a larger system.
-
Troubleshooting Steps:
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are generally effective.[3] Ensure the solvent is anhydrous, as water can interfere with the catalyst and base.
-
Base: The choice of base is critical. Inorganic bases like Cs₂CO₃ or K₂CO₃ are common.[3][9] Organic bases like triethylamine can also be used. The base's solubility and particle size can impact its effectiveness on a large scale.
-
Temperature: Heck reactions require elevated temperatures (80-140 °C).[3] Re-optimize the temperature for the larger scale, as the optimal point may shift due to different thermal properties of the system.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Catalyst Loading | Start with 1-2 mol%, optimize downwards. | Higher initial loading can overcome minor deactivation pathways. Lowering it later improves process economics. |
| Ligand | Bulky, electron-rich phosphines (e.g., P(tBu)₃) or NHCs. | Stabilizes the Pd(0) center, preventing aggregation and promoting the oxidative addition step.[6] |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). | Effective, readily available, and generally provides good results. Particle size should be consistent for reproducible reaction rates.[3][9] |
| Solvent | Anhydrous DMAc or NMP. | High boiling points allow for necessary reaction temperatures. Good solubility for reactants and intermediates. |
| Temperature | 100-140 °C (requires optimization). | Balances reaction rate against thermal degradation of reactants and catalyst deactivation. |
Issue 2: Poor Stereoselectivity (High Z-isomer formation)
Q: My product is a mixture of E and Z isomers, but I need the pure E-isomer. How can I improve selectivity?
A: Achieving high stereoselectivity for the desired E (trans) isomer is crucial. The method you choose has a significant impact.
-
Wittig Reaction: This is the most common cause of E/Z mixtures. The stereochemical outcome is dictated by the stability of the phosphorus ylide.
-
Solution: Use a stabilized ylide . Methyl (triphenylphosphoranylidene)acetate is a stabilized ylide because the negative charge on the carbon is delocalized by the adjacent ester group. The reaction with stabilized ylides is thermodynamically controlled and reversible, strongly favoring the formation of the more stable E-alkene.[3][10] Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) react under kinetic control, typically leading to the Z-alkene.
-
-
Heck Reaction: The Heck reaction mechanism inherently favors the formation of the trans (E) product due to steric considerations in the migratory insertion and β-hydride elimination steps.[3] If you are observing significant Z-isomer formation, it could be due to isomerization of the product under the reaction conditions.
-
Solution: Minimize reaction time and temperature. Once the starting material is consumed (as monitored by TLC or GC-MS), cool the reaction promptly. Extended heating can sometimes lead to product isomerization.
-
Issue 3: Product Polymerization
Q: During workup and distillation, I'm getting a significant amount of insoluble, rubbery material, which I suspect is a polymer. How can I prevent this?
A: Acrylate monomers are highly susceptible to free-radical polymerization, especially at elevated temperatures used in Heck reactions or during distillation.[11][12]
-
Troubleshooting Steps:
-
Use a Polymerization Inhibitor: This is the most critical step. Add a small amount (100-500 ppm) of a radical inhibitor like phenothiazine or hydroquinone monomethyl ether (MEHQ) to the reaction mixture, especially if high temperatures are sustained for long periods.[13]
-
Inhibit During Purification: Add an inhibitor to the crude product before attempting distillation. Distillation should be performed under vacuum to lower the boiling point and reduce thermal stress on the molecule.
-
Avoid Oxygen: While counterintuitive, some common inhibitors like MEHQ require the presence of a small amount of oxygen to be effective. However, for storage, an inert atmosphere is best. The key is to control the atmosphere based on the inhibitor used. For phenothiazine, an inert atmosphere is fine.
-
Issue 4: Difficulty in Product Purification
Q: I'm struggling to get a pure product. What are the best purification strategies?
A: The purification challenges depend on the synthetic route.
-
Post-Wittig Reaction: The primary impurity is triphenylphosphine oxide (TPPO).
-
Solution: TPPO has low solubility in non-polar solvents. After removing the reaction solvent, triturate the crude residue with a mixture of diethyl ether and hexanes (e.g., 1:3).[3] The TPPO will precipitate as a white solid and can be removed by filtration. The desired product remains in the filtrate. Subsequent column chromatography on silica gel is usually required to achieve high purity.[3][14]
-
-
Post-Heck Reaction: The main impurities are residual palladium catalyst, ligands, and inorganic salts from the base.
-
Solution:
-
Filtration: After cooling and diluting the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter it through a pad of Celite® or silica gel to remove the precipitated salts and the bulk of the palladium catalyst.[4]
-
Aqueous Washes: Perform standard aqueous washes (water, brine) to remove soluble inorganic impurities.[1]
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for removing any remaining trace impurities.[1][3]
-
-
Caption: Decision workflow for purification strategy.
Frequently Asked Questions (FAQs)
Q1: Which is the better method for large-scale synthesis: Heck or Wittig? For large-scale industrial applications, the Heck reaction is often preferred.[4] It is more atom-economical as it avoids the generation of a stoichiometric equivalent of triphenylphosphine oxide, a major byproduct in the Wittig reaction.[4] The catalyst loading in a well-optimized Heck reaction can be very low, making it economically attractive despite the cost of palladium.
Q2: What starting material should I use for the Heck reaction: 3-bromothiophene or 3-iodothiophene? 3-Iodothiophene is more reactive than 3-bromothiophene in the oxidative addition step of the Heck reaction.[6] This means the reaction can often be run under milder conditions (lower temperature, lower catalyst loading). However, 3-bromothiophene is typically less expensive and more readily available, making it the more common choice for large-scale synthesis where cost is a primary driver. The choice often comes down to a balance of reactivity versus cost.
Q3: Can I use a different acrylate ester, like ethyl or butyl acrylate? Yes, the Heck reaction is generally tolerant of different alkyl acrylates. The choice of ester may slightly influence reaction kinetics and will affect the physical properties (e.g., boiling point) of the final product, which should be considered for purification.
Q4: Are there any specific safety concerns I should be aware of? Yes.
-
Palladium Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially after filtration when it is dry and exposed to air. Handle with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled under an inert atmosphere in a well-ventilated fume hood.
-
Solvents: High-boiling aprotic solvents like DMF and DMAc have associated reproductive toxicity risks and should be handled with appropriate personal protective equipment (PPE).
-
Methyl Acrylate: This reagent is flammable, volatile, and a lachrymator. Handle it in a fume hood.[14]
Experimental Protocols
Protocol 1: Heck Coupling Synthesis (Scale-Up Adapted)
This protocol is adapted for a gram-scale reaction that is amenable to scale-up.
-
Materials:
-
3-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or similar bulky ligand
-
Cesium carbonate (Cs₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Phenothiazine (inhibitor)
-
-
Procedure:
-
To a dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add palladium(II) acetate (0.02 equivalents) and tri(tert-butyl)phosphine (0.04 equivalents).
-
Purge the vessel with nitrogen for 15-20 minutes.
-
Add anhydrous DMAc via cannula. Stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
Add 3-bromothiophene (1.0 equivalent), methyl acrylate (1.2 equivalents), cesium carbonate (2.0 equivalents), and a catalytic amount of phenothiazine (e.g., 200 ppm).[3]
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC (e.g., eluent: 10% ethyl acetate in hexanes).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.[3]
-
Protocol 2: Wittig Reaction Synthesis
This protocol is suitable for lab-scale synthesis.
-
Materials:
-
Thiophene-3-carbaldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve thiophene-3-carbaldehyde (1.0 equivalent) in anhydrous DCM.[3]
-
Add methyl (triphenylphosphoranylidene)acetate (1.05 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the resulting residue, add a 1:3 mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide byproduct.[3]
-
Stir the slurry for 30 minutes, then filter to remove the white precipitate, washing the solid with a small amount of the hexanes/ether mixture.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure E-isomer.[3]
-
References
-
Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica. Retrieved January 6, 2026, from [Link]
-
Acrylic polymer synthesis. Acrylate monomers containing a vinyl group... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]
-
Role of Catalyst Deactivation and Regeneration in the Heck Reaction Involving Unactivated Aryl Bromides. (2002). Ovid. Retrieved January 6, 2026, from [Link]
-
Heck Reaction—State of the Art. (2016). MDPI. Retrieved January 6, 2026, from [Link]
-
Thiophene. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
What Is Acrylate Polymerization?. (2024, April 22). YouTube. Retrieved January 6, 2026, from [Link]
-
Review Co-polymerization of Acrylates. (2009). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2020). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Synthesis and polymerization of bio-based acrylates: a review. (2018). Polymer Chemistry (RSC Publishing). Retrieved January 6, 2026, from [Link]
-
Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. (2002). ResearchGate. Retrieved January 6, 2026, from [Link]
- Production of thiophene. (1948). Google Patents.
-
The scale-up Heck coupling reaction. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
Troubleshooting a difficult Heck reaction. (2022, June 14). Reddit. Retrieved January 6, 2026, from [Link]
-
(E)-Methyl 2-cyano-3-(thiophen-3-yl)acrylate. (n.d.). Georganics. Retrieved January 6, 2026, from [Link]
-
Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. (2016). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. Retrieved January 6, 2026, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 3-(thien-2-yl)acrylate
Welcome to the comprehensive technical support guide for the purification of methyl 3-(thien-2-yl)acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of this compound.
Introduction
Methyl 3-(thien-2-yl)acrylate is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and functional materials. Achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of the final product. This guide provides practical, field-proven insights into the common purification techniques for methyl 3-(thien-2-yl)acrylate, focusing on recrystallization and column chromatography, while also addressing potential challenges such as thermal polymerization.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of methyl 3-(thien-2-yl)acrylate is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source(s) |
| CAS Number | 20883-96-9 | [1][2] |
| Molecular Formula | C₈H₈O₂S | [2] |
| Molecular Weight | 168.21 g/mol | [2] |
| Appearance | White to Grey Solid | [1] |
| Melting Point | 48-49 °C | [1] |
| Boiling Point | 260.8 °C at 760 mmHg | [3] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol | [1] |
| DMSO (Slightly) | [1] |
Purification Strategy Decision Workflow
Choosing the appropriate purification method depends on the nature and quantity of impurities, as well as the desired final purity. The following workflow provides a logical approach to selecting the best technique.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Common Purification Issues
This section addresses specific problems that may be encountered during the purification of methyl 3-(thien-2-yl)acrylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: Oiling Out | The melting point of the impure compound is lower than the boiling point of the solvent.[4][5] High concentration of impurities can significantly depress the melting point. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly.[5] Consider using a solvent system with a lower boiling point. |
| Recrystallization: No Crystal Formation | The solution is not saturated (too much solvent was added).[4] The solution is supersaturated but lacks a nucleation site. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4] |
| Recrystallization: Low Recovery | The compound has significant solubility in the cold solvent. The volume of solvent used for washing the crystals was too large. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Column Chromatography: Poor Separation (Co-elution) | The chosen eluent system has insufficient selectivity for the compound and impurities. The column was overloaded with the crude product. | Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation of spots. Use a larger column or reduce the amount of sample loaded. |
| Column Chromatography: Streaking or Tailing of Bands | The compound is too soluble in the mobile phase, leading to continuous elution rather than a sharp band. The silica gel may be too acidic for the compound, causing degradation. | Decrease the polarity of the eluent system.[6] Consider using deactivated (neutral) silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent. |
| Product Discoloration (Yellow/Brown) | Presence of colored impurities from the synthesis. Partial decomposition or polymerization of the product. | If impurities are polar, column chromatography should be effective. If the product is prone to degradation, perform purification steps quickly and at lower temperatures if possible. |
| Unwanted Polymerization during Purification | Exposure to high temperatures, UV light, or contaminants (e.g., radicals, strong acids/bases).[7][8] | Avoid excessive heating during recrystallization or distillation. Store the compound in a cool, dark place. Ensure all glassware is clean. The use of a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ) may be considered for storage.[7] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
Recrystallization is an effective method for purifying methyl 3-(thien-2-yl)acrylate, leveraging its decreased solubility in a suitable solvent at lower temperatures. Ethanol is a commonly used solvent for this purpose.
Rationale: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, add the crude methyl 3-(thien-2-yl)acrylate. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be confirmed by melting point analysis and spectroscopic methods (e.g., NMR).
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating methyl 3-(thien-2-yl)acrylate from impurities with different polarities.[9][10][11]
Rationale: This technique relies on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (eluent). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move more quickly, thus achieving separation.
Step-by-Step Procedure:
-
Eluent Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system. A common starting point is a mixture of hexanes and ethyl acetate.[9] The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for methyl 3-(thien-2-yl)acrylate.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified methyl 3-(thien-2-yl)acrylate.
Frequently Asked Questions (FAQs)
Q1: My product is a persistent oil and won't solidify for recrystallization. What should I do?
If your crude product is an oil, it likely contains a significant amount of impurities that are depressing its melting point. In this case, column chromatography is the preferred method of purification.[6] After chromatography, the purified product should solidify upon removal of the solvent.
Q2: I'm observing a yellow or brown color in my purified product. How can I remove it?
Colored impurities are common in organic synthesis. If these impurities are polar, they can often be removed by column chromatography. If the discoloration persists, you can try treating a solution of your compound with a small amount of activated charcoal before a final filtration and recrystallization. However, be aware that charcoal can also adsorb some of your product, potentially reducing your yield.
Q3: What are the main impurities I should expect from a Wittig or Heck synthesis?
-
Wittig Reaction: The most common byproduct is triphenylphosphine oxide.[9] This can often be removed by precipitation from a non-polar solvent mixture (e.g., diethyl ether/hexanes) followed by filtration, or by column chromatography.[9] Unreacted starting materials such as thiophene-2-carboxaldehyde and the phosphorus ylide may also be present.
-
Heck Reaction: Potential impurities include unreacted starting materials (e.g., 2-bromothiophene and methyl acrylate), palladium catalyst residues, and byproducts from side reactions like homocoupling.[12][13] Most of these can be effectively removed by column chromatography.
Q4: How can I prevent my methyl 3-(thien-2-yl)acrylate from polymerizing during storage?
Acrylates are known to polymerize, especially when exposed to heat, light, or certain contaminants.[7][14] To ensure stability during storage:
-
Store the purified compound in a cool, dark place, preferably in a refrigerator at 2-8°C.[1]
-
Ensure the storage container is clean and free of any potential initiators of polymerization.
-
For long-term storage, consider adding a small amount of a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ).[7][8] It is important to note that phenolic inhibitors like MEHQ require the presence of oxygen to be effective, so the container should not be stored under an inert atmosphere.[7][8]
Q5: Is vacuum distillation a suitable purification method?
While methyl 3-(thien-2-yl)acrylate has a high boiling point (260.8 °C at 760 mmHg), vacuum distillation can be used to lower the boiling point to a more manageable temperature.[3] However, heating acrylates for extended periods, even under vacuum, increases the risk of polymerization.[7] Therefore, this method should be approached with caution and is generally only recommended for removing non-volatile impurities. If distillation is necessary, it should be performed at the lowest possible temperature and for the shortest possible time. The use of a polymerization inhibitor in the distillation flask is also advisable.
Safety Precautions
Working with acrylates requires strict adherence to safety protocols to minimize health risks and prevent hazardous reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Handle methyl 3-(thien-2-yl)acrylate in a well-ventilated fume hood to avoid inhalation of any vapors. Acrylate vapors can cause respiratory irritation.[2]
-
Skin and Eye Contact: Acrylates can cause skin and eye irritation.[2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Polymerization: Be aware of the potential for uncontrolled polymerization, which can be exothermic and violent.[8] Avoid exposure to heat, sunlight, and contaminants.
By following the guidance in this technical support center, researchers can effectively purify methyl 3-(thien-2-yl)acrylate and troubleshoot common issues, leading to higher quality materials for their research and development endeavors.
References
-
European Basic Acrylic Monomers Manufacturers Association (EBAM). (n.d.). Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]
-
Gantrade Corporation. (n.d.). Key Facts about Acrylate Monomers. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
European Basic Acrylic Monomer Group (EBAM). (n.d.). The DO'S AND DON'TS For the safe use of Acrylic Acid and Methyl Acrylate, Ethyl Acrylate, Butyl Acrylate and 2-Ethylhexyl Acrylate. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. [Link]
-
Basic Acrylic Monomers Manufacturers (BAMM). (n.d.). Safe Handling and Storage of Acrylate Esters. [Link]
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. [Link]
-
REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
-
International Journal of Pharmaceutical Development & Technology. (n.d.). Flash Chromatography: A Review. [Link]
-
ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. [Link]
-
Organic Chemistry. (2021, April 6). 19.7b Wittig Reaction. YouTube. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(2-thienyl)acrylate. PubChem. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. [Link]
-
PubMed. (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]
-
LookChem. (n.d.). CAS No.20883-96-9,METHYL 3-(THIEN-2-YL)ACRYLATE Suppliers. [Link]
-
Oreate AI Blog. (2025, December 16). Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]
-
Organic Reactions. (n.d.). The Wittig Reaction. [Link]
-
SciSpace. (n.d.). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
Sources
- 1. METHYL 3-(THIEN-2-YL)ACRYLATE CAS#: 20883-96-9 [m.chemicalbook.com]
- 2. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS No.20883-96-9,METHYL 3-(THIEN-2-YL)ACRYLATE Suppliers [lookchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. gantrade.com [gantrade.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. petrochemistry.eu [petrochemistry.eu]
Technical Support Center: Synthesis of Methyl 3-(thien-2-yl)acrylate
Welcome to the technical support resource for the synthesis of methyl 3-(thien-2-yl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common synthetic challenges, thereby improving the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing methyl 3-(thien-2-yl)acrylate?
The two most prevalent and effective synthetic routes are the Wittig reaction and the Mizoroki-Heck reaction.[1]
-
Wittig Reaction: This classic olefination method involves reacting thiophene-2-carboxaldehyde with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate. It is renowned for its reliability in forming carbon-carbon double bonds.[2][3][4]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction joins a 2-halothiophene (e.g., 2-bromothiophene or 2-iodothiophene) with methyl acrylate.[1][5] It is a highly efficient and scalable method for C-C bond formation.[6][7]
Q2: Which synthetic route offers better stereoselectivity for the desired (E)-isomer?
Both methods can be optimized to strongly favor the thermodynamically more stable (E)- or trans-isomer.
-
Wittig Reaction: The use of a stabilized ylide, like the one derived from methyl bromoacetate, inherently favors the formation of the (E)-alkene.[1][8] The reaction mechanism allows for equilibration to the more stable anti-oxaphosphetane intermediate, which preferentially eliminates to give the (E)-product.[8]
-
Heck Reaction: The Heck reaction also typically yields the trans-olefin product with high stereoselectivity.[1]
Q3: What are the most common impurities I should anticipate?
The impurity profile depends heavily on the chosen synthetic route.
-
For the Wittig Reaction:
-
(Z)-isomer: While minimized with stabilized ylides, some formation of the cis-isomer can occur.
-
Triphenylphosphine oxide (Ph₃P=O): This is the main byproduct of the Wittig reaction.[9] Its removal can be challenging due to its polarity and high boiling point.
-
Unreacted starting materials: Thiophene-2-carboxaldehyde or the phosphonium salt may remain if the reaction does not go to completion.
-
-
For the Heck Reaction:
-
Homocoupling byproducts: Dimerization of the aryl halide or methyl acrylate can occur as a side reaction.[1]
-
Dehalogenation: Reduction of the starting 2-halothiophene can occur, leading to thiophene as an impurity.[1]
-
Isomerization: Under certain conditions, double bond isomerization can lead to a mixture of (E) and (Z) isomers.[1]
-
Residual Palladium: The final product may contain trace amounts of the palladium catalyst, which often requires specific purification steps to remove.
-
Troubleshooting Guide: Low Yield & Purity
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Scenario 1: Wittig Reaction Troubleshooting
The Wittig reaction is a robust method, but yield can be compromised by several factors related to the generation and reactivity of the phosphorus ylide.[9][10]
-
Plausible Cause 1: Incomplete Ylide Formation. The phosphorus ylide must be generated effectively for the reaction to proceed.[3][9]
-
Solution:
-
Base Selection: For stabilized ylides, milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a suitable solvent can be effective.[2] For less stable ylides, stronger bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are required.[8] Ensure the base is fresh and of high purity.
-
Anhydrous Conditions: Ylides are strong bases and are readily protonated by water, which quenches the reagent.[10] Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality: Triphenylphosphine (PPh₃) can oxidize over time. Use freshly opened or purified PPh₃.[2] The alkyl halide (methyl bromoacetate) should be pure.
-
-
-
Plausible Cause 2: Poor Reaction Conditions.
-
Solution:
-
Temperature: While many Wittig reactions with stabilized ylides proceed well at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[1] Monitor progress using Thin Layer Chromatography (TLC).
-
Solvent Choice: Aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM) are commonly used.[1] Ensure the chosen solvent does not react with the base or ylide.
-
-
-
Plausible Cause: Presence of Triphenylphosphine Oxide (Ph₃P=O). This byproduct often has a similar polarity to the desired product, complicating chromatographic separation.
-
Solution 1: Precipitation. After the reaction, cool the mixture (e.g., in an ice bath) and add a non-polar solvent like hexanes or diethyl ether. Ph₃P=O is often insoluble in these solvents and may precipitate, allowing for removal by filtration.
-
Solution 2: Optimized Chromatography. Use a less polar eluent system for flash chromatography (e.g., a higher ratio of hexanes to ethyl acetate). A gradient elution, starting with a very non-polar mobile phase, can help separate the product from the more polar Ph₃P=O.
-
Scenario 2: Heck Reaction Troubleshooting
The Heck reaction's success hinges on the stability and activity of the palladium catalyst cycle.
-
Plausible Cause 1: Catalyst Inactivity. The Pd(0) active species can be sensitive to air or impurities.
-
Solution:
-
Catalyst & Ligand Choice: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst.[5][11] The choice of phosphine ligand is critical; electron-rich and sterically hindered ligands like tri-tert-butylphosphine or tri-o-tolylphosphine can improve efficiency, especially for less reactive aryl halides.[11]
-
Inert Atmosphere: While some Heck protocols are air-tolerant, performing the reaction under an inert atmosphere (N₂ or Ar) is highly recommended to prevent oxidation and deactivation of the catalyst.
-
-
-
Plausible Cause 2: Suboptimal Reaction Conditions.
-
Solution:
-
Base Selection: An inorganic base like cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (NEt₃) is required.[1][11] The base must be strong enough to facilitate the regeneration of the Pd(0) catalyst but not so strong as to cause side reactions. Experiment with different bases to find the optimal choice.[1]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are generally preferred to ensure reactants remain in solution at the required temperatures.[1][5] Ensure the solvent is anhydrous.
-
Temperature: Heck reactions typically require elevated temperatures, often in the range of 80-140 °C.[1] Ensure the reaction mixture is reaching and maintaining the target temperature.
-
-
Experimental Protocols & Data
Protocol 1: Synthesis via Wittig Reaction[2]
This protocol describes a one-pot aqueous Wittig reaction.
Materials:
-
Thiophene-2-carboxaldehyde
-
Triphenylphosphine (PPh₃)
-
Methyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes & Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 equiv.) and NaHCO₃ (2.0 equiv.) in a minimal amount of deionized water.
-
Add freshly ground triphenylphosphine (1.4 equiv.). Stir the suspension vigorously.
-
To the stirred suspension, add methyl bromoacetate (1.6 equiv.).
-
Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate mixture (e.g., 80:20 v/v) as the eluent to yield the pure (E)-isomer.[2]
Protocol 2: Synthesis via Heck Reaction[1][11]
This protocol is a general procedure for a palladium-catalyzed Heck coupling.
Materials:
-
2-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)
-
Tri-o-tolylphosphine (e.g., 4 mol%)
-
Triethylamine (NEt₃)
-
Toluene
-
Ethyl acetate & Water (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealable reaction tube, add 2-bromothiophene (1.0 equiv.), methyl acrylate (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and tri-o-tolylphosphine (0.04 equiv.).
-
Add anhydrous toluene and triethylamine (e.g., 2.0 equiv.) to the tube.
-
Seal the tube and heat the reaction mixture with vigorous stirring to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the target compound.
Product Characterization Data
The final product, (E)-methyl 3-(thien-2-yl)acrylate, should be a white solid.[5]
| Parameter | Value | Reference |
| Physical State | White Solid | [5] |
| Molecular Formula | C₈H₈O₂S | [12] |
| Molecular Weight | 168.21 g/mol | [12] |
| Melting Point | 48-49 °C | [5] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.68 (d, J=16.0 Hz, 1H), 7.50 (d, J=1.6 Hz, 1H), 7.29-7.34 (m, 2H), 6.27 (d, J=16.0 Hz, 1H), 3.80 (s, 3H, OMe) | [5][11] |
| ¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) | 168.1 (C=O), 138.7 (Vinylic CH), 137.8 (Thiophene C), 128.6 (Thiophene CH), 127.4 (Thiophene CH), 125.4 (Thiophene CH), 117.7 (Vinylic CH), 52.1 (OMe) | [11] |
| HRMS (ESI+) m/z | Calculated for [C₈H₈O₂S]+: 168.0245, Found: 168.0243 | [11] |
References
- Synthesis of Methyl 3-(Thiophen-3-yl)
- Improving selectivity in the synthesis of methyl 3-(thiophen-3-yl)
- Synthesis of Methyl 3-(thiophen-3-yl)
- Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex.
- Wittig Reaction: Mechanism and Examples. NROChemistry.
- Methyl 3-(2-thienyl)acrylate.
- Wittig Reaction. Organic Chemistry Portal.
- Wittig reaction. Wikipedia.
- The Wittig Reaction. KPU Pressbooks.
- An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-(thiophen-3-yl)
- Heck reactions of aryl halides and methyl acrylate a catalyzed by...
- The Wittig Reaction. Chemistry LibreTexts.
- Heck coupling reaction of aryl bromide with methyl acrylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of Methyl 3-(thien-2-yl)acrylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 3-(thien-2-yl)acrylate. This guide is designed to address common stability and reactivity challenges encountered during the polymerization of this monomer. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Question 1: My polymerization reaction mixture turned into a solid gel almost immediately after initiation, or even before. What went wrong?
Answer: This is a classic case of premature or runaway polymerization. Methyl 3-(thien-2-yl)acrylate, like most acrylate monomers, is highly susceptible to spontaneous polymerization if not handled correctly.[1] The acrylate double bond is electron-deficient, making it highly reactive towards radical species.
Probable Causes & Solutions:
-
Ineffective or Depleted Inhibitor: Commercial monomers are shipped with inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), to prevent polymerization during transport and storage.[2] These inhibitors require the presence of dissolved oxygen to function effectively.[3][4]
-
Causality: Phenolic inhibitors like MEHQ do not react directly with carbon-centered radicals. Instead, oxygen first reacts with the radical to form a peroxy radical. The inhibitor then donates a hydrogen atom to this peroxy radical, creating a stable species and a resonance-stabilized inhibitor radical that is not reactive enough to initiate a new polymer chain.[4]
-
Solution: Ensure your monomer has been stored correctly under an air headspace, not an inert gas like nitrogen or argon.[5] If the monomer is old or has been stored at elevated temperatures, the inhibitor may be depleted.
-
-
Improper Inhibitor Removal: If your polymerization technique is sensitive to inhibitors (e.g., some controlled radical or anionic polymerizations), they must be removed just before use. Incomplete or improper removal can leave residual radicals that initiate polymerization.
-
Solution: The most common method for removing phenolic inhibitors is to pass the monomer through a column of activated basic alumina. See the detailed protocol below.
-
Workflow: Investigating Premature Polymerization
Caption: Troubleshooting workflow for premature polymerization.
Question 2: My anionic polymerization of Methyl 3-(thien-2-yl)acrylate stopped at low conversion, and the resulting polymer has a broad molecular weight distribution. What is the likely cause?
Answer: Anionic polymerization of acrylate monomers is notoriously challenging due to side reactions involving the ester group.[6] The primary culprit is a termination reaction known as "backbiting."
-
Causality (Backbiting Termination): The highly nucleophilic carbanion at the active end of the growing polymer chain can attack the carbonyl carbon of the ester group on the antepenultimate (third-to-last) monomer unit of its own chain. This intramolecular cyclization reaction forms a stable six-membered ring intermediate, which then eliminates a methoxide anion, effectively terminating the polymer chain.[6] This process is a major cause of low molecular weights and broad distributions in the anionic polymerization of acrylates.
Solutions:
-
Low Temperature: Perform the polymerization at very low temperatures (e.g., -78 °C) to reduce the rate of the backbiting reaction, which has a higher activation energy than the propagation reaction.
-
Bulky Counter-ions: Use initiating systems with larger, more sterically hindered counter-ions (e.g., lithium in the presence of certain ligands) which can help to sterically shield the active chain end and disfavor the cyclization reaction.
-
Use of Additives: The addition of specific ligands or salts, such as lithium chloride or alkoxides, can modify the aggregation state and reactivity of the growing chain end, suppressing termination reactions.[7]
Diagram: Backbiting Side Reaction in Anionic Polymerization
Caption: Competing propagation and backbiting termination pathways.
Question 3: My polymerization yields a polymer, but its properties are inconsistent, and characterization suggests potential cross-linking or degradation. Could the thiophene ring be involved?
Answer: Yes, while the acrylate group is the primary site of polymerization, the thiophene ring is not inert and can participate in side reactions, especially under certain conditions.
Probable Causes & Solutions:
-
Oxidative Coupling: The thiophene ring can be oxidized, particularly at high potentials in electrochemical polymerization or in the presence of strong chemical oxidants.[8][9] This can lead to the formation of radical cations that couple, resulting in branching or cross-linking of the polymer chains.[10]
-
Causality: The sulfur atom's lone pairs contribute to the aromatic π-system, making the thiophene ring electron-rich and susceptible to oxidation.[10] This process is the basis for the synthesis of polythiophene itself.[8]
-
Solution: For chemical polymerization, avoid unnecessarily strong oxidizers or initiators that can also oxidize the thiophene ring. For electrochemical methods, carefully control the applied potential to be just sufficient for polymerizing the acrylate without causing significant thiophene oxidation.[9] Using additives like boron trifluoride diethyl etherate (BFEE) can lower the required polymerization potential, mitigating this side reaction.[11]
-
-
Ring Opening on Metal Surfaces: In surface-initiated polymerizations or systems using certain metallic catalysts (e.g., copper, silver), the thiophene ring can interact strongly with the metal surface, leading to C-S bond cleavage and ring opening.[12]
-
Solution: This is primarily a concern in on-surface synthesis. If you are using a metal-mediated controlled radical polymerization (e.g., ATRP), ensure the catalyst complex is well-defined and does not promote this side reaction. Careful selection of ligands and reaction conditions is crucial.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle Methyl 3-(thien-2-yl)acrylate to ensure its stability?
A: Proper storage is critical to prevent spontaneous polymerization and degradation.[1][13]
-
Storage Temperature: Store the monomer at a cool, controlled temperature, typically between 15 to 25°C (59 to 77°F).[1] Avoid freezing, as this can cause the inhibitor to crystallize and separate, leading to inhibitor-depleted zones in the monomer.
-
Atmosphere: Always store the monomer under an air headspace.[5] Never use an inert gas like nitrogen or argon for storage, as the phenolic inhibitors commonly used (like MEHQ) require oxygen to function.[3][4]
-
Material Compatibility: Use storage containers made of stainless steel or opaque plastics like polyethylene that are known to be compatible with acrylates.[14] Avoid copper alloys or carbon steel.[14]
-
Shelf Life: Adhere to a "first-in, first-out" inventory system. For long-term storage (over a month), it may be necessary to replenish the dissolved oxygen by gentle aeration.[5]
Q2: What are the best methods for removing the inhibitor from Methyl 3-(thien-2-yl)acrylate before a sensitive polymerization?
A: The most reliable method is column chromatography. Distillation is generally not recommended for acrylates due to the risk of violent polymerization in the distillation pot, even under vacuum.[15]
Protocol: Inhibitor Removal using Basic Alumina
Objective: To remove phenolic inhibitors (e.g., MEHQ) from the monomer immediately prior to use.
Materials:
-
Methyl 3-(thien-2-yl)acrylate (inhibited)
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column with a fritted disc and stopcock
-
Receiving flask (amber glass, cooled in an ice bath)
-
Glass wool or cotton
Procedure:
-
Prepare the Column: Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Pack the Column: Add the activated basic alumina to the column. A general rule of thumb is to use approximately 10-20g of alumina per 100mL of monomer. Tap the column gently to ensure even packing.
-
Equilibrate (Optional but Recommended): Pre-wet the column with a small amount of an appropriate anhydrous solvent (e.g., dichloromethane) and allow it to drain completely. This is not always necessary but can help with flow. Ensure the solvent is fully removed before adding the monomer.
-
Load the Monomer: Carefully pour the inhibited monomer onto the top of the alumina bed.
-
Elute: Open the stopcock and allow the monomer to pass through the column under gravity. Do not apply pressure, as this can generate heat. The purified, inhibitor-free monomer will elute first.
-
Collect the Monomer: Collect the purified monomer in the receiving flask, which should be kept in an ice bath to minimize the risk of spontaneous polymerization.
-
Immediate Use: The purified monomer is now uninhibited and highly reactive. It should be used for your polymerization reaction immediately. Do not attempt to store the inhibitor-free monomer.
Q3: Which polymerization techniques offer the best control for this monomer?
A: For achieving well-defined polymers with controlled molecular weight and low polydispersity (Đ), controlled radical polymerization (CRP) methods are highly recommended.
| Polymerization Technique | Advantages for Methyl 3-(thien-2-yl)acrylate | Disadvantages & Stability Concerns |
| Free Radical Polymerization | Simple, robust, tolerant to impurities. | Poor control over molecular weight and architecture; high risk of premature termination and side reactions.[16] |
| Anionic Polymerization | Can produce highly stereoregular polymers. | Highly sensitive to impurities; prone to "backbiting" termination, requiring very low temperatures (-78°C).[6] |
| Atom Transfer Radical Polymerization (ATRP) | Excellent control over polymer architecture; tolerant to many functional groups.[17] | Potential for catalyst interaction with the thiophene sulfur; requires removal of metal catalyst from the final polymer.[18] |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Metal-free; excellent control and functional group tolerance; can be performed under milder conditions.[17] | Requires careful selection of a RAFT agent compatible with acrylates; potential for retardation depending on the agent. |
| Visible Light-Mediated Polymerization | Spatiotemporal control using light as an external stimulus; can be performed at room temperature under mild conditions.[18][19][20] | Requires a suitable photocatalyst; reaction can be sensitive to oxygen unless properly degassed. |
Recommendation: For most applications requiring well-defined polymers, RAFT polymerization or light-mediated ATRP are often the best starting points, as they offer a great balance of control, functional group tolerance, and milder reaction conditions.
References
- Inhibition of acrylate polymerization. (n.d.). Google Patents.
-
Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., Read de Alaniz, J., & Hawker, C. J. (n.d.). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. eScholarship, University of California. Retrieved from [Link]
-
Key Facts about Acrylate Monomers. (n.d.). Gantrade Corporation. Retrieved from [Link]
-
Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. (n.d.). ioMosaic. Retrieved from [Link]
-
A Brief Discussion on Polymerization Inhibitors. (n.d.). Liskon Biological. Retrieved from [Link]
-
Davis, T. P., Haddleton, D. M., & Richards, S. N. (n.d.). Controlled Polymerization of Acrylates and Methacrylates. Taylor & Francis Online. Retrieved from [Link]
-
Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation. (2024). ACS Publications. Retrieved from [Link]
-
Yagci, Y., & Balta, D. K. (2007). Mechanism of Photoinduced Step Polymerization of Thiophene by Onium Salts: Reactions of Phenyliodinium and Diphenylsulfinium Radical Cations with Thiophene. ACS Publications. Retrieved from [Link]
-
Treat, N. J., et al. (2012). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ResearchGate. Retrieved from [Link]
-
Wu, S., Yuan, X., & Luo, Z. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ACS Publications. Retrieved from [Link]
-
Treat, N. J., et al. (2012). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters. Retrieved from [Link]
-
Safe Handling Guide UV/EB Materials. (n.d.). Specialty Chemicals. Retrieved from [Link]
-
Cahlík, A., et al. (2020). Surface-mediated assembly, polymerization and degradation of thiophene-based monomers. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Thiophene. (n.d.). Wikipedia. Retrieved from [Link]
-
Jeffries, E. M., et al. (2005). Synthesis and Characterization of Poly(methyl acrylate) Grafted from Poly(thiophene) to Form Solid-State Fluorescent Materials. ACS Publications. Retrieved from [Link]
-
Dey, T., & Samanta, S. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Retrieved from [Link]
-
EBAM Safe Handling and Storage of Acrylic Esters. (n.d.). Petrochemicals Europe. Retrieved from [Link]
-
Safe Storage and Handling of Reactive Materials. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Nickel-Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene-Based Cross-linked Polymers. (2023). PubMed. Retrieved from [Link]
-
Material safety data sheet acrylic monomer self polymerized. (2009). Retrieved from [Link]
-
Polymerization of Thiophene (where R = H or a substituent). (n.d.). ResearchGate. Retrieved from [Link]
-
Han, Y., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. ACS Publications. Retrieved from [Link]
- Polymerization of thiophene and its derivatives. (n.d.). Google Patents.
-
(PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (n.d.). ResearchGate. Retrieved from [Link]
-
Polymer Chemistry. (2020). University of Warwick. Retrieved from [Link]
- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs. (n.d.). Google Patents.
-
Methyl 3-(thiophen-3-yl)acrylate. (n.d.). Molbase. Retrieved from [Link]
-
Lowe, J., & Holdcroft, S. (2004). Synthesis and Photolithography of Polymers and Copolymers Based on Poly(3-(2-(methacryloyloxy)ethyl)thiophene). ACS Publications. Retrieved from [Link]
-
Methyl 3-(2-thienyl)acrylate. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science. Retrieved from [Link]
-
Varshney, A., Prajapati, K., & Jain, N. (2011). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry. Retrieved from [Link]
-
The Synthesis and Characterization of Poly(methyl methacrylate-tourmaline acrylate). (n.d.). SciSpace. Retrieved from [Link]
-
Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. (n.d.). Research India Publications. Retrieved from [Link]
-
(PDF) The Synthesis and Characterization of Poly(methyl methacrylate-tourmaline acrylate). (2016). ResearchGate. Retrieved from [Link]
-
Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. (n.d.). MDPI. Retrieved from [Link]
-
THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOPY. (2012). Retrieved from [Link]
-
Poly(methyl acrylate) Sample #: P19923-PMA. (n.d.). Polymer Source. Retrieved from [Link]
-
Dey, T., & Samanta, S. (2023). Inhibition of Free Radical Polymerization: A Review. MDPI. Retrieved from [Link]
-
METHYL ACRYLATE - STABILIZED. (2020). Synthomer. Retrieved from [Link]
-
The effect of methyl methacrylate on the properties of synthesized acrylate emulsions. (2021). Retrieved from [Link]
-
Anionic polymerization of acrylates. XI. Effect of composition and ageing of the Li ester enolate/tert-butoxide initiating complex on the anionic polymerization of methyl methacrylate and 2-ethylhexyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. gantrade.com [gantrade.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synthomer.com [synthomer.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface-mediated assembly, polymerization and degradation of thiophene-based monomers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. specialty-chemicals.eu [specialty-chemicals.eu]
- 15. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Controlled Radical Polymerization of Acrylates Regulated by Visible Light [escholarship.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection and Optimization for Thiophene Acrylate Synthesis
Welcome to the technical support guide for the synthesis of thiophene acrylates. This resource is designed for researchers, chemists, and drug development professionals engaged in synthesizing these valuable heterocyclic compounds, which are key building blocks in materials science and medicinal chemistry. The Mizoroki-Heck reaction is a cornerstone of this synthesis, offering a powerful method for C-C bond formation.[1][2] However, its success is highly dependent on the careful selection and optimization of the catalytic system.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges and foundational questions.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of thiophene acrylates via the Heck cross-coupling reaction.
Question 1: My Heck reaction shows no conversion. The starting materials are fully recovered. What are the likely causes and how can I fix it?
Possible Causes:
-
Inactive Catalyst: The Pd(II) precatalyst is not being reduced to the active Pd(0) species, or the Pd(0) catalyst has been deactivated by atmospheric oxygen.[3]
-
Inappropriate Reaction Conditions: The temperature may be too low for the specific combination of substrate, catalyst, and ligand.
-
Poor Reagent Quality: The solvent may not be anhydrous, or the base may be old or hydrated.
-
Inhibitors: The starting materials or solvent may contain impurities that poison the palladium catalyst.
Solutions & Scientific Rationale:
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation.[4] Before adding reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Verify Catalyst Activation: Most Heck reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) that must be reduced in situ to Pd(0).[5] This reduction is often facilitated by a phosphine ligand or the solvent/base system. If using a phosphine ligand like triphenylphosphine (PPh₃), it can act as the reductant, being oxidized to triphenylphosphine oxide.[6] If your system is phosphine-free, ensure the temperature is high enough for the base and solvent to facilitate this reduction.
-
Increase Temperature: The oxidative addition of the palladium catalyst to the thiophene-halide bond is often the rate-limiting step and is temperature-dependent.[7] For less reactive 2-bromothiophene, temperatures of 100-120 °C are common.[8] If you see no reaction at a lower temperature, incrementally increase the heat by 10-20 °C.
-
Check Reagent Purity: Use anhydrous solvents, as water can interfere with the catalyst and base. Ensure your base is fresh; for example, an inorganic base like K₂CO₃ should be dried in an oven before use. Filter your starting materials through a small plug of silica or activated carbon if impurities are suspected.
Question 2: The reaction is sluggish and gives a low yield, and I observe a black precipitate (palladium black). What is happening and how can I improve the yield?
Possible Causes:
-
Catalyst Decomposition: The black precipitate is palladium black, which consists of agglomerated, inactive Pd(0) particles. This is a primary pathway for catalyst deactivation.[9]
-
Insufficient Ligand: The ligand-to-palladium ratio may be too low to stabilize the catalytic species throughout the reaction.
-
Inadequate Base: The base may not be strong enough or soluble enough to efficiently regenerate the Pd(0) catalyst in the final step of the catalytic cycle.
Solutions & Scientific Rationale:
-
Introduce or Change the Ligand: The primary role of ligands (e.g., phosphines, N-heterocyclic carbenes) is to stabilize the mononuclear palladium species and prevent agglomeration.[7][9]
-
For standard reactions: Adding 2-4 equivalents of a monodentate phosphine ligand like PPh₃ relative to the palladium source can often solve this issue.
-
For challenging substrates (e.g., chloro-thiophenes): Switch to bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or di(1-adamantyl)-n-butylphosphine. These ligands promote the oxidative addition step and form more stable catalytic complexes.[9][10]
-
-
Optimize the Base: The base is critical for neutralizing the HX acid produced during the reaction, which regenerates the active Pd(0) catalyst.[11][12]
-
Organic Bases (e.g., Triethylamine, Et₃N): These are common and effective but can sometimes lead to side reactions.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, KOAc): These are often more robust. The choice of base can surprisingly influence selectivity. For instance, in some systems, KOAc can promote direct arylation while Na₂CO₃ favors the Heck reaction, highlighting the base's role beyond simple acid scavenging.[13] Ensure the base is finely powdered for better solubility and reactivity.
-
-
Use a Phase-Transfer Catalyst: If using an inorganic base that has low solubility in the organic solvent, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the base into the organic phase, accelerating the reaction and improving catalyst stability.[14]
Troubleshooting Decision Tree
Below is a workflow to diagnose and resolve a failed or low-yielding Heck reaction for thiophene acrylate synthesis.
Caption: Troubleshooting workflow for Heck reactions.
Part 2: Frequently Asked Questions (FAQs)
Question 3: How do I select the right palladium catalyst and ligand for my thiophene acrylate synthesis?
Answer:
Catalyst selection is a balance between reactivity, stability, and cost. The choice depends primarily on the reactivity of your halothiophene.
-
Palladium Source (Precatalyst):
-
Pd(OAc)₂ (Palladium(II) Acetate): This is the most common and cost-effective choice. It is air-stable and is readily reduced in situ to the active Pd(0) catalyst. It is highly effective for reactive substrates like 2-iodothiophene and 2-bromothiophene.[13][14]
-
PdCl₂ (Palladium(II) Chloride): Another common Pd(II) source. It can be slightly less active than Pd(OAc)₂ and may require higher temperatures.[14]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This is a Pd(0) source, meaning it does not require an in situ reduction step. It can be advantageous for reactions that need to be run at lower temperatures, but it is more expensive and sensitive to air than Pd(II) sources.[15]
-
-
Ligand Selection:
-
No Ligand (Phosphine-Free): For highly reactive substrates like 2-iodothiophene, reactions can sometimes proceed without a ligand, often with a phase-transfer agent like TBAB.[14] However, this approach is more prone to catalyst decomposition.
-
Triphenylphosphine (PPh₃): The workhorse ligand for standard Heck reactions. It's inexpensive and effective at stabilizing the catalyst for couplings with iodo- and bromothiophenes. A Pd:PPh₃ ratio of 1:2 to 1:4 is typical.
-
Bulky, Electron-Rich Phosphines: For less reactive substrates like 2-chlorothiophene or sterically hindered thiophenes, more advanced ligands are necessary. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald's biarylphosphine ligands increase the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step.[7][9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium. They are excellent alternatives to phosphines and can offer superior stability and activity, especially for challenging substrates.[9][16]
-
Catalyst Selection Workflow
This diagram outlines a logical process for choosing a catalyst system based on substrate reactivity.
Caption: Catalyst selection based on halothiophene reactivity.
Question 4: What is the role of the solvent, and which one should I use?
Answer:
The solvent plays a crucial role in a Heck reaction by dissolving the reactants, stabilizing the catalytic intermediates, and influencing the reaction rate. The ideal solvent is polar and aprotic, with a high boiling point to allow for sufficient heating.
-
N,N-Dimethylformamide (DMF): One of the most common and effective solvents for Heck reactions. Its high polarity helps dissolve inorganic bases and stabilize charged intermediates in the catalytic cycle.[12]
-
N,N-Dimethylacetamide (DMAc): Similar to DMF but with a higher boiling point, making it suitable for less reactive substrates that require more thermal energy.[4]
-
Acetonitrile (MeCN) & Dioxane: Also effective solvents. The choice can sometimes be substrate-dependent, and screening may be necessary for optimization.
-
Water as a Co-solvent: Adding water can sometimes accelerate the reaction, especially when using inorganic bases. This "green chemistry" approach can be highly effective and reduce reliance on volatile organic solvents.[1]
Part 3: Experimental Protocols & Data
Representative Protocol: Synthesis of Ethyl 3-(2-thienyl)acrylate via Heck Reaction
This protocol is a general guideline for the palladium-catalyzed coupling of 2-bromothiophene with ethyl acrylate.[2]
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2-Bromothiophene
-
Ethyl acrylate
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Two-neck round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the reaction flask with a condenser under an inert atmosphere.
-
Catalyst Preparation: To the flask, add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and PPh₃ (e.g., 0.04 mmol, 2 mol%).
-
Reagent Addition: Add anhydrous DMF (e.g., 10 mL), followed by 2-bromothiophene (2.0 mmol, 1.0 equiv.), ethyl acrylate (2.4 mmol, 1.2 equiv.), and triethylamine (3.0 mmol, 1.5 equiv.).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS until the 2-bromothiophene is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a solvent like ethyl acetate or toluene and filter through a pad of celite to remove the palladium catalyst and salts.
-
Wash the filtrate with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 3-(2-thienyl)acrylate, which is typically the E-isomer.[16][17]
Table 1: Comparison of Catalytic Systems for Thiophene Acrylate Synthesis
This table summarizes various conditions reported in the literature to provide a comparative overview.
| Halothiophene | Palladium Source | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodothiophene | Pd(OAc)₂ | n-Bu₄NBr | KOAc | DMF | 100 | Moderate-Good | [14] |
| 2-Bromothiophene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good-Excellent | [2] |
| 3-Bromothiophene | Pd(OAc)₂ | PPh₃ | Et₃N | Dioxane | 120 | ~85 | [8] |
| Aryl Halides | Imidazole-SPO-Pd | (SPO Ligand) | K₂CO₃ | Dioxane | 60 | High | [4] |
| Benzo[b]thiophene | Pd₂(dba)₃·CHCl₃ | None | Ag₂CO₃ | HFIP | RT | 92 | [15] |
SPO = Secondary Phosphine Oxide; HFIP = 1,1,1,3,3,3-hexafluoroisopropan-2-ol; RT = Room Temperature.
References
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link available through general academic search]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Lavenot, L., Gozzi, C., Ilg, K., Orlova, I., Penalva, V., & Lemaire, M. (1998). Extension of the Heck reaction to the arylation of activated thiophenes. Journal of Organometallic Chemistry, 567(1-2), 49–55. [Link]
-
Reddy, M. S., Thirupathi, N., & Kantam, M. L. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 1935–1943. [Link]
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476. [Link available through general academic search]
-
Becica, J., Rodriguez, J. R., & Gevorgyan, V. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1404–1409. [Link]
-
Sut, M. M., Szymańska, A., & Szłyk, E. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2320. [Link]
-
Shi, G., Lu, Y., Li, Y., & Zhang, Y. (2018). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega, 3(10), 14357–14364. [Link]
-
Pearson Education. (2022). Heck Reaction Explained. [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. [Link]
-
Zhang, M., et al. (2019). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 4(1), 2135–2142. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
ChemInform Abstract. (2015). Palladium-Acetate Catalyst for Regioselective Direct Arylation at C2 of 3-Furanyl or 3-Thiophenyl Acrylates with Inhibition of Heck Type Reaction. [Link]
-
ResearchGate. (2013). Optimization of direct arylation polymerization conditions for the synthesis of poly(3-hexylthiophene). [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]
-
ACS Publications. (2002). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]
-
Chemical Science. (2024). Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts. [Link]
-
ACS Publications. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
-
University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
Sources
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Methods for removing palladium catalyst from METHYL 3-(THIEN-2-YL)ACRYLATE
Technical Support Center: Palladium Catalyst Removal
Guide for the Purification of METHYL 3-(THIEN-2-YL)ACRYLATE
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and troubleshooting advice for purifying METHYL 3-(THIEN-2-YL)ACRYLATE, a common intermediate synthesized via palladium-catalyzed reactions like the Heck or Suzuki-Miyaura couplings.[1][2][3][4][5][6][7] Achieving the stringent purity levels required for active pharmaceutical ingredients (APIs), often below 10 ppm for palladium, necessitates robust and efficient purification strategies.[8]
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium so critical, and what are the regulatory limits?
Residual palladium from catalytic processes is a major concern in pharmaceutical manufacturing due to its potential toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) classify palladium as a Class 2B elemental impurity. The permitted daily exposure (PDE) for oral drug products is 100 µ g/day , which translates to a concentration limit of 10 ppm (µg/g) in the final drug substance.[8] Failure to meet these limits can result in batch rejection and significant delays in drug development.
Q2: What are the primary methods for removing palladium from a reaction mixture?
The most common and effective methods rely on separating the palladium from the product based on differing physicochemical properties. These include:
-
Adsorption: Using materials with a high surface area and affinity for metals, such as activated carbon or functionalized silica gels (metal scavengers).[9][10][11]
-
Scavenging: Employing scavenger resins or molecules with specific functional groups (e.g., thiols, thioureas) that chelate palladium, allowing it to be filtered off.[8][12][13]
-
Crystallization: Purifying the desired compound by crystallization, leaving the soluble palladium impurities in the mother liquor.[9][14]
-
Extraction: Using liquid-liquid extraction to partition the palladium species into an aqueous or immiscible organic phase.[9][15]
-
Chromatography: While effective, column chromatography is often considered a less scalable and more expensive option for bulk palladium removal.[14][15]
Q3: My product, METHYL 3-(THIEN-2-YL)ACRYLATE, contains a sulfur atom in the thiophene ring. Will this interfere with palladium removal?
This is an excellent and critical question. The lone pair of electrons on the thiophene's sulfur atom can act as a soft Lewis base, potentially coordinating to the soft Lewis acidic palladium species. This interaction can make the palladium more difficult to remove as it may remain chelated to the product. This makes the choice of scavenger particularly important; you need a scavenger with a significantly higher affinity for palladium than your product's thiophene moiety. Thiol-based scavengers are often successful in these cases due to the strong palladium-thiol interaction.[16][17]
Method Selection & Troubleshooting Guide
Choosing the right palladium removal strategy is key to an efficient workflow. The following guide provides a structured approach to method selection and troubleshooting common issues.
Initial Assessment & Method Selection
The first step is to assess the state of your crude product and the nature of the palladium species.
Caption: Decision workflow for selecting a primary palladium removal method.
Troubleshooting Common Issues
Issue 1: High palladium levels remain after treatment with a scavenger.
-
Possible Cause:
-
Insufficient Scavenger: The amount of scavenger used was not enough to bind all the palladium. Scavengers have a defined loading capacity.[1]
-
Wrong Scavenger Type: The chosen scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your mixture.
-
Strong Product Chelation: As noted in FAQ Q3, your product may be strongly binding the palladium, outcompeting the scavenger.
-
Short Contact Time/Low Temperature: The kinetics of scavenging can be slow; insufficient time or low temperature can lead to incomplete removal.
-
-
Troubleshooting Steps:
-
Increase Scavenger Equivalents: Try increasing the weight equivalents of the scavenger relative to the initial palladium amount.
-
Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., Thiol, Thiourea, Amino-based). Silica-based thiol scavengers are often a robust first choice for various palladium species.[2][12]
-
Increase Temperature & Time: Gently heat the mixture (e.g., to 40-50 °C) and increase the stirring time to improve binding kinetics.[2]
-
Consider a Pre-treatment: Sometimes, a mild oxidant (like air) or a reductant can change the palladium's oxidation state, making it more amenable to scavenging.
-
Issue 2: Significant loss of METHYL 3-(THIEN-2-YL)ACRYLATE during purification.
-
Possible Cause:
-
Non-specific Adsorption: Your product is adsorbing to the purification medium, a common issue with high-surface-area materials like activated carbon.[9]
-
Co-precipitation: The product is co-precipitating with palladium complexes during workup.
-
-
Troubleshooting Steps:
-
Switch to a More Selective Scavenger: Move from activated carbon to a functionalized silica scavenger, which offers higher selectivity for the metal.[12][13]
-
Optimize Solvent: Use a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.
-
Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or carbon needed to meet the required palladium levels.[9]
-
Change Purification Method: If adsorption losses remain high, crystallization may be a better alternative.
-
Caption: Logical troubleshooting flow for ineffective palladium removal.
Comparative Data & Protocols
Table 1: Comparison of Common Palladium Removal Methods
| Method | Principle | Pros | Cons | Target Pd Level |
| Activated Carbon | Adsorption | Inexpensive, widely available.[10][18] | Low selectivity (can adsorb product), requires high loading, may introduce impurities.[14][19] | < 50 ppm |
| Silica Scavengers (e.g., Si-Thiol) | Chelation | High selectivity, high efficiency, low product loss, broad solvent compatibility.[2][12][13] | Higher cost than carbon. | < 10 ppm |
| Polymer Scavengers | Chelation | High capacity, good mechanical stability. | Can swell in certain solvents, potentially slower kinetics than silica.[8] | < 20 ppm |
| Crystallization | Solubility Difference | Potentially very high purity, scalable. | Product must be crystalline, may trap impurities (occlusion), yield loss to mother liquor.[14] | < 10 ppm |
| Liquid-Liquid Extraction | Partitioning | Simple, inexpensive equipment. | Often requires a chelating agent, may not reach very low ppm levels, solvent waste.[15][20] | < 100 ppm |
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica
This protocol provides a general guideline for removing residual palladium from a solution of METHYL 3-(THIEN-2-YL)ACRYLATE in an organic solvent (e.g., Ethyl Acetate, Toluene, or Acetonitrile).
1. Preparation:
-
Dissolve the crude METHYL 3-(THIEN-2-YL)ACRYLATE in a suitable solvent to a concentration of approximately 50-100 mg/mL.
-
Take a small, representative sample of the starting solution for initial palladium analysis (e.g., by ICP-MS) to determine the starting concentration (ppm).[21][22][23][24][25]
2. Scavenger Addition:
-
Based on the initial palladium concentration, calculate the required amount of thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A common starting point is 5-10 weight equivalents of scavenger relative to the mass of palladium.
-
Calculation Example: If you have 100 g of crude product with 2000 ppm Pd, you have 0.2 g of Pd. Using 10 eq. of a scavenger with a loading of 1 mmol/g would require a specific calculation based on the scavenger's datasheet. A simpler approach is using weight equivalents; 10 wt. eq. would be 10 * 0.2 g = 2 g of scavenger.
-
3. Scavenging Process:
-
Add the calculated amount of scavenger to the solution.
-
Stir the slurry at room temperature or elevate to 40-50 °C for enhanced kinetics. A typical duration is 4-16 hours. Reaction progress can be monitored by taking small aliquots over time.
4. Filtration:
-
Once the scavenging is complete, cool the mixture to room temperature if heated.
-
Filter the slurry through a pad of Celite® to remove the silica scavenger.
-
Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.
5. Analysis and Concentration:
-
Combine the filtrate and washes.
-
Take a final sample for palladium analysis by ICP-MS to confirm the final concentration is within the acceptable limit (<10 ppm).[21][23]
-
Concentrate the solution under reduced pressure to isolate the purified METHYL 3-(THIEN-2-YL)ACRYLATE.
References
- Comparing efficiency of different palladium scavengers. Benchchem.
-
How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. Available at: [Link]
-
ISOLUTE® Si-Thiol - Metal Scavenger. Biotage. Available at: [Link]
-
How to Remove Palladium in three easy steps. Biotage. Available at: [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. Available at: [Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Purdue e-Pubs. Available at: [Link]
-
Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. Available at: [Link]
-
How to remove palladium catalyst from reaction mixture? ResearchGate. Available at: [Link]
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products. Benchchem.
- Method of removing palladium. Google Patents.
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]
-
Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. ACS Publications. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]
-
Your trick to remove residual palladium. Reddit. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. Available at: [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Available at: [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. Available at: [Link]
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. Available at: [https://www.researchgate.net/publication/285587786_Accuracy_improvement_in_the_determination_of_palladium_in_pharmaceuticals_by_eliminating_volatility_error_when_using_ICP-MS_coupled_with_direct_introduction_of_sample_dissolved_in_organic_solvents]([Link]_ volatility_error_when_using_ICP-MS_coupled_with_direct_introduction_of_sample_dissolved_in_organic_solvents)
-
Analysis of palladium by high resolution ICP-MS. ResearchGate. Available at: [Link]
-
Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. ResearchGate. Available at: [Link]
-
Heck coupling reaction of aryl bromide with methyl acrylate. ResearchGate. Available at: [Link]
-
Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. ResearchGate. Available at: [Link]
-
Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. Available at: [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ogc.co.jp [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. silicycle.com [silicycle.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 18. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Controlling Stereoselectivity in the Synthesis of Methyl 3-(thien-2-yl)acrylate
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of methyl 3-(thien-2-yl)acrylate. The precise control of stereochemistry to selectively obtain the (E) or (Z) isomer is critical for applications in pharmaceuticals and materials science, where isomeric purity can significantly impact biological activity and material properties. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of stereoselective olefination reactions.
Foundational Principles of Stereoselectivity
The synthesis of methyl 3-(thien-2-yl)acrylate from thiophene-2-carboxaldehyde and a C2-synthon primarily relies on olefination reactions. The geometric outcome—(E) (trans) versus (Z) (cis)—is not arbitrary but is dictated by the reaction mechanism, the nature of the reagents, and the conditions employed. The two most prominent and versatile methods for this transformation are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. Understanding the mechanistic nuances of these reactions is paramount to controlling the stereochemical output.
-
The Wittig Reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene. The stereoselectivity is profoundly influenced by the stability of the ylide.[1][2]
-
Stabilized Ylides , which contain an electron-withdrawing group (like the ester in methyl (triphenylphosphoranylidene)acetate), are less reactive. The reaction intermediates are often in equilibrium, leading to the thermodynamically more stable (E)-alkene.[1]
-
Non-stabilized Ylides (e.g., alkyl-substituted) are highly reactive. The reaction is under kinetic control, proceeding through a puckered four-centered transition state that minimizes steric interactions, yielding the (Z)-alkene.[3][4]
-
-
The Horner-Wadsworth-Emmons (HWE) Reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than a corresponding Wittig ylide. This reaction almost exclusively yields the (E)-alkene due to steric factors and the reversibility of the initial addition step, which funnels the intermediates towards the most stable (E)-product pathway.[5] A significant practical advantage is the formation of a water-soluble phosphate byproduct, which simplifies purification.[6]
Troubleshooting Guide & Core Technical Questions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My primary goal is to synthesize the (E)-isomer with >95% selectivity. Which method should I choose and what are the critical parameters?
Answer: For high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is the most reliable and recommended method.[5][6]
The reaction proceeds via the condensation of a phosphonate carbanion with thiophene-2-carboxaldehyde. The thermodynamic preference for the anti-intermediate, which leads to the (E)-alkene, is very strong.
Key Causality and Critical Parameters:
-
Choice of Phosphonate: Use a stabilized phosphonate like trimethyl phosphonoacetate or triethyl phosphonoacetate. The ester group is essential for stabilizing the carbanion and ensuring the reversibility needed for high (E)-selectivity.
-
Base Selection: A moderately strong, non-nucleophilic base is required to deprotonate the phosphonate. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a classic choice. Alternatively, bases like sodium methoxide (NaOMe) in methanol or potassium carbonate (K₂CO₃) under aqueous conditions can also be effective.[6]
-
Temperature: The reaction is often performed at room temperature. However, slightly elevated temperatures can sometimes further increase the (E):(Z)* ratio by ensuring the system reaches thermodynamic equilibrium.[5]
Workflow Diagram: Horner-Wadsworth-Emmons Reaction for (E)-Isomer Synthesis
Caption: Workflow for (E)-isomer synthesis via HWE.
Question 2: I am attempting to synthesize the (Z)-isomer, but my reactions consistently yield the (E)-product. How can I reverse the selectivity?
Answer: Synthesizing the thermodynamically less stable (Z)-isomer requires switching to a kinetically controlled reaction pathway. The most effective method for this is the Still-Gennari modification of the HWE reaction .[1]
This modification alters the electronic properties of the phosphonate and the reaction conditions to favor the kinetic (Z)-product.
Key Causality and Critical Parameters:
-
Phosphonate Reagent: Instead of a standard phosphonate, use one with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate . These groups destabilize the phosphorus-oxygen bond in the intermediate, accelerating elimination before equilibration to the more stable (E)-pathway can occur.
-
Base and Counterion: Use a strong, non-coordinating base that forms a dissociated cation. A combination of potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) is ideal. The crown ether sequesters the K⁺ ion, preventing it from coordinating the intermediates, which would favor the (E)-pathway.
-
Solvent and Temperature: The reaction must be run in a non-polar solvent (e.g., toluene or THF) at a very low temperature (-78 °C). These conditions suppress the rate of intermediate equilibration, trapping the kinetically formed syn-intermediate that leads to the (Z)-alkene.
Comparative Table: Standard HWE vs. Still-Gennari Modification
| Parameter | Standard HWE for (E)-Isomer | Still-Gennari Modification for (Z)-Isomer |
| Stereochemical Goal | Thermodynamic Product | Kinetic Product |
| Phosphonate Reagent | Trimethyl/Triethyl Phosphonoacetate | Bis(2,2,2-trifluoroethyl) Phosphonoacetate |
| Base | NaH, NaOMe, K₂CO₃ | KHMDS, LiHMDS |
| Additive | None | 18-Crown-6 (with KHMDS) |
| Solvent | Aprotic Polar (THF, DMF) | Aprotic Non-polar (Toluene, THF) |
| Temperature | 0 °C to Room Temperature | -78 °C |
Question 3: My Wittig reaction is giving a poor E:Z ratio. What factors can I adjust to improve selectivity?
Answer: A poor E:Z ratio in a Wittig reaction suggests that the reaction is not operating under optimal thermodynamic or kinetic control.
Troubleshooting Poor Wittig Selectivity
Caption: Decision tree for troubleshooting Wittig stereoselectivity.
Question 4: I am struggling with purification. How do I effectively remove the phosphorus byproducts?
Answer: The nature of the phosphorus byproduct is different for the Wittig and HWE reactions, requiring different purification strategies.
-
Wittig Reaction (Triphenylphosphine oxide - TPPO):
-
Crystallization/Precipitation: TPPO is often sparingly soluble in non-polar solvents. After the reaction, concentrating the crude mixture and triturating with a solvent like diethyl ether, hexanes, or a mixture of the two can cause the TPPO to precipitate, allowing it to be removed by filtration.[7]
-
Column Chromatography: If precipitation is incomplete, TPPO can be separated by silica gel chromatography. It is a relatively polar compound, but can sometimes co-elute with products of similar polarity. Careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is necessary.
-
-
Horner-Wadsworth-Emmons Reaction (Dialkyl phosphate):
-
Aqueous Workup: This is a major advantage of the HWE reaction. The dialkyl phosphate salt byproduct is highly water-soluble.[6] A standard aqueous workup, where the reaction mixture is diluted with an organic solvent (like ethyl acetate) and washed with water or brine, will effectively remove the byproduct into the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: Besides Wittig and HWE, are there other reliable methods for synthesizing (E)-methyl 3-(thien-2-yl)acrylate? A1: Yes, the Heck Reaction is an excellent alternative. This palladium-catalyzed reaction couples an aryl halide (e.g., 2-bromothiophene) with an alkene (methyl acrylate).[7][8] The reaction mechanism generally has a strong intrinsic preference for the (E)-isomer, often yielding very high stereoselectivity.[7]
Q2: Can the steric bulk of the aldehyde or the ylide influence stereoselectivity? A2: Absolutely. In the HWE reaction, increasing the steric bulk of the aldehyde generally enhances (E)-stereoselectivity.[5] This is because a bulkier aldehyde group will more strongly disfavor the transition state leading to the (Z)-isomer. Similarly, modifications to the phosphonate or phosphonium ylide can influence the steric environment of the transition state, although for this specific synthesis, modifying the standard ylides is less common than changing the reaction type (e.g., switching to Still-Gennari).
Q3: My starting aldehyde (thiophene-2-carboxaldehyde) is degrading during the reaction, leading to low yields. What could be the cause? A3: Thiophene-2-carboxaldehyde can be sensitive to very strong bases and high temperatures. If you are using a potent base like n-butyllithium for a Wittig reaction, ensure you are forming the ylide first before adding the aldehyde, and maintain low temperatures during the addition. For HWE reactions using NaH, ensure the base is fully consumed in the deprotonation step before adding the aldehyde. Also, ensure all reagents and solvents are anhydrous, as water can complicate the reaction and promote side reactions.
Detailed Experimental Protocols
Protocol 1: High-Selectivity Synthesis of (E)-Methyl 3-(thien-2-yl)acrylate via the Horner-Wadsworth-Emmons Reaction
This protocol is designed to maximize the yield of the thermodynamically favored (E)-isomer.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl phosphonoacetate
-
Thiophene-2-carboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a dry, three-neck round-bottom flask under an argon or nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Ylide Formation: Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.05 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas will be evolved.
-
Olefination: Add a solution of thiophene-2-carboxaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (E)-methyl 3-(thien-2-yl)acrylate.
Protocol 2: High-Selectivity Synthesis of (Z)-Methyl 3-(thien-2-yl)acrylate via the Still-Gennari Modification
This protocol is specifically designed to favor the formation of the kinetically controlled (Z)-isomer.
Materials:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Anhydrous Toluene
-
18-Crown-6
-
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF
-
Thiophene-2-carboxaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry, three-neck round-bottom flask under an argon atmosphere, add bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.1 equivalents) and 18-crown-6 (1.1 equivalents). Dissolve them in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: Add KHMDS solution (1.05 equivalents) dropwise to the cooled phosphonate solution. Stir the resulting mixture at -78 °C for 30 minutes.
-
Olefination: Add a solution of thiophene-2-carboxaldehyde (1.0 equivalent) in a small amount of anhydrous toluene dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC (it is crucial to quench an aliquot in a separate vial for analysis, do not warm the main reaction).
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature, then transfer to a separatory funnel. Dilute with ethyl acetate and wash the organic layer with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product immediately by flash column chromatography on silica gel (pre-chilled slurry and column may improve stability) to isolate the (Z)-isomer from any minor (E)-isomer that may have formed.
References
-
On the Origin of E/Z Selectivity in the Modified Julia Olefination –Importance of the Elimination Step. ResearchGate. [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. National Institutes of Health (NIH). [Link]
-
Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. J-STAGE. [Link]
-
Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]
-
The Julia-Kocienski Olefination. Oregon State University. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. MDPI. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Methyl 3-(2-thienyl)acrylate. National Institutes of Health (NIH). [Link]
-
Methyl 3-(thiophen-3-yl)acrylate. Molbase. [Link]
-
Synthesis and Evaluation of Novel E-2-(2-Thienyl)- and Z-2-(3-Thienyl)-3-Arylacrylonitriles as Antifungal and Anticancer Agents. ResearchGate. [Link]
-
An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted- -unsaturated Esters. Semantic Scholar. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
The Wittig Reaction. University of Pittsburgh. [Link]
-
Methyl 3-(5-Bromo-2-thienyl)acrylate. National Institutes of Health (NIH). [Link]
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Premature Polymerization of Methyl 3-(thien-2-yl)acrylate
Welcome to the technical support center for methyl 3-(thien-2-yl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent the premature polymerization of this valuable monomer. Our goal is to ensure the integrity of your experiments and the quality of your results by addressing potential challenges in the handling and storage of methyl 3-(thien-2-yl)acrylate.
Troubleshooting Guide: Immediate Actions for Suspected Polymerization
This section provides a rapid, question-and-answer-based guide to address urgent issues you might encounter during your experiments.
Q1: I've noticed an increase in the viscosity of my methyl 3-(thien-2-yl)acrylate. What should I do?
An increase in viscosity is a primary indicator of oligomerization or polymerization. Act promptly to assess the extent of the issue.
-
Immediate Action:
-
Isolate the Container: Move the container to a cool, well-ventilated area, away from heat and light sources. Do not attempt to open a container that is bulging or warm to the touch.[1][2]
-
Cool the Monomer: If the container is warm, cool it externally with a water bath. This will help to slow down the polymerization rate.
-
Visual Inspection: Observe the monomer. Is it still a clear liquid, or has it become hazy, gel-like, or solidified?
-
-
Next Steps & Analysis:
-
Solubility Test: Take a small, representative sample and test its solubility in a good solvent like dichloromethane or ethyl acetate.[3] If it doesn't dissolve completely, polymerization has occurred.
-
Analytical Confirmation (Optional but Recommended): If you have access to analytical instrumentation, you can confirm the presence of polymers.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis can separate the monomer from oligomers and polymers, providing a quantitative measure of the extent of polymerization.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to identify and quantify the remaining monomer content.[6]
-
-
Q2: My container of methyl 3-(thien-2-yl)acrylate is bulging. Is it safe to handle?
A: Extreme caution is advised. A bulging container indicates that polymerization is occurring, generating heat and pressure. This is a hazardous situation that could lead to container rupture.
-
Emergency Protocol:
-
Do NOT Move or Open the Container: Any agitation or change in pressure could cause the container to fail.
-
Evacuate the Immediate Area: Ensure all personnel are at a safe distance.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. They are trained to handle such hazardous situations.
-
Provide EHS with the Safety Data Sheet (SDS) for methyl 3-(thien-2-yl)acrylate.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the prevention of premature polymerization of methyl 3-(thien-2-yl)acrylate, focusing on best practices for storage and handling.
Q1: What is the primary cause of premature polymerization in methyl 3-(thien-2-yl)acrylate?
A: The premature polymerization of methyl 3-(thien-2-yl)acrylate, like other acrylate monomers, is primarily initiated by the formation of free radicals.[7][8][9] The main triggers for free radical formation are:
-
Heat: Elevated temperatures significantly increase the rate of polymerization.[10]
-
Light (UV Radiation): Ultraviolet light can provide the energy needed to initiate polymerization.[11]
-
Contamination: Impurities such as peroxides, acids, bases, and metals can act as catalysts for polymerization.[8][12]
-
Depletion of Inhibitor: Commercial monomers contain inhibitors that prevent polymerization. If the inhibitor is consumed or removed, the monomer is susceptible to polymerization.[13][14]
Q2: How should I properly store methyl 3-(thien-2-yl)acrylate to ensure its stability?
A: Proper storage is the most critical factor in preventing premature polymerization.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3] | Reduces the rate of thermally initiated polymerization. |
| Light | Store in an opaque or amber container in a dark location. | Prevents photo-initiation of polymerization. |
| Atmosphere | Store under an air headspace (containing oxygen).[15][16][17] | Most common inhibitors, like MEHQ, require oxygen to be effective radical scavengers. Never store under an inert atmosphere like nitrogen or argon. |
| Container | Use the original manufacturer's container. If transferring, use stainless steel or aluminum.[18] Avoid incompatible plastics like polystyrene or PVC.[19] | Prevents contamination and ensures material compatibility. |
| Inhibitor Level | Monitor the inhibitor concentration, especially for long-term storage. | Ensures there is sufficient inhibitor to prevent polymerization. |
Q3: What are polymerization inhibitors and how do they work?
A: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization during storage and transport.[11][20][21] They work by reacting with and neutralizing any free radicals that may form, thus terminating the polymerization chain reaction.[13][22]
Commonly used inhibitors for acrylate monomers include:
Crucially, many of these inhibitors, including MEHQ, require the presence of dissolved oxygen to function effectively. [15][16][17]
Q4: Do I need to remove the inhibitor before my experiment?
A: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization.[13][22] If not removed, the inhibitor will quench the radicals generated by your initiator, leading to a significant induction period or complete failure of the polymerization reaction.[13]
-
Methods for Inhibitor Removal:
-
Alkaline Extraction: For phenolic inhibitors like HQ and MEHQ, washing the monomer solution with a dilute aqueous base (e.g., NaOH) can remove the inhibitor. The basic solution deprotonates the phenol, making it water-soluble.[13][22]
-
Column Chromatography: Passing the monomer through a column of activated alumina is another effective method for removing phenolic inhibitors.
-
Q5: What materials should I avoid when working with methyl 3-(thien-2-yl)acrylate?
A: To prevent contamination that could trigger polymerization, avoid contact with the following materials:
-
Strong Acids and Bases [12]
-
Oxidizing Agents (e.g., peroxides)[12]
-
Metals: Certain metals can catalyze polymerization. Use stainless steel or glass equipment.[18]
-
Rubber and certain plastics: These can leach impurities into the monomer.
Experimental Workflow: Monitoring Monomer Purity
To ensure the quality of your methyl 3-(thien-2-yl)acrylate, especially after prolonged storage, it is advisable to periodically check for the presence of oligomers.
Protocol: HPLC Analysis for Oligomer Detection
-
Sample Preparation:
-
Prepare a stock solution of your methyl 3-(thien-2-yl)acrylate in a suitable solvent (e.g., acetonitrile or tetrahydrofuran) at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile is typically effective.
-
Detection: UV detector set to a wavelength where the thiophene ring absorbs (e.g., around 254 nm).
-
-
Data Analysis:
-
The monomer should elute as a single, sharp peak.
-
The presence of earlier-eluting, broader peaks may indicate the formation of oligomers or polymers.
-
Logical Workflow for Troubleshooting Polymerization Issues
Caption: Troubleshooting workflow for suspected polymerization.
References
-
Research @ Flinders. Termination Mechanism of the Radical Polymerization of Acrylates. Available from: [Link]
-
ACS Publications. Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Available from: [Link]
- Google Patents. US3816267A - Inhibition of acrylate polymerization.
-
Semantic Scholar. Acrylate free radical polymerization: from mechanism to polymer design. Available from: [Link]
-
YouTube. What Is The Acrylate Polymerization Process? - Chemistry For Everyone. Available from: [Link]
-
Polymer Chemistry (RSC Publishing). Iron-initiated radical polymerization of acrylate monomers. Available from: [Link]
-
Liskon Biological. A Brief Discussion on Polymerization Inhibitors. Available from: [Link]
-
Methacrylate Producers Association. Methacrylate Esters – Safe Handling Manual. Available from: [Link]
-
ACRYLAT OJSC. SAFETY DATA SHEET METHYL ACRYLATE. Available from: [Link]
-
Wikipedia. Polymerisation inhibitor. Available from: [Link]
-
Thames River Chemical Corp. Methyl Acrylate - SAFETY DATA SHEET. Available from: [Link]
-
Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available from: [Link]
-
ResearchGate. Possible Impurities in the Butyl Acrylate Product, Their Boiling.... Available from: [Link]
-
MDPI. The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. Available from: [Link]
-
ResearchGate. INHIBITION OF PREMATURE POLYMERIZATION OF CATIONICALLY CURABLE SYSTEMS BY TRIETHANOLAMINE. Available from: [Link]
-
PubMed. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. Available from: [Link]
-
IOP Conference Series: Earth and Environmental Science. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available from: [Link]
-
Specialty Chemicals. Safe Handling Guide UV/EB Materials. Available from: [Link]
-
Squarespace. APPENDIX B ACRYLATE STORAGE & HANDLING SAFETY GUIDE. Available from: [Link]
-
Methacrylic Acid Producers. METHACRYLIC ACID SAFE HANDLING MANUAL. Available from: [Link]
-
PubMed. Residual monomer in acrylic polymers. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Safety First: Handling and Storage of Butyl Acrylate Monomer. Available from: [Link]
-
Medium. Safe Handling and Storage of Butyl Acrylate: A Practical Guide. Available from: [Link]
-
Wiley Online Library. Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Available from: [Link]
-
Tasnee. SAFETY DATA SHEET BUTYL ACRYLATE. Available from: [Link]
-
Basic Acrylic Monomer Manufacturers. Safe Handling Manuals. Available from: [Link]
-
Synthomer. METHYL ACRYLATE - STABILIZED. Available from: [Link]
-
PubChem. Methyl 3-(2-thienyl)acrylate. Available from: [Link]
-
PubChem. Methyl Acrylate. Available from: [Link]
-
MDPI. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Available from: [Link]
-
Polymer Chemistry (RSC Publishing). Dual-cure photochemical/thermal polymerization of acrylates: a photoassisted process at low light intensity. Available from: [Link]
-
ResearchGate. Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12). Available from: [Link]
Sources
- 1. sibur-int.cn [sibur-int.cn]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. METHYL 3-(THIEN-2-YL)ACRYLATE CAS#: 20883-96-9 [m.chemicalbook.com]
- 4. appslab.thermofisher.com [appslab.thermofisher.com]
- 5. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 6. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymerization Inhibitors | TCI AMERICA [tcichemicals.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempoint.com [chempoint.com]
- 16. petrochemistry.eu [petrochemistry.eu]
- 17. nbinno.com [nbinno.com]
- 18. synthomer.com [synthomer.com]
- 19. specialty-chemicals.eu [specialty-chemicals.eu]
- 20. chemscene.com [chemscene.com]
- 21. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 22. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 23. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Study of Methyl 3-(thien-2-yl)acrylate and its Positional Isomer
A Senior Application Scientist's Guide to Synthesis, Properties, and Biological Potential
In the landscape of medicinal chemistry and materials science, thiophene-containing compounds represent a privileged scaffold, prized for their diverse biological activities and unique electronic properties. Among these, the deceptively simple methyl 3-(thienyl)acrylate core structure presents a fascinating case study in the profound impact of isomeric variation on chemical behavior and biological function. This guide provides a comprehensive comparison of methyl 3-(thien-2-yl)acrylate and its positional isomer, methyl 3-(thien-3-yl)acrylate, offering insights into their synthesis, physicochemical characteristics, and potential as anticancer and antifungal agents.
Introduction: The Significance of Isomerism in Thienylacrylates
Methyl 3-(thien-2-yl)acrylate and methyl 3-(thien-3-yl)acrylate are structural isomers, differing only in the point of attachment of the acrylate moiety to the thiophene ring. This subtle change in connectivity has significant implications for the molecule's electronic distribution, steric profile, and, consequently, its reactivity and interaction with biological targets. The 2-substituted isomer allows for more effective conjugation between the thiophene ring and the acrylate system, which can influence its spectroscopic properties and chemical reactivity. Conversely, the 3-substituted isomer presents a different steric and electronic environment that can lead to distinct biological activities. Understanding these differences is paramount for researchers aiming to leverage these scaffolds in drug design and materials development.
Physicochemical and Spectroscopic Properties: A Tale of Two Isomers
A fundamental comparison of the two isomers begins with their basic physicochemical properties. While both share the same molecular formula (C8H8O2S) and molecular weight, their structural differences are reflected in their spectroscopic signatures.
| Property | METHYL 3-(THIEN-2-YL)ACRYLATE | METHYL 3-(THIEN-3-YL)ACRYLATE |
| IUPAC Name | methyl (2E)-3-(thiophen-2-yl)prop-2-enoate | methyl (E)-3-thiophen-3-ylprop-2-enoate |
| Molecular Formula | C8H8O2S | C8H8O2S |
| Molecular Weight | 168.21 g/mol | 168.21 g/mol |
| CAS Number | 20883-96-9 | 135835-43-7 |
Spectroscopic Analysis:
The differentiation between the two isomers is most evident in their Nuclear Magnetic Resonance (NMR) spectra. The substitution pattern on the thiophene ring dictates the chemical shifts and coupling constants of the aromatic protons.
For methyl 3-(thien-2-yl)acrylate , the protons on the thiophene ring typically appear as a set of three coupled signals in the aromatic region of the 1H NMR spectrum. In contrast, methyl 3-(thien-3-yl)acrylate will exhibit a different splitting pattern for its three thiophene protons, allowing for unambiguous identification.
While a complete, directly comparative experimental dataset is not available in the public domain, published data for the individual isomers allows for a reconstructed comparison.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | METHYL 3-(THIEN-2-YL)ACRYLATE (Predicted/Reported) | METHYL 3-(THIEN-3-YL)ACRYLATE (Reported) |
| ¹H NMR (CDCl₃, δ ppm) | Thiophene protons: ~7.0-7.5 (m, 3H), Vinylic protons: ~6.3 (d), ~7.8 (d), OCH₃: ~3.8 (s) | Thiophene H: 7.29-7.34 (m, 2H), 7.50 (d, 1H); Vinylic H: 6.27 (d, J=16.0 Hz, 1H), 7.68 (d, J=16.0 Hz, 1H); OMe: 3.80 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | C=O: ~167, Vinylic CH: ~118, ~139, Thiophene C: ~127-138, OMe: ~52 | C=O: 168.1, Vinylic CH: 117.7, 138.7, Thiophene CH: 125.4, 127.4, 128.6, Thiophene C: 137.8, OMe: 52.1 |
| IR (cm⁻¹) | C=O stretch: ~1710-1730, C=C stretch: ~1630-1640, C-O stretch: ~1170-1250 | Not experimentally available, predicted to be similar to the 2-thienyl isomer. |
| HRMS (ESI+) m/z | Calculated for [C₈H₈O₂S]+: 168.0245 | Calculated for [C₈H₈O₂S]+: 168.0245, Found: 168.0243 |
Synthesis Strategies: Crafting the Isomeric Scaffolds
The synthesis of these isomers can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired stereochemistry of the acrylate double bond.
Diagram 1: General Synthetic Routes
Caption: Common synthetic pathways to the thienylacrylate isomers.
Experimental Protocol: Synthesis of (E)-Methyl 3-(thiophen-3-yl)acrylate via Heck Reaction
This protocol outlines a palladium-catalyzed Heck cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.
Materials:
-
3-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 3-bromothiophene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 10 minutes.
-
Add methyl acrylate (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (E)-methyl 3-(thiophen-3-yl)acrylate.
Comparative Biological Activity: Unlocking Therapeutic Potential
While direct comparative biological studies on these two specific isomers are limited in publicly available literature, the broader class of thienyl and acrylate derivatives has demonstrated significant potential in medicinal chemistry.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the thiophene nucleus. For instance, derivatives of 3-aryl-2-(2-thienyl)acrylonitrile have shown potent activity against hepatoma cell lines, with IC50 values in the sub-micromolar range. This suggests that the 2-thienyl scaffold can be a key pharmacophore for anticancer drug design. The acrylate moiety itself is also found in various cytotoxic compounds. It is hypothesized that both methyl 3-(thien-2-yl)acrylate and its 3-thienyl isomer possess anticancer potential, though their potencies are likely to differ due to the isomeric variation. The 3-thienyl isomer, for example, may present a different binding orientation in the active site of a target protein compared to the 2-thienyl isomer.
Antifungal Activity
Thiophene derivatives have also been investigated for their antifungal properties. The sulfur atom in the thiophene ring is thought to play a role in the antimicrobial activity. While specific data for the title compounds is scarce, related structures have shown promise. A comprehensive screening of these isomers against various fungal strains is warranted to fully elucidate their antifungal potential.
Diagram 2: Hypothetical Mechanism of Action
Caption: A plausible mechanism of anticancer action for thienylacrylate isomers.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of methyl 3-(thien-2-yl)acrylate and methyl 3-(thien-3-yl)acrylate in DMEM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion and Future Directions
The comparative analysis of methyl 3-(thien-2-yl)acrylate and its 3-thienyl isomer reveals that even a minor change in substituent position can have a profound impact on the chemical and potential biological properties of a molecule. While the 2-thienyl isomer may benefit from enhanced electronic conjugation, the 3-thienyl isomer offers a distinct steric and electronic profile that could lead to novel biological activities.
Future research should focus on direct, head-to-head comparisons of these isomers in a variety of biological assays to quantify their differences in potency and efficacy. Furthermore, the synthesis and evaluation of other isomers, including those with substituents on the thiophene ring and the geometric (Z)-isomers of the acrylate moiety, will provide a more complete understanding of the structure-activity relationships within this versatile chemical class. Such studies will undoubtedly pave the way for the rational design of new thienylacrylate-based therapeutics and functional materials.
References
-
PubChem. (n.d.). Methyl 3-(2-thienyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Georganics. (n.d.). (2E)-3-(2-Thienyl)acrylic acid. Retrieved from [Link]
-
Int J Mol Sci. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Retrieved from [Link]
-
Molbase. (n.d.). Methyl 3-(thiophen-3-yl)acrylate. Retrieved from [Link]
-
ResearchGate. (2025). Design, Synthesis, Characterization and antibacterial activity of methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-oxo-3-(thiophen-2-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
SciELO. (2012). Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Retrieved from [Link]
-
RSC Publishing. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(5-Bromo-2-thienyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Evaluation of Anti-Fungal Activities of Environmentally Friendly Wood Preservative from Thermal-Induced Lignified Twigs. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 3-(thiophen-2-yl)but-2-enoate [(E)-1g] Yellow oil Rf 0.26.... Retrieved from [Link]
-
PubChem. (n.d.). 3-Thiophen-3-yl-acrylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3-(thien-2-yl)acrylate - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NCBI. (n.d.). Methyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl.... Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl methacrylate by vapor phase condensation of formaldehyde with C3-propionates. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl.... Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Retrieved from [Link]
A Comparative Guide to the Biological Activity of METHYL 3-(THIEN-2-YL)ACRYLATE and Its Analogs
Introduction
In the landscape of medicinal chemistry, the thiophene nucleus is a privileged scaffold, integral to a multitude of pharmacologically active compounds.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, renders it a valuable component in drug design. When conjugated with an acrylate moiety, as seen in METHYL 3-(THIEN-2-YL)ACRYLATE, the resulting molecule presents a compelling profile for biological investigation. While direct and extensive experimental data on METHYL 3-(THIEN-2-YL)ACRYLATE is not abundantly available in the public domain, a comparative analysis of its structural analogs provides significant insights into its potential therapeutic applications. This guide synthesizes findings from various studies on related thiophene and acrylate derivatives to elucidate the probable biological activities of METHYL 3-(THIEN-2-YL)ACRYLATE, with a primary focus on its anticancer, antifungal, and anti-inflammatory potential.
The core structure, combining a thienyl group at the β-position of a methyl acrylate, suggests a propensity for Michael addition reactions, a mechanism often implicated in the biological activity of α,β-unsaturated carbonyl compounds. The specific orientation of the thiophene ring, in this case at the 2-position, is anticipated to significantly influence its interaction with biological targets compared to its 3-thienyl isomer and other analogs. This guide will delve into the structure-activity relationships (SAR) of this class of compounds, presenting available experimental data for its analogs to build a comprehensive biological profile.
Comparative Biological Activity: A Multifaceted Potential
The convergence of the thiophene ring and the acrylate functional group in METHYL 3-(THIEN-2-YL)ACRYLATE suggests a spectrum of biological activities. The following sections explore its potential in key therapeutic areas based on evidence from structurally related compounds.
Anticancer Activity
Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[2] Analogs of METHYL 3-(THIEN-2-YL)ACRYLATE have shown promising cytotoxic effects against a range of cancer cell lines.
A notable study on 3-aryl-2-(2-thienyl)acrylonitriles, which share the core 2-thienyl acrylate scaffold, revealed potent anticancer activity. For instance, the derivative 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile exhibited remarkable inhibitory effects on hepatoma cell proliferation, with IC50 values of 0.55 µM for HepG2 cells and 0.32 µM for Huh-7 cells. This activity was found to be superior to the clinically used multi-kinase inhibitor, sorafenib. The proposed mechanism of action for these compounds involves the induction of apoptosis and inhibition of key protein kinases such as VEGFR-2.
Another class of related compounds, methyl acrylate derivatives, has also been investigated for anticancer properties. For example, (Z)-Methyl 2-(3,4,5-trimethoxybenzamido)-3-(4-chlorophenyl)acrylate displayed potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 2.57 µM. This activity is attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Table 1: Comparative Anticancer Activity of METHYL 3-(THIEN-2-YL)ACRYLATE Analogs
| Compound/Analog | Target/Assay | Activity Metric | Value (µM) |
| METHYL 3-(THIEN-2-YL)ACRYLATE (Hypothesized) | Various Cancer Cell Lines | IC50 | Data not available |
| 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile | HepG2 (Hepatoma) | IC50 | 0.55 |
| 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile | Huh-7 (Hepatoma) | IC50 | 0.32 |
| (Z)-Methyl 2-(3,4,5-trimethoxybenzamido)-3-(4-chlorophenyl)acrylate | MCF-7 (Breast Cancer) | IC50 | 2.57 |
Based on these findings, it is highly probable that METHYL 3-(THIEN-2-YL)ACRYLATE possesses anticancer properties. The presence of the electron-rich thiophene ring and the electrophilic acrylate system could facilitate interactions with various biological targets within cancer cells.
Antifungal Activity
The thiophene scaffold is a constituent of several established antifungal agents. The introduction of an acrylate moiety can further enhance this activity. While specific data for METHYL 3-(THIEN-2-YL)ACRYLATE is lacking, numerous studies on its analogs highlight their potential as antifungal agents.
For instance, a series of 2-cyano-3-substituted-acrylate derivatives containing a phosphonyl moiety demonstrated notable antifungal activity against various pathogenic fungi. Although not direct thienyl analogs, these compounds share the acrylate pharmacophore and underscore its importance in antifungal drug design.
Furthermore, various thiophene derivatives have been reported to exhibit a broad spectrum of antifungal activity. For example, certain thiophene-containing chalcones and pyrazole derivatives have shown significant efficacy against different fungal strains.
Table 2: Comparative Antifungal Activity of Thiophene Analogs
| Compound Class | Fungal Strain | Activity Metric | Value (µg/mL) |
| METHYL 3-(THIEN-2-YL)ACRYLATE (Hypothesized) | Various Fungi | MIC | Data not available |
| Thiophene-based heterocycles | Candida albicans | MIC | 2-4 |
| Thiophene derivatives | Aspergillus fumigatus | % Inhibition | Potent activity |
| Thiophene derivatives | Syncephalastrum racemosum | % Inhibition | Good activity |
The structural features of METHYL 3-(THIEN-2-YL)ACRYLATE suggest that it could interfere with fungal cell wall synthesis or disrupt membrane integrity, common mechanisms for antifungal agents.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Thiophene derivatives have been recognized for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Studies on acrylate derivatives have also revealed their potential to modulate inflammatory responses. For example, methyl cinnamate (a phenyl acrylate) has been shown to suppress the expression of pro-inflammatory mediators such as COX-2, nitric oxide synthase 2 (NOS2), and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory effect is thought to be mediated through its ability to act as a Michael reaction acceptor.
Given that METHYL 3-(THIEN-2-YL)ACRYLATE possesses both the thiophene ring and the acrylate moiety, it is plausible that it could exhibit anti-inflammatory activity by modulating similar inflammatory pathways.
Structure-Activity Relationship (SAR) Insights
The biological activity of thienyl acrylates is intricately linked to their structural features. Key SAR insights derived from studies on analogous compounds include:
-
Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene ring can significantly modulate biological activity. Electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, affecting its interaction with biological targets.
-
Isomeric Position of the Thienyl Group: The attachment of the acrylate chain at the 2-position of the thiophene ring, as in METHYL 3-(THIEN-2-YL)ACRYLATE, versus the 3-position can lead to different biological profiles due to altered steric and electronic environments.
-
Modifications of the Acrylate Moiety: Alterations to the methyl ester group or substitutions on the α or β carbons of the acrylate chain can impact the compound's reactivity, lipophilicity, and ultimately its biological efficacy and selectivity. For instance, the replacement of the ester with a nitrile group in the aforementioned anticancer analogs significantly influences their potency.
Caption: Key structural features influencing the biological activity of METHYL 3-(THIEN-2-YL)ACRYLATE.
Experimental Methodologies
To facilitate further research and validation of the potential biological activities of METHYL 3-(THIEN-2-YL)ACRYLATE, detailed protocols for key in vitro assays are provided below.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of METHYL 3-(THIEN-2-YL)ACRYLATE and its analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for determining anticancer activity using the MTT assay.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth (e.g., RPMI-1640).
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the standardized fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Mechanisms of Action
The biological activities of METHYL 3-(THIEN-2-YL)ACRYLATE and its analogs are likely mediated through the modulation of specific cellular signaling pathways.
Anticancer Mechanism
The anticancer effects of thienyl acrylates are potentially multifaceted. As Michael acceptors, they can covalently bind to nucleophilic residues (such as cysteine) in key proteins, thereby inactivating them. Potential targets include enzymes involved in cell proliferation and survival pathways. For instance, inhibition of kinases like VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth. Furthermore, interference with tubulin polymerization can halt the cell cycle and trigger apoptosis.
Caption: Potential anticancer mechanisms of METHYL 3-(THIEN-2-YL)ACRYLATE.
Anti-inflammatory Mechanism
The anti-inflammatory properties of acrylate derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. By acting as Michael acceptors, these compounds can react with critical cysteine residues in proteins like IKK and Keap1, leading to the inhibition of pro-inflammatory gene expression and the activation of antioxidant responses, respectively.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
While direct experimental evidence for the biological activity of METHYL 3-(THIEN-2-YL)ACRYLATE remains to be fully elucidated, a comprehensive analysis of its structural analogs strongly supports its potential as a versatile therapeutic agent. The convergence of the thiophene scaffold and the acrylate moiety suggests promising anticancer, antifungal, and anti-inflammatory properties. The structure-activity relationship insights gathered from related compounds provide a rational basis for the future design and optimization of more potent and selective derivatives. The experimental protocols and mechanistic diagrams presented in this guide offer a foundational framework for researchers and drug development professionals to further investigate and unlock the full therapeutic potential of METHYL 3-(THIEN-2-YL)ACRYLATE and its analogs. Further in-depth studies are warranted to confirm these hypothesized activities and to establish a definitive biological profile for this intriguing molecule.
References
-
Schobert, R., Schaller, E., Biersack, B. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. International Journal of Molecular Sciences, 22(5), 2243. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(34), 23657-23673. [Link]
-
Murakami, Y., et al. (2018). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. In Vivo, 32(6), 1339-1351. [Link]
-
PubChem. (2024). Methyl 3-(2-thienyl)acrylate. National Center for Biotechnology Information. [Link]
-
Rana, A., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 104, 104273. [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
Sources
A Researcher's Guide to Validating the Anticancer Potential of METHYL 3-(THIEN-2-YL)ACRYLATE Derivatives
In the landscape of oncology drug discovery, the identification of novel scaffolds that can be chemically modified to yield potent and selective anticancer agents is a paramount objective. The METHYL 3-(THIEN-2-YL)ACRYLATE core represents a promising starting point, merging the well-established biological significance of the thiophene ring with the versatile acrylate linker. Thiophene-containing compounds are known for a wide spectrum of pharmacological activities, including potent antitumor effects.[1][2] Similarly, acrylate derivatives have been developed as effective anticancer agents, with some demonstrating the ability to inhibit crucial cellular processes like tubulin polymerization.[3]
This guide provides a comprehensive framework for the systematic validation of the anticancer activity of novel METHYL 3-(THIEN-2-YL)ACRYLATE derivatives. We will objectively compare their hypothetical performance against established chemotherapeutic agents, grounded in methodologies designed to elucidate not only their cytotoxic efficacy but also their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, field-proven experimental protocols.
Rationale and Strategic Approach: Why METHYL 3-(THIEN-2-YL)ACRYLATE?
The core structure is analogous to chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds renowned for their broad anticancer activities, which include the induction of apoptosis and cell cycle arrest.[2][4] The thiophene moiety, a bioisostere of the phenyl ring, often enhances pharmacological activity due to its unique electronic properties and ability to engage in hydrogen bonding and other molecular interactions. The strategic rationale for investigating derivatives of this scaffold is to explore how modifications to the thiophene ring and the acrylate portion can fine-tune the molecule's cytotoxic potency and selectivity towards cancer cells.
Our validation strategy will follow a multi-tiered approach, beginning with broad in-vitro screening to identify lead compounds, followed by in-depth mechanistic studies, and culminating in preclinical in-vivo evaluation.
Comparative In-Vitro Efficacy Assessment
The initial step is to quantify the cytotoxic effects of the synthesized METHYL 3-(THIEN-2-YL)ACRYLATE (MTA) derivatives against a panel of human cancer cell lines. For this guide, we will consider a breast cancer cell line (MCF-7), a lung cancer cell line (A549), and a colorectal cancer cell line (HCT116). Doxorubicin, a widely used chemotherapeutic agent, will serve as the positive control.
Cell Viability: The MTT Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[6]
Data Presentation: Comparative IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The results below are hypothetical but representative of what might be observed for active thiophene-based compounds.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| MTA-1 (Parent) | 25.8 | 32.5 | 28.9 |
| MTA-2 (e.g., -Cl) | 8.2 | 10.1 | 9.5 |
| MTA-3 (e.g., -OCH₃) | 15.6 | 18.3 | 17.1 |
| MTA-4 (e.g., -NO₂) | 5.1 | 6.8 | 4.9 |
| Doxorubicin | 0.98 | 1.2 | 0.85 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]
-
Compound Treatment: Treat the cells with various concentrations of the MTA derivatives and Doxorubicin (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Potent anticancer compounds often exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest. Identifying which MTA derivatives trigger these pathways is crucial for their development as therapeutic agents.
Induction of Apoptosis: Annexin V/PI Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.[1][12]
Data Presentation: Apoptotic Cell Population in MCF-7 Cells
| Treatment (at IC₅₀) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 95.2 | 2.5 | 2.3 |
| MTA-2 | 60.1 | 25.4 | 14.5 |
| MTA-4 | 45.3 | 38.9 | 15.8 |
| Doxorubicin | 40.5 | 42.1 | 17.4 |
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat MCF-7 cells with the IC₅₀ concentration of the lead MTA derivatives for 24 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[12][13]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry.[12]
Cell Cycle Analysis
Many anticancer drugs function by interrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[14] This can be analyzed by staining DNA with propidium iodide and quantifying the DNA content per cell using flow cytometry.
Data Presentation: Cell Cycle Distribution in MCF-7 Cells
| Treatment (at IC₅₀) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 | 20.1 | 14.5 |
| MTA-2 | 50.2 | 25.3 | 24.5 |
| MTA-4 | 40.1 | 18.5 | 41.4 |
| Doxorubicin | 35.8 | 15.2 | 49.0 |
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat MCF-7 cells with the IC₅₀ concentration of the lead MTA derivatives for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events.[14]
Probing the Molecular Machinery of Apoptosis
To further validate that the observed cell death is indeed apoptosis, we can measure the activity of key executioner caspases and the expression levels of apoptosis-regulating proteins.
Caspase-3/7 Activity
Caspases-3 and -7 are key executioner caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Their activity can be measured using a luminescent assay that utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase.
Data Presentation: Relative Caspase-3/7 Activity
| Treatment (at IC₅₀) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Control | 1,500 | 1.0 |
| MTA-2 | 6,000 | 4.0 |
| MTA-4 | 9,750 | 6.5 |
| Doxorubicin | 12,000 | 8.0 |
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Assay Setup: Plate cells in a white-walled 96-well plate and treat with compounds as for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway. Key proteins to investigate include the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is a hallmark of the intrinsic apoptotic pathway.
Experimental Protocol: Western Blot
-
Protein Extraction: Treat cells with lead compounds, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control.
In-Vivo Validation: Human Tumor Xenograft Models
The most promising MTA derivative should be evaluated in an in-vivo setting to assess its efficacy in a more complex biological system. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and reliable platform for preclinical drug testing.[3]
Experimental Design: MCF-7 Xenograft Model
-
Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of female immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, MTA-4 at two doses, Doxorubicin). Administer treatment via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be used for further analysis (e.g., immunohistochemistry, western blot).
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validating the anticancer activity of novel METHYL 3-(THIEN-2-YL)ACRYLATE derivatives. By systematically progressing from broad in-vitro screening to detailed mechanistic studies and finally to in-vivo efficacy models, researchers can build a comprehensive data package to support the further development of lead compounds. The structure-activity relationship (SAR) data generated from comparing derivatives (e.g., the enhanced potency of the nitro-substituted MTA-4 over the chloro-substituted MTA-2) is critical for guiding the next round of synthesis and optimization. Future studies should also include evaluation against non-cancerous cell lines to determine selectivity, as well as pharmacokinetic and toxicology studies to assess the drug-like properties of the most promising candidates.
References
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Jayanthi, P., & Kuppuraj, S. P. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(23), e2632.[1]
- Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–5.
-
Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.[2][4]
- Laclaustra, M., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(17), 5235.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link][12]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link][3]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link][13]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][8]
-
Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
-
Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Retrieved from [Link]
-
Bentham Science. (2020). Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][6]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. Retrieved from [Link]
-
Aikesi. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
YouTube. (2022). Analysis Of Apoptosis By Annexin-PI Flow Cytometry. Retrieved from [Link]
-
Cyrusbioscience. (n.d.). MTT Assay Protocol. Retrieved from [Link][10]
-
ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some novel thiophene analogues as potential anticancer agents - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymerization of Thiophene and Furan-Based Acrylates: Unveiling the Impact of Heteroaromatic Rings on Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer chemistry, the quest for novel materials with tailored properties is paramount. Among the vast array of monomers, those incorporating heteroaromatic rings offer a unique platform for designing polymers with specific electronic, thermal, and mechanical characteristics. This guide provides a detailed comparison of two such monomers: Methyl 3-(thien-2-yl)acrylate and Methyl 3-(furan-2-yl)acrylate . While direct, head-to-head experimental data on the homopolymerization of these specific monomers is not extensively available in the current body of scientific literature, this guide will provide a scientifically grounded comparison based on the fundamental chemical differences between the thiophene and furan moieties and data from closely related systems. We will delve into the expected disparities in their polymerization behavior and the resultant polymer properties, offering valuable insights for researchers navigating the selection of monomers for advanced applications.
The Tale of Two Heterocycles: Thiophene vs. Furan
The core difference between methyl 3-(thien-2-yl)acrylate and methyl 3-(furan-2-yl)acrylate lies in the five-membered heteroaromatic ring: thiophene (containing a sulfur atom) and furan (containing an oxygen atom). This seemingly subtle distinction has profound implications for the electronic structure, aromaticity, and ultimately, the polymerization reactivity and properties of the resulting polymers.
Aromaticity and Stability: The order of aromaticity among common five-membered heterocycles is generally accepted as Benzene > Thiophene > Pyrrole > Furan.[1] Thiophene's higher aromaticity, attributed to the ability of sulfur's 3d orbitals to participate in resonance, results in greater thermal and environmental stability compared to furan.[1] This suggests that poly(methyl 3-(thien-2-yl)acrylate) would likely exhibit superior stability over its furan-based counterpart. Conversely, the lower resonance energy of the furan ring might translate to a higher reactivity of the furan-based monomer in certain polymerization reactions.
dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot
Figure 1: Conceptual relationship between the heteroatom in thiophene and furan and their resulting properties influencing polymerization.
Monomer Synthesis: Established Pathways
The synthesis of both methyl 3-(thien-2-yl)acrylate and methyl 3-(furan-2-yl)acrylate is achievable through well-established organic chemistry reactions.
Methyl 3-(thien-2-yl)acrylate Synthesis: A common and efficient method for the synthesis of this monomer is the Wittig reaction . This involves the reaction of thiophene-2-carboxaldehyde with a stabilized ylide generated from a phosphonium salt, such as (methoxycarbonylmethyl)triphenylphosphonium bromide, in the presence of a base.
Methyl 3-(furan-2-yl)acrylate Synthesis: The furan-based monomer is often synthesized via a Knoevenagel condensation . This reaction involves the condensation of furfural (furan-2-carboxaldehyde) with malonic acid or its derivatives, followed by esterification.[2] Another approach is the direct condensation of furfural with methyl acetate in the presence of a strong base.
Polymerization Behavior: A Comparative Projection
While direct kinetic studies for the homopolymerization of these two specific monomers are scarce, we can infer their likely behavior based on the electronic nature of the thiophene and furan rings and studies on related acrylate polymerizations.
Radical Polymerization
Radical polymerization is a common method for polymerizing acrylate monomers. The reactivity of the monomer in radical polymerization is influenced by the stability of the propagating radical.
-
Methyl 3-(thien-2-yl)acrylate: The electron-rich nature of the thiophene ring can potentially stabilize an adjacent radical through resonance. This stabilization might lead to a slightly slower propagation rate compared to a non-aromatic acrylate. However, the overall polymerization kinetics would also be influenced by the steric hindrance of the thiophene ring.
-
Methyl 3-(furan-2-yl)acrylate: The furan ring is also electron-rich, but its lower aromaticity compared to thiophene might result in a different level of radical stabilization. Some studies on furan-containing monomers suggest they can be highly reactive in photopolymerization, even without a photoinitiator.[3] This suggests that methyl 3-(furan-2-yl)acrylate could exhibit a faster polymerization rate under radical conditions.
Anionic Polymerization
Anionic polymerization is sensitive to the electrophilicity of the monomer's double bond.
-
Methyl 3-(thien-2-yl)acrylate & Methyl 3-(furan-2-yl)acrylate: Both monomers possess an electron-withdrawing acrylate group, making them susceptible to nucleophilic attack by an anionic initiator. However, the electron-donating nature of the heteroaromatic rings could slightly reduce the electrophilicity of the double bond compared to a simple alkyl acrylate. The relative electron-donating ability of thiophene versus furan would influence the rate of initiation and propagation. It is plausible that the less aromatic furan ring might lead to a more reactive monomer in anionic polymerization. However, side reactions involving the heteroaromatic ring are a possibility and would need to be considered.[4]
Table 1: Projected Comparison of Polymerization Behavior
| Feature | Methyl 3-(thien-2-yl)acrylate | Methyl 3-(furan-2-yl)acrylate | Rationale |
| Radical Polymerization Rate | Potentially Moderate | Potentially High | Lower aromaticity of furan may lead to higher reactivity of the double bond. |
| Anionic Polymerization Rate | Potentially Moderate | Potentially Moderate to High | Both are activated by the acrylate group, but the electron-donating heterocycle may modulate reactivity. |
| Controlled Polymerization | Feasible (e.g., ATRP, RAFT) | Feasible (e.g., ATRP, RAFT) | Acrylate functionality is generally amenable to controlled radical polymerization techniques. |
| Potential Side Reactions | Possible reactions involving the thiophene ring under harsh conditions. | The furan ring is more susceptible to acid-catalyzed side reactions. | Furan is less stable in acidic environments compared to thiophene. |
Polymer Properties: A Glimpse into Performance
The properties of the resulting polymers, poly(methyl 3-(thien-2-yl)acrylate) and poly(methyl 3-(furan-2-yl)acrylate), are expected to differ significantly due to the intrinsic properties of the pendant heteroaromatic groups.
Thermal Properties
-
Poly(methyl 3-(thien-2-yl)acrylate): Given the higher thermal stability of the thiophene ring, this polymer is anticipated to exhibit a higher decomposition temperature compared to its furan counterpart. The rigidity of the thiophene ring could also contribute to a higher glass transition temperature (Tg).
-
Poly(methyl 3-(furan-2-yl)acrylate): The furan-based polymer is expected to have lower thermal stability. The furan ring is known to be susceptible to oxidation, which could be a degradation pathway.[1] The Tg of this polymer would be influenced by the balance between the rigidity of the furan ring and the flexibility of the acrylate backbone.
Mechanical Properties
The mechanical properties of these polymers will be dictated by factors such as molecular weight, intermolecular forces, and chain packing.
-
Poly(methyl 3-(thien-2-yl)acrylate): The presence of the polarizable sulfur atom and the potential for π-π stacking between the thiophene rings could lead to stronger intermolecular interactions. This might result in a polymer with higher tensile strength and modulus.
-
Poly(methyl 3-(furan-2-yl)acrylate): The furan-based polymer may exhibit different mechanical properties due to the more polar C-O bond in the furan ring, potentially leading to different intermolecular interactions. The overall mechanical performance would be highly dependent on the achieved molecular weight and polymer morphology. For comparison, poly(methyl methacrylate) (PMMA), a well-studied acrylic polymer, can have a tensile strength of up to 66 MPa.[5][6]
dot graph experimental_workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot
Figure 2: A generalized experimental workflow for the synthesis and characterization of poly(heteroaryl acrylates).
Experimental Protocols: A Guide for Investigation
For researchers wishing to conduct a direct comparative study, the following experimental protocols provide a starting point.
Monomer Synthesis: Wittig Reaction for Methyl 3-(thien-2-yl)acrylate
-
Ylide Preparation: In a round-bottom flask under an inert atmosphere, suspend (methoxycarbonylmethyl)triphenylphosphonium bromide in a suitable solvent (e.g., THF).
-
Deprotonation: Add a strong base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C and stir until the ylide is formed.
-
Reaction with Aldehyde: Add thiophene-2-carboxaldehyde dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield methyl 3-(thien-2-yl)acrylate.
Polymerization: Free Radical Solution Polymerization
-
Monomer and Initiator: In a reaction vessel, dissolve the monomer (either methyl 3-(thien-2-yl)acrylate or methyl 3-(furan-2-yl)acrylate) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent (e.g., toluene or DMF).
-
Degassing: Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for a specified time.
-
Termination and Precipitation: Cool the reaction and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and purity using ¹H and ¹³C NMR.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature of the polymers.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymers.
-
Tensile Testing: Measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break of polymer films.[7][8][9][10][11][12][13]
Conclusion and Future Outlook
While a definitive, data-driven comparison of the polymerization of methyl 3-(thien-2-yl)acrylate and methyl 3-(furan-2-yl)acrylate awaits dedicated experimental investigation, this guide provides a robust framework for understanding their anticipated differences. The greater aromaticity and stability of the thiophene ring are expected to translate into a more stable polymer, whereas the furan-based monomer may exhibit higher reactivity in polymerization.
For researchers in materials science and drug development, the choice between these monomers will depend on the desired application. If high thermal and chemical stability are paramount, the thiophene-based monomer is the more promising candidate. Conversely, if rapid polymerization or specific electronic properties related to the furan moiety are desired, the furan-based monomer warrants exploration.
The lack of direct comparative data highlights a clear opportunity for future research. A systematic study of the polymerization kinetics and a thorough characterization of the resulting polymers would be a valuable contribution to the field of polymer chemistry and would enable a more precise tailoring of materials for a wide range of applications.
References
-
Elhadfi, S., et al. (2024). Comparative study of thiophene and furan oligomers: Unveiling structural, electronic, and optical properties. ResearchGate. [Link]
-
Coogan, K. M., et al. (2022). Synthesis and styrene copolymerization of novel halogen, methyl, and phenoxy ring-disubstituted tert-butyl phenylcyanoacrylates. ChemRxiv. [Link]
-
Wang, J., et al. (2022). Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization. New Journal of Chemistry. [Link]
- Tong, J. D., et al. (1999). Synthesis, Morphology, and Mechanical Properties of Poly(methyl methacrylate)
-
Hoffmann, R., et al. (2021). Theoretical Studies of Furan and Thiophene Nanothreads: Structures, Cycloaddition Barriers and Activation Volumes. Semantic Scholar. [Link]
-
Khan, M. A., et al. (2022). Physical, Thermal, and Mechanical Characterization of PMMA Foils Fabricated by Solution Casting. MDPI. [Link]
- Ferriol, M., et al. (2003). Thermal degradation of poly(methyl methacrylate) (PMMA): Modelling of DTG and TG curves.
-
Ali, F. M., et al. (2018). Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. Metallofizika i Noveishie Tekhnologii. [Link]
- A. Sari, et al. (2014). Synthesis of High Molecular Weight Polystearylacrylate and Polystearylmethacrylate Polymers via ATRP Method as Thermal.
-
Dentistry 3000. (2025). Improvement of the Mechanical Strength of Polymethyl Methacrylate. [Link]
- Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science.
- Czech, Z., & Pełech, R. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry.
-
Pugno, N. M., et al. (2018). Highly Deformable, Ultrathin Large-Area Poly(methyl methacrylate) Films. ACS Omega. [Link]
- Bütün, V. (2005). New polymeric architectures with (meth)acrylic acid segments. Bayreuth University.
- Vlček, P., et al. (2002). Anionic Polymerization of Acrylates. Synthesis of (Meth)
-
Lee, S., et al. (2024). Synthesis of Room Temperature Curable Polymer Binder Mixed with Polymethyl Methacrylate and Urethane Acrylate for High-Strength and Improved Transparency. MDPI. [Link]
- Gündoğdu, Ö. (2012). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Middle East Technical University.
-
Valandro, S. R., et al. (2014). Thermal Properties of Poly (Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Obtained by in situ Photopolymerization. Materials Research. [Link]
- Valandro, S. R., et al. (2013). Thermal Properties of Poly (Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Obtained by in situ Photopolymerization.
- Wang, W., et al. (2015). Evidence for the low thermal stability of poly(methyl methacrylate).
- Karabela, M. M., & Sideridou, I. D. (2011). influence of concentrations of methacrylate and acrylate monomers on the properties of fiber reinforced. Journal of the University of Chemical Technology and Metallurgy.
-
Jo, Y., et al. (2024). Development of Lightweight Thermoplastic Acrylic PMMA Composites and Characterization of Their Mechanical Properties. MDPI. [Link]
-
Yap, G. S. (2008). STUDIES ON MECHANICAL PROPERTIES OF POLY(METHYL METHACRYLATE) AND POLY(METHYL METHACRYLATE)-MODIFIED NATURAL RUBBER BLEND. Semantic Scholar. [https://www.semanticscholar.org/paper/STUDIES-ON-MECHANICAL-PROPERTIES-OF-POLY(METHYL-YAP/b897858c89b274579c09038202574e44f8497677]([Link]
- Mohammed, A. A. (2022). Evaluation of the properties of poly-methyl methacrylate reinforced with titanium dioxide for denture application. Journal of Engineering Science and Technology.
-
Jo, Y., et al. (2024). Development of Lightweight Thermoplastic Acrylic PMMA Composites and Characterization of Their Mechanical Properties. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Improvement of the Mechanical Strength of Polymethyl Methacrylate | Dentistry 3000 [dentistry3000.pitt.edu]
- 10. Highly Deformable, Ultrathin Large-Area Poly(methyl methacrylate) Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.uaic.ro [chem.uaic.ro]
- 13. [PDF] STUDIES ON MECHANICAL PROPERTIES OF POLY(METHYL METHACRYLATE) AND POLY(METHYL METHACRYLATE)-MODIFIED NATURAL RUBBER BLEND by YAP GAY SUU | Semantic Scholar [semanticscholar.org]
The Vanguard of Flexible Electronics: A Comparative Performance Guide to Thiophene-Based Polymers
In the dynamic landscape of organic electronics, thiophene-based polymers have emerged as a cornerstone class of materials, driving significant advancements in applications ranging from vibrant flexible displays to efficient solar energy harvesting. Their inherent advantages, including solution processability, tunable optoelectronic properties, and mechanical flexibility, position them at the forefront of next-generation electronic devices. This guide provides an in-depth, objective comparison of the performance of key thiophene-based polymers, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this exciting field.
The Chemical Architecture of Performance: An Overview
The remarkable electronic properties of thiophene-based polymers stem from their conjugated backbone, which facilitates the delocalization of π-electrons, enabling charge transport. The performance of these materials in electronic devices is intricately linked to their chemical structure, molecular weight, regioregularity, and solid-state morphology.[1] This guide will focus on a comparative analysis of seminal and high-performing thiophene-based polymers, including the workhorse Poly(3-hexylthiophene) (P3HT), the high-efficiency donor polymer PTB7, and advanced copolymers incorporating diketopyrrolopyrrole (DPP) and thieno[3,2-b]thiophene units.
Performance Benchmarking in Key Applications
The versatility of thiophene-based polymers allows for their application in a variety of organic electronic devices. Here, we compare their performance in two of the most prominent applications: Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Organic Field-Effect Transistors (OFETs): The Heart of Flexible Circuits
OFETs are fundamental building blocks for flexible circuits, sensors, and displays. The key performance metric for a semiconductor in an OFET is its charge carrier mobility (μ), which dictates the switching speed of the transistor.
Table 1: Comparative Performance of Thiophene-Based Polymers in OFETs
| Polymer | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Experimental Conditions | Reference |
| P3HT (Regioregular) | 0.1 | > 10^4 | OTS-treated Si/SiO₂ substrate, top-contact/bottom-gate configuration, annealed film. | |
| DPP-Thiophene Copolymer | 8.84 (ambipolar, hole) | ~10^5 | Top-gate/bottom-contact OFETs. | [2] |
| Thieno[3,2-b]thiophene-DPP Copolymer | 1.95 | > 10^5 | Top-gate/bottom-contact configuration, no high-temperature annealing. | [3] |
As evidenced in Table 1, the evolution of thiophene-based polymers has led to a dramatic increase in charge carrier mobility. While regioregular P3HT set an important benchmark, the introduction of electron-deficient units like diketopyrrolopyrrole (DPP) in donor-acceptor copolymers has significantly enhanced performance.[2] The planar structure of DPP promotes strong intermolecular π-π stacking, creating efficient pathways for charge transport. Further advancements, such as the incorporation of thieno[3,2-b]thiophene units, have pushed hole mobilities to nearly 2 cm²/Vs, a remarkable achievement for polymer-based OFETs.[3]
Organic Photovoltaics (OPVs): Harvesting Light with Flexible Solar Cells
In OPVs, thiophene-based polymers typically serve as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with an electron acceptor, often a fullerene derivative or a non-fullerene acceptor. The primary figure of merit for an OPV is its Power Conversion Efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Table 2: Comparative Performance of Thiophene-Based Polymers in OPVs
| Polymer Donor | Acceptor | PCE [%] | Voc [V] | Jsc [mA/cm²] | FF [%] | Reference |
| P3HT | PC₆₁BM | ~3.5 | ~0.6 | ~10 | ~60 | [4] |
| PTB7-Th | ITIC | 6.8 | 0.81 | 14.2 | 59.1 | [5] |
| PTB7-FTh | Y6:PC₇₁BM (Ternary) | 5.03 | 0.76 | 13.39 | 49.22 | [5][6] |
| Thieno[3,2-b]thiophene-DPP Copolymer | PC₇₁BM | 5.4 | - | - | - | [3] |
| pBTTT | PC₆₁BM (1:4 ratio) | 2.3 | 0.525 | 9.37 | 48 | [7] |
The progression in PCE mirrors the advancements in materials design seen in OFETs. P3HT served as the foundational donor polymer in OPVs for many years. The development of donor-acceptor copolymers like PTB7-Th, with its lower bandgap and optimized energy levels, led to a significant jump in efficiency.[5] The fluorinated derivative, PTB7-FTh, further highlights the impact of subtle chemical modifications on device performance.[5][6] The use of thieno[3,2-b]thiophene-based copolymers has also shown promise in OPV applications, achieving respectable efficiencies.[3][7] It is important to note that the choice of acceptor material and device architecture plays a crucial role in the final PCE.
Causality in Performance: Structure-Property Relationships
The performance disparities observed between different thiophene-based polymers can be attributed to several key structural and morphological factors:
-
Regioregularity: In polymers like P3HT, a high degree of regioregularity (head-to-tail coupling) is essential for achieving high mobility. This regular structure allows the polymer chains to pack more closely, facilitating intermolecular charge hopping.[8]
-
Planarity and π-π Stacking: The introduction of planar aromatic units, such as DPP and thieno[3,2-b]thiophene, into the polymer backbone enhances intermolecular interactions and promotes the formation of ordered, crystalline domains.[2][3] This improved molecular packing is directly correlated with higher charge carrier mobilities.
-
Energy Levels (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer are critical for efficient charge injection in OFETs and for achieving a high open-circuit voltage in OPVs. These energy levels can be finely tuned by incorporating electron-donating and electron-accepting moieties into the polymer backbone.[2]
-
Molecular Weight: The molecular weight of the polymer can influence its solubility, film-forming properties, and charge transport characteristics. For instance, in P3HT, higher molecular weights generally lead to improved OFET performance due to increased connectivity between crystalline domains.[9]
Experimental Protocols: A Foundation for Reliable Comparison
To ensure the reproducibility and validity of performance data, standardized experimental protocols are paramount. Below are representative, step-by-step methodologies for the fabrication and characterization of OFETs and OPVs.
OFET Fabrication and Characterization
A common device architecture for testing new polymers is the bottom-gate, top-contact OFET.
Fabrication Workflow:
OPV Fabrication Workflow
Step-by-Step Protocol:
-
Substrate and Hole Transport Layer (HTL) Preparation: An indium tin oxide (ITO)-coated glass substrate is patterned and cleaned. A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is then spin-coated to serve as the HTL.
-
Active Layer Deposition: The thiophene-based polymer (donor) and an acceptor (e.g., PCBM) are dissolved in a common solvent to form a blend solution. This solution is spin-coated on top of the HTL in an inert atmosphere.
-
Thermal Annealing: The active layer is often thermally annealed to optimize the nanoscale morphology of the bulk heterojunction, which is critical for efficient exciton dissociation and charge transport. [4]4. Cathode Deposition: A low work function metal cathode (e.g., calcium/aluminum or lithium fluoride/aluminum) is deposited by thermal evaporation.
-
Encapsulation and Characterization: The device is encapsulated to protect it from atmospheric degradation. The photovoltaic performance is then measured under simulated solar illumination (AM 1.5G, 100 mW/cm²). [10][11]
The Imperative of Stability: A Critical Performance Parameter
The operational stability of organic electronic devices is a crucial factor for their commercial viability. Thiophene-based polymers, like many organic semiconductors, are susceptible to degradation in the presence of oxygen, water, and light. [12]Degradation can manifest as a decrease in charge carrier mobility, a drop in power conversion efficiency, or an increase in threshold voltage over time.
Standardized testing protocols, such as those developed by the International Summit on Organic Photovoltaic Stability (ISOS), are essential for evaluating and comparing the long-term performance of these materials. [4][13]These protocols outline specific conditions for testing under dark storage (ISOS-D), light soaking (ISOS-L), and outdoor weathering (ISOS-O). [4] Recent research has focused on understanding the degradation mechanisms in thiophene-based polymers and developing strategies to enhance their stability. These strategies include:
-
Molecular Design: Incorporating more stable chemical moieties and lowering the HOMO energy level to increase resistance to oxidation.
-
Encapsulation: Using barrier films to protect the active layer from atmospheric components.
-
Interfacial Engineering: Modifying the interfaces between the organic semiconductor and the electrodes or dielectric to prevent degradation at these critical regions.
Future Outlook: The Path to Enhanced Performance
The field of thiophene-based polymers for organic electronics continues to evolve at a rapid pace. Future research will likely focus on several key areas:
-
Development of Novel Monomers and Polymers: The design and synthesis of new building blocks to achieve even higher charge carrier mobilities, broader light absorption, and improved stability.
-
Non-Fullerene Acceptors: The continued development of non-fullerene acceptors for OPVs to overcome the limitations of fullerene derivatives and achieve higher efficiencies and better stability.
-
Advanced Processing Techniques: Exploring new deposition methods, such as blade-coating and printing, to enable large-area, high-throughput manufacturing of organic electronic devices. [5][6]* Enhanced Stability: A deeper understanding of degradation mechanisms to design intrinsically more stable materials and device architectures for long-term operation.
References
-
Yoo, D. (n.d.). Synthesis and Characterization of Diketopyrrolopyrrole-Based Polymers for Electronic Devices. SciSpace. Retrieved from [Link]
- (2025, October 10). Standards and regulations affecting organic photovoltaic stability testing.
- McCulloch, I., et al. (2011). Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. Journal of the American Chemical Society.
- Mei, J., et al. (2021). Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Macromolecules.
- Kemerink, M., et al. (n.d.). Contactless charge carrier mobility measurement in organic field-effect transistors. DiVA portal.
- (n.d.).
- Erhardt, A., et al. (2024). Design Principles of Diketopyrrolopyrrole‐Thienopyrrolodione Acceptor1–Acceptor2 Copolymers. eScholarship.
- Dost, R., et al. (2008). Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing.
- (n.d.). Synthesis and Optoelectronic Characterizations of Conjugated Polymers Based on Diketopyrrolopyrrole and 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)
- Toman, P., et al. (n.d.). On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. RSC Publishing.
- Singh, S. P., & Kumar, A. (2018). Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. RSC Advances.
- Chen, H., et al. (2017).
- (2025, September 9). Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance. ACS Omega.
-
Tokyo Chemical Industry UK Ltd. (n.d.). Organic Semiconducting Polymer: Highly Regioregular Polythiophene P3HT. Retrieved from [Link]
- (n.d.). Two Thieno[3,2- b ]thiophene-Based Small Molecules as Bifunctional Photoactive Materials for Organic Solar Cells.
- (n.d.). Schematic of (a) the power conversion efficiency (PCE) measurement....
- (n.d.). Synthesis of regioregular poly(3-hexylthiophene) by Grignard metathesis (GRIM) polymerization.
- (2025, August 6). Synthesis and characterization of thieno[3,2-b]thiophene-isoindigo-based copolymers as electron donor and hole transport materials for bulk-heterojunction polymer solar cells.
- (2025, September 10). Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance. PubMed.
- (n.d.). Synthesis and crystallization behavior of regioregular-block-regiorandom poly(3-hexylthiophene) copolymers. Polymer Chemistry (RSC Publishing).
- (n.d.). Device fabrication process step by step.
- McGehee, M. D., et al. (2009). Organic bulk heterojunction solar cells using poly„2,5-bis„3-tetradecyllthiophen-2-yl…thieno†3,2,-b‡thiophene…. Stanford University.
- Bao, Z., et al. (2015). Best Practices for Reporting Organic Field Effect Transistor Device Performance.
- Fluxim. (2025, March 11). ISOS Protocols for Perovskite Solar Cell Stability Testing.
- Tiwari, S., & Tiwari, S. (2008). charge-carrier-mobility-measurement-in-organic-semiconductors.pdf. TSI Journals.
- (n.d.). (a) Film preparation procedure by the SqD. UV-visible absorption....
- (n.d.). Nonfullerene acceptors from thieno[3,2-b]thiophene-fused naphthalene donor core with six-member. Aalborg Universitets forskningsportal.
- (2025, August 6). Operational Stability of Organic Field-Effect Transistors.
-
Yokogawa Test & Measurement. (n.d.). Measurement of power conversion efficiency of photovoltaic power generation system. Retrieved from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Organic Semiconducting Polymer: Highly Regioregular Polythiophene P3HT | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of power conversion efficiency of photovoltaic power generation system | Yokogawa Test & Measurement Corporation [tmi.yokogawa.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Efficacy of Methyl 3-(Thien-2-yl)acrylate in Copolymerization: A Comparative Guide
In the dynamic landscape of polymer science, the quest for novel monomers capable of imparting unique functionalities to materials is perpetual. Methyl 3-(thien-2-yl)acrylate (MTA), a molecule amalgamating the characteristics of an acrylate and a thiophene moiety, presents a compelling case for exploration in copolymer synthesis. This guide provides a comprehensive analysis of MTA's efficacy as a monomer, offering a comparative perspective against established alternatives and furnishing the experimental groundwork for its application.
Introduction: The Promise of Thiophene-Containing Acrylates
The incorporation of thiophene rings into polymer backbones is a well-established strategy for developing materials with intriguing electronic and optical properties.[1][2][3][4][5] Thiophene-based polymers are at the forefront of research in organic electronics, finding applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[2] Acrylate polymers, on the other hand, are renowned for their versatility, offering a wide spectrum of properties from hard plastics to soft elastomers, and are extensively used in coatings, adhesives, and biomedical applications.[6][7]
Methyl 3-(thien-2-yl)acrylate emerges as a hybrid monomer, poised to bridge the gap between these two classes of polymers. Its structure, featuring a reactive acrylate double bond for polymerization and a pendant thiophene group, suggests the potential for creating copolymers that synergistically combine the processability and mechanical properties of acrylates with the optoelectronic capabilities of polythiophenes.
The Principles of Copolymerization: Understanding Monomer Reactivity
The performance of a monomer in copolymerization is fundamentally dictated by its reactivity ratios (r). These dimensionless parameters, derived from the Mayo-Lewis equation, quantify the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.[8][9]
For a binary copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of M₂ to a chain ending in M₁ (k₁₂).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ to a chain ending in M₂ (k₂₁).
The product of the reactivity ratios (r₁r₂) provides insight into the resulting copolymer structure:
-
r₁r₂ ≈ 1 : An ideal random copolymer is formed.
-
r₁r₂ ≈ 0 : An alternating copolymer is favored.
-
r₁ > 1 and r₂ < 1 (or vice versa): The copolymer will be enriched in the more reactive monomer.
While specific reactivity ratios for methyl 3-(thien-2-yl)acrylate are not extensively reported in the literature, we can infer its likely behavior by comparing it with structurally similar monomers.
Comparative Analysis of Monomer Efficacy
To evaluate the potential of MTA, we will compare its anticipated performance with two widely used monomers, methyl methacrylate (MMA) and styrene, and another thiophene-containing monomer, 3-hexylthiophene.
Table 1: Comparative Overview of Monomers
| Monomer | Structure | Key Characteristics | Typical Applications of Homopolymer/Copolymer |
| Methyl 3-(thien-2-yl)acrylate (MTA) | - Contains a reactive acrylate group. - Pendant thiophene ring offers potential for electronic conductivity and optical activity.[1][2][3] | Emerging applications in optoelectronics, functional coatings, and specialty polymers. | |
| Methyl Methacrylate (MMA) | - High glass transition temperature (Tg). - Optically transparent. - Good mechanical strength and UV stability. | Acrylic glass (Plexiglas), resins, coatings, adhesives.[7] | |
| Styrene | - High Tg. - Good processability. - Excellent electrical insulator. | Polystyrene, ABS, SBR (styrene-butadiene rubber). | |
| 3-Hexylthiophene | - Polymerizes via catalyst-transfer polycondensation.[3] - Forms semiconducting polymers. | Organic solar cells, transistors, and sensors.[3] |
Reactivity and Copolymer Composition
Due to the electron-withdrawing nature of the acrylate group, the double bond in MTA is expected to be electron-deficient. This will significantly influence its copolymerization behavior with comonomers of varying electron densities.
-
MTA with Styrene: Styrene is an electron-rich monomer. In a copolymerization with MTA, a tendency towards alternation (r₁r₂ approaching 0) is anticipated. This is a desirable characteristic for creating copolymers with a well-defined structure.
-
MTA with Methyl Methacrylate (MMA): Both MTA and MMA are acrylates, but the electronic influence of the thiophene ring in MTA versus the methyl group in MMA will lead to different reactivities. It is plausible that the reactivity ratios will be such that random copolymers can be formed, allowing for tunable properties by varying the monomer feed ratio.[11]
Properties of Copolymers
The incorporation of MTA into a polymer chain is expected to impart a unique combination of properties.
-
Thermal Properties: The bulky and rigid thiophene ring is likely to increase the glass transition temperature (Tg) of the resulting copolymer compared to a purely acrylate-based counterpart. This can lead to materials with improved thermal stability.
-
Optical and Electronic Properties: The key advantage of using MTA lies in the introduction of the thiophene moiety. This can lead to copolymers with:
-
UV-Vis Absorption: Thiophene-containing polymers typically absorb in the UV and visible regions of the electromagnetic spectrum.[2][5] The extent of this absorption will depend on the concentration of MTA in the copolymer and the degree of conjugation.
-
Fluorescence: Many thiophene-based polymers are fluorescent, making MTA-containing copolymers potentially suitable for applications in sensors and bio-imaging.[5]
-
Conductivity: While copolymers with isolated thiophene units are unlikely to be highly conductive, they can serve as processable materials that can be later doped or used in blends with other conductive polymers.
-
Experimental Protocols
To facilitate the exploration of MTA in copolymerization, a detailed experimental protocol for a typical free-radical copolymerization is provided below.
Materials
-
Methyl 3-(thien-2-yl)acrylate (MTA)
-
Comonomer (e.g., Methyl Methacrylate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene or Dimethylformamide - DMF)
-
Precipitating Solvent (e.g., Methanol)
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of MTA copolymers.
Step-by-Step Methodology for Copolymerization of MTA with MMA
-
Monomer and Initiator Purification: Prior to polymerization, MTA and MMA should be passed through a column of basic alumina to remove any inhibitors. AIBN should be recrystallized from methanol.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the desired molar ratio of MTA and MMA. A typical total monomer concentration is 1-2 M in a suitable solvent like toluene. Add AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for a specified time. To determine reactivity ratios, it is crucial to stop the reaction at low conversion (<10%).[8][9]
-
Isolation: After the reaction, cool the flask to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization
The synthesized copolymer should be thoroughly characterized to determine its structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the copolymer composition by integrating the signals corresponding to the protons of each monomer unit.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the copolymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymer.
-
UV-Visible Spectroscopy: UV-Vis spectroscopy is used to analyze the optical properties of the copolymer, particularly the absorption bands introduced by the thiophene rings.
Logical Relationships in Copolymerization Analysis
The determination of reactivity ratios is a critical step in understanding the copolymerization behavior of a new monomer. The following diagram illustrates the logical flow for this analysis.
Caption: Logical workflow for determining monomer reactivity ratios.
Conclusion and Future Outlook
Methyl 3-(thien-2-yl)acrylate stands as a promising monomer for the development of functional copolymers. Its unique structure offers the potential to create materials that blend the desirable mechanical and processing characteristics of acrylates with the valuable optoelectronic properties of thiophene-based polymers. While a comprehensive experimental database for MTA is still emerging, the foundational principles of polymer chemistry and comparisons with analogous monomers provide a strong basis for its exploration.
Future research should focus on the systematic determination of MTA's reactivity ratios with a range of comonomers, a thorough investigation of the structure-property relationships in the resulting copolymers, and an exploration of their potential in applications such as functional coatings, dielectric materials, and organic electronics. The experimental protocols and comparative analysis provided in this guide offer a robust starting point for scientists and researchers to unlock the full potential of this intriguing monomer.
References
-
Levent, A., Toppare, L. K., Cianga, I., & Yagci, Y. (2003). Synthesis and characterization of conducting copolymers of (S)-2-methylbutyl-2-(3-thienyl)acetate with pyrrole and thiophene. Macromolecular Chemistry and Physics, 204(8), 1118–1122. [Link]
-
Zhang, S., et al. (2021). Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes. Polymer Chemistry, 12(1), 89-98. [Link]
-
Ali, S. A., et al. (2012). Reactivity Ratios for Organotin Copolymer Systems. Molecules, 17(8), 9411-9427. [Link]
-
Department of Chemistry, University of Rochester. Experiment 3: Radical Copolymerization of Styrene and Methyl Methacrylate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5709013, Methyl 3-(2-thienyl)acrylate. [Link]
-
Mao, R., & Huglin, M. B. (1994). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 35(15), 3323-3327. [Link]
-
ResearchGate. Free Radical Copolymerization Reactivity Ratios. [Link]
-
dos Santos, G. P., et al. (2022). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers, 14(21), 4596. [Link]
-
He, Z., et al. (2004). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Chinese Journal of Polymer Science, 22(5), 457-462. [Link]
-
Royal Society of Chemistry. Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes. [Link]
-
Proto, A., et al. (2022). Copolymerization of Ethylene and Methyl Acrylate by Dibenzocycloheptyl-Substituted Aryliminopyridyl Ni(II) Catalysts. Polymers, 14(21), 4591. [Link]
-
Doncom, K. E. B., et al. (2018). Sustainable, upscaled synthesis of pinene-derived (meth)acrylates and their application as high Tg monomers in styrene/acrylic-based bioderived copolymer coatings. Green Chemistry, 20(1), 110-119. [Link]
-
Royal Society of Chemistry. Ethylene and alkyl acrylate copolymers made-to-order using dynamic cation switching polymerization and evidence for improved polymer degradability with low polar group density. [Link]
-
Hadi, A. G., et al. (2022). Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. Polimery, 67(10), 489-497. [Link]
-
Hinkel, S., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules, 48(19), 6944–6953. [Link]
-
ResearchGate. Copolymerization of Ethylene and Methyl Acrylate by Dibenzocycloheptyl-Substituted Aryliminopyridyl Ni(II) Catalysts. [Link]
-
D'Agosto, F., et al. (2020). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Polymers, 12(1), 159. [Link]
-
Wiley Online Library. Furan–thiophene copolymers: Electrosynthesis and electrochemical behavior. [Link]
-
Molbase. Methyl 3-(thiophen-3-yl)acrylate. [Link]
-
ResearchGate. Linear and Multi-Photon Fluorescence of Thiophene Based Copolymer with Electron-Accepting Side Chains. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53396028, Methyl 3-(5-Bromo-2-thienyl)acrylate. [Link]
Sources
- 1. Synthesis and characterization of conducting copolymers of (S)-2-methylbutyl-2-(3-thienyl)acetate with pyrrole and thiophene [open.metu.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable, upscaled synthesis of pinene-derived (meth)acrylates and their application as high Tg monomers in styrene/acrylic-based bioderived copolymer coatings - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Reactivity Ratios for Organotin Copolymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a compound's chemical environment. This guide offers an in-depth comparative analysis of the spectroscopic properties of methyl 3-(thien-2-yl)acrylate, a versatile building block, against its structurally related counterparts: methyl cinnamate, methyl acrylate, and 2-thiophenecarboxaldehyde. Through this exploration, we will dissect the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, providing a comprehensive reference for researchers in the field.
Introduction: The Structural and Spectroscopic Landscape
Methyl 3-(thien-2-yl)acrylate, with its thiophene ring conjugated to an acrylate moiety, presents a rich system for spectroscopic investigation. The electron-donating nature of the thiophene ring and the electron-withdrawing character of the acrylate group create a polarized molecule with distinct electronic and vibrational properties. By comparing its spectra with that of methyl cinnamate (where a phenyl ring replaces the thiophene), methyl acrylate (lacking the aromatic ring), and 2-thiophenecarboxaldehyde (an aldehyde precursor), we can elucidate the specific contributions of each structural component to the overall spectroscopic signature.
This guide is structured to provide not only the spectral data but also the underlying principles and experimental considerations. Each section will delve into a specific spectroscopic technique, presenting comparative data in tabular format, outlining detailed experimental protocols, and offering expert interpretation of the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic structure and spatial relationships between nuclei.
¹H NMR Spectroscopy: A Tale of Two Rings
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key areas of comparison for our compounds of interest are the vinylic protons of the acrylate backbone and the aromatic/heteroaromatic protons.
While a direct experimental ¹H NMR spectrum for methyl 3-(thien-2-yl)acrylate was not available in our search, data for the closely related isomer, (E)-methyl 3-(thiophen-3-yl)acrylate, provides valuable insight.[1] The substitution pattern on the thiophene ring will primarily influence the chemical shifts and coupling constants of the thiophene protons, with a more modest effect on the acrylate protons.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-Methyl 3-(thiophen-3-yl)acrylate [1] | OMe | 3.80 | s | - |
| Vinylic H | 6.27 | d | 16.0 | |
| Thiophene H | 7.29-7.34 | m | - | |
| Thiophene H | 7.50 | d | 1.6 | |
| Vinylic H | 7.68 | d | 16.0 | |
| Methyl Cinnamate | OMe | 3.81 | s | - |
| Vinylic H | 6.46 | d | 16.0 | |
| Phenyl H | 7.38-7.42 | m | - | |
| Phenyl H | 7.52-7.55 | m | - | |
| Vinylic H | 7.72 | d | 16.0 | |
| Methyl Acrylate [2] | OMe | 3.759 | s | - |
| Vinylic H | 5.824 | dd | 10.5, 1.4 | |
| Vinylic H | 6.128 | dd | 17.4, 10.5 | |
| Vinylic H | 6.402 | dd | 17.4, 1.4 | |
| 2-Thiophenecarboxaldehyde | Thiophene H | 7.30 | dd | 4.85, 3.84 |
| Thiophene H | 7.94 | dd | 3.84, 1.29 | |
| Thiophene H | 7.99 | dd | 4.85, 1.29 | |
| Aldehyde H | 9.99 | s | - |
Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as the solvent is standard for these types of organic molecules due to its excellent solubilizing properties and the single, easily identifiable solvent peak. A high-field NMR spectrometer (e.g., 400 MHz) is crucial for resolving the fine splitting patterns observed in the aromatic and vinylic regions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record the spectrum on a 400 MHz NMR spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.
Caption: Workflow for NMR spectroscopic analysis.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on the different carbon environments in a molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Methyl 3-(thien-2-yl)acrylate [3] | OMe | 51.7 |
| Vinylic CH | 118.3 | |
| Thiophene CH | 128.3 | |
| Thiophene CH | 130.9 | |
| Thiophene CH | 133.1 | |
| Thiophene C | 139.5 | |
| Vinylic CH | 138.3 | |
| C=O | 167.5 | |
| (E)-Methyl 3-(thiophen-3-yl)acrylate [1] | OMe | 52.1 |
| Vinylic CH | 117.7 | |
| Thiophene CH | 125.4 | |
| Thiophene CH | 127.4 | |
| Thiophene CH | 128.6 | |
| Thiophene C | 137.8 | |
| Vinylic CH | 138.7 | |
| C=O | 168.1 | |
| Methyl Cinnamate | OMe | 51.6 |
| Vinylic CH | 117.8 | |
| Phenyl CH | 128.1 | |
| Phenyl CH | 128.9 | |
| Phenyl CH | 130.3 | |
| Phenyl C | 134.4 | |
| Vinylic CH | 144.8 | |
| C=O | 167.3 |
Interpretation of NMR Data:
-
The presence of the thiophene ring in methyl 3-(thien-2-yl)acrylate leads to a more complex aromatic region in the ¹H NMR spectrum compared to the phenyl ring in methyl cinnamate. The three distinct thiophene protons will exhibit characteristic doublet of doublets splitting patterns.
-
The vinylic protons in both thiophene and cinnamate derivatives show a large coupling constant (~16 Hz), indicative of a trans configuration.
-
In the ¹³C NMR spectra, the carbonyl carbon appears around 167-168 ppm in all the acrylate derivatives. The carbons of the thiophene ring in methyl 3-(thien-2-yl)acrylate are shifted to slightly different positions compared to the phenyl carbons in methyl cinnamate, reflecting the different electronic nature of the heteroaromatic ring.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds.
Table 3: Comparative IR Data (cm⁻¹)
| Compound | C=O Stretch (Ester) | C=C Stretch (Alkene) | C-O Stretch (Ester) | Aromatic/Heteroaromatic C-H Stretch |
| Methyl 3-(thien-2-yl)acrylate | ~1715 | ~1630 | ~1270, ~1170 | ~3100 |
| Methyl Cinnamate [4] | ~1717 | ~1638 | ~1312, ~1171 | >3000 |
| Methyl Acrylate [5] | ~1730 | ~1635 | ~1280, ~1190 | - |
| 2-Thiophenecarboxaldehyde | ~1665 (Aldehyde) | - | - | ~3100 |
Interpretation of IR Data:
-
The most prominent feature in the IR spectra of the acrylate esters is the strong C=O stretching vibration. The conjugation of the carbonyl group with the C=C double bond and the aromatic/heteroaromatic ring in methyl 3-(thien-2-yl)acrylate and methyl cinnamate lowers the C=O stretching frequency compared to the unconjugated methyl acrylate.[5]
-
The C=C stretching vibration appears around 1630-1640 cm⁻¹.
-
The C-O stretching vibrations of the ester group are typically observed as two strong bands in the 1300-1100 cm⁻¹ region.
-
The C-H stretching vibrations of the thiophene and phenyl rings are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For liquid samples (methyl acrylate), a thin film can be prepared between two salt (NaCl or KBr) plates. For solid samples (methyl 3-(thien-2-yl)acrylate, methyl cinnamate), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Caption: Key molecular vibrations in IR spectroscopy.
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation patterns of a molecule.
Table 4: Comparative Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (Proposed Fragment) |
| Methyl 3-(thien-2-yl)acrylate [3] | 168 | 137 ([M - OCH₃]⁺), 111 ([M - COOCH₃]⁺), 83 (Thienyl cation) |
| Methyl Cinnamate [4][6] | 162 | 131 ([M - OCH₃]⁺), 103 ([M - COOCH₃]⁺ or [C₆H₅CH=CH]⁺), 77 (Phenyl cation) |
| Methyl Acrylate | 86 | 55 ([M - OCH₃]⁺), 29 ([OCH₃]⁺) |
| 2-Thiophenecarboxaldehyde | 112 | 111 ([M - H]⁺), 83 ([M - CHO]⁺) |
Interpretation of MS Data:
-
The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
-
A common fragmentation pathway for esters is the loss of the alkoxy group (-OCH₃), resulting in a strong peak at [M - 31]⁺.[7] This is observed for all the acrylate esters.
-
Another significant fragmentation is the loss of the entire ester group (-COOCH₃), leading to a peak at [M - 59]⁺.
-
The fragmentation of the aromatic/heteroaromatic ring also gives rise to characteristic ions, such as the phenyl cation (m/z 77) for methyl cinnamate and the thienyl cation (m/z 83) for methyl 3-(thien-2-yl)acrylate.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from impurities.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Caption: A generalized fragmentation pathway for the analyzed esters.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
Table 5: Comparative UV-Vis Data
| Compound | λmax (nm) | Solvent |
| Methyl 3-(thien-2-yl)acrylate | ~310-320 (Predicted) | - |
| Methyl Cinnamate [8] | ~280 | Cyclohexane |
| Methyl Acrylate | ~200-210 | - |
Interpretation of UV-Vis Data:
-
The extended conjugation in methyl 3-(thien-2-yl)acrylate and methyl cinnamate results in absorption at longer wavelengths (lower energy) compared to methyl acrylate.
-
The thiophene ring in methyl 3-(thien-2-yl)acrylate is expected to cause a red shift (shift to longer wavelength) in the λmax compared to the phenyl ring in methyl cinnamate due to the greater electron-donating ability of the sulfur heteroatom.
-
The λmax for these compounds corresponds to the π → π* electronic transition of the conjugated system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).
-
Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: A spectrum of the pure solvent in a matched cuvette is used as a blank.
Conclusion: A Unified Spectroscopic Portrait
This guide has provided a comprehensive spectroscopic comparison of methyl 3-(thien-2-yl)acrylate with its key structural analogues. By systematically analyzing their NMR, IR, MS, and UV-Vis spectra, we have highlighted the distinct spectroscopic signatures arising from the interplay of the thiophene ring, the phenyl ring, and the acrylate functionality. This detailed analysis, supported by experimental protocols and expert interpretation, serves as a valuable resource for researchers, enabling more accurate and efficient characterization of these important chemical entities. The self-validating nature of these combined spectroscopic techniques provides a high degree of confidence in the structural elucidation and purity assessment of these compounds.
References
-
ResearchGate. ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl.... Available at: [Link]
-
Taylor & Francis Online. A systematic approach to methyl cinnamate photodynamics. Available at: [Link]
-
ResearchGate. (a) UV absorption spectrum of para-hydroxy methylcinnamate (p-HMC).... Available at: [Link]
-
PubChem. Methyl Cinnamate. Available at: [Link]
-
PubChem. Methyl 3-(2-thienyl)acrylate. Available at: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
-
PubMed. Electronic, nonlinear optical, UV-vis and NBO analysis of methyl methacrylate for optoelectronic and optical applications: DFT study and impact of conformation. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Optica Publishing Group. Complex refractive index measurements of poly(methyl methacrylate) (PMMA) over the UV-VIS-NIR region. Available at: [Link]
-
ResearchGate. The UV-vis absorption spectra of (a) PMMA and (b) PS NPs at various electron fluences. Available at: [Link]
-
ResearchGate. Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]
-
The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Available at: [Link]
-
National Institutes of Health. Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion. Available at: [Link]
-
Springer. Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]
-
Read Chemistry. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
-
Molbase. Methyl 3-(thiophen-3-yl)acrylate. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Available at: [Link]
-
ScienceDirect. RIFM fragrance ingredient safety assessment, isopropyl cinnamate, CAS Registry Number 7780-06-5. Available at: [Link]
-
Springer Link. Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Available at: [Link]
-
Semantic Scholar. Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]
-
AZoM.com. Curing an Acrylate with FTIR Spectroscopy. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
CHEMICAL POINT. Methyl 3-(thien-2-yl)acrylate. Available at: [Link]
-
ResearchGate. Figure S4. 1 H NMR spectrum of methyl.... Available at: [Link]
-
MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]
- 3. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted Thiophene Acrylates
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring make it a valuable component in the design of novel therapeutic agents.[2] When coupled with an acrylate moiety, which can act as a Michael acceptor, the resulting thiophene acrylate scaffold presents a promising framework for developing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted thiophene acrylates. While comprehensive SAR studies on a homologous series of thiophene acrylates are not extensively available in public literature, this document synthesizes findings from structurally related compounds, such as cinnamic acid esters and chalcones, to infer potential SAR trends and guide future research.
The Thiophene Acrylate Scaffold: A Promising Bioactive Core
The thiophene ring's sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] The acrylate portion of the molecule, with its α,β-unsaturated carbonyl system, is a key feature that can influence biological activity, potentially through covalent interactions with target proteins.[5] The combination of these two moieties creates a versatile scaffold where substitutions on both the thiophene ring and the acrylate group can be systematically varied to modulate potency and selectivity.
Comparative Structure-Activity Relationship Analysis
To understand the potential SAR of substituted thiophene acrylates, we can draw parallels from the more extensively studied cinnamic acid esters and chalcones, where the thiophene ring is replaced by a phenyl ring.
Substitutions on the Aromatic Ring (Thiophene vs. Phenyl)
Studies on cinnamic acid derivatives have shown that the nature and position of substituents on the phenyl ring significantly impact their biological activity. For instance, in the context of α-glucosidase inhibition, electron-donating groups like methoxy at the para-position of the phenyl ring enhance activity, while bulky substituents or electron-withdrawing groups tend to decrease it.
| Compound Class | Substituent Effect on Phenyl/Thiophene Ring | Impact on Biological Activity | Reference |
| Cinnamic Acid Esters | para-Methoxy | Increased α-glucosidase inhibitory activity | |
| Cinnamic Acid Esters | Bulky para-alkoxy groups | Decreased α-glucosidase inhibitory activity | |
| Cinnamic Acid Esters | Electron-withdrawing groups | Decreased α-glucosidase inhibitory activity | |
| Chalcones | Halogens at para-position | Decreased antiproliferative activity | [6] |
| Chalcones | Amino groups at para-position | Decreased antiproliferative activity | [6] |
It is plausible that similar trends would be observed with substituted thiophene acrylates. The position of the substituent on the thiophene ring (e.g., C4 or C5) will likely play a critical role in determining the molecule's interaction with its biological target.
Modifications to the Acrylate Moiety
The acrylate portion of the molecule offers several points for modification that can influence biological activity.
-
Ester vs. Amide: In a study comparing cinnamic acid amides and esters, amides generally exhibited more potent free radical scavenging activity, while esters showed stronger inhibitory activity against enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). This suggests that the choice between an ester and an amide linkage in thiophene acrylates could be a key determinant of their therapeutic application.
-
Substituents on the α-Carbon: The introduction of a cyano group at the α-carbon of the acrylate, forming a cyanoacrylate, is a common strategy in medicinal chemistry. These derivatives are of interest for their potential anticancer properties.
The following diagram illustrates the key points of substitution on the thiophene acrylate scaffold and their potential impact on biological activity, based on inferences from related compound classes.
Caption: Key modification points on the thiophene acrylate scaffold influencing biological activity.
Experimental Protocols
Synthesis of a Representative Thiophene Acrylate
The Knoevenagel condensation is a widely used and efficient method for the synthesis of thiophene acrylates from thiophenecarboxaldehydes and active methylene compounds.[7]
Protocol: Synthesis of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
This protocol describes the synthesis of a representative thiophene acrylate using a base-catalyzed Knoevenagel condensation.
-
Reactant Preparation: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 0.1 equivalents), to the solution. The base acts to deprotonate the active methylene compound, initiating the condensation.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate is present, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
Caption: Workflow for the synthesis of a thiophene acrylate via Knoevenagel condensation.
Biological Evaluation: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test thiophene acrylate compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the cells for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
Substituted thiophene acrylates represent a promising class of compounds for drug discovery. By leveraging the well-established structure-activity relationships of analogous cinnamic acid esters and chalcones, researchers can strategically design and synthesize novel thiophene acrylate derivatives with enhanced biological activity. The synthetic accessibility of these compounds, coupled with robust in vitro screening methods, provides a clear path for the exploration of their therapeutic potential. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of substituted thiophene acrylates to establish a comprehensive and direct SAR, which will be invaluable for the development of new and effective therapeutic agents.
References
- BenchChem. Application Notes and Protocols for Methyl 3-(thiophen-3-yl)
- Synthesis, Characterization of thiophene derivatives and its biological applic
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid. (1994). PubMed.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021).
- Synthesis and Biological Evaluation of Substituted Thiophene Deriv
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). MDPI.
- The Dawn of Thiophene Chemistry: A Technical Guide to the Discovery and History of Thiopheneacrylic Acid Esters. (n.d.). Benchchem.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México.
- Synthesis, cytotoxicity, and antitubercular studies of novel thiophene containing 2-methyl-3-methyl/ethyl acrylates from Baylis–Hillman adducts. (n.d.).
- Structure–activity relationship (SAR) for the N-acylhydrazones... (n.d.).
- A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed.
- Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025).
- Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
- Aromatic Bioisosteres. (n.d.). Cambridge MedChem Consulting.
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). University of Technology Sydney.
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[8]annulene-scaffold. (n.d.). PubMed Central.
- Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. (2014). PubMed.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring the structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
- Extension of the Heck Reaction to the Arylation of Activated Thiophenes. (2025).
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene deriv
- Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-inform
- Synthesis of Acrylamides via the Doebner-Knoevenagel Condens
- Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. (n.d.). Scilit.
- Extension of the Heck reaction to the arylation of activated thiophenes. (1998). Semantic Scholar.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC.
- Synthesis and docking studies of thiophene scaffolds in COX-2. (n.d.). Arkivoc.
- Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based deriv
- synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar.
- Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (2022). Bulletin of the Chemical Society of Ethiopia.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025).
- Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (n.d.).
- Thiophene based non-steroidal anti-inflammatory drugs 1 and 2. (n.d.).
- Cytotoxicity Tests in the Biological Evaluation of Medical Devices. (n.d.).
Sources
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]
A Comparative Benchmarking Guide to the Synthesis of METHYL 3-(THIEN-2-YL)ACRYLATE
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. METHYL 3-(THIEN-2-YL)ACRYLATE is a valuable building block in the synthesis of various pharmaceuticals and functional materials, owing to the presence of the biologically significant thiophene ring and a versatile acrylate moiety. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound: the Heck reaction, the Wittig reaction, the Knoevenagel condensation, and the Perkin reaction. Each method is evaluated based on reaction efficiency, operational complexity, substrate availability, and stereoselectivity, supported by experimental data and mechanistic insights to inform your synthetic strategy.
At a Glance: Comparative Overview of Synthetic Methodologies
| Method | Starting Materials | Typical Yield | Reaction Temperature | Reaction Time | Key Advantages | Key Disadvantages |
| Heck Reaction | 2-Halothiophene, Methyl Acrylate | Good to Excellent | 80-140 °C | 12-24 hours | High efficiency, scalability, good stereoselectivity for the (E)-isomer. | Requires a palladium catalyst, high reaction temperatures, potential for side reactions.[1] |
| Wittig Reaction | 2-Thiophenecarboxaldehyde, Phosphorus Ylide | Good to Excellent | Room Temperature to 50 °C | 1-24 hours | Mild reaction conditions, high (E)-stereoselectivity with stabilized ylides. | Stoichiometric formation of triphenylphosphine oxide can complicate purification.[1][2] |
| Knoevenagel Condensation | 2-Thiophenecarboxaldehyde, Methyl Acetate derivative | Good to Excellent | Room Temperature to 100 °C | 0.5-6 hours | Mild conditions, often uses basic catalysts, can be performed solvent-free. | Primarily for activated methylene compounds; requires a suitable methyl acetate derivative. |
| Perkin Reaction | 2-Thiophenecarboxaldehyde, Acetic Anhydride | Moderate | High (e.g., 180 °C) | Several hours | Uses readily available starting materials. | Harsh reaction conditions, often lower yields, primarily produces the carboxylic acid.[3] |
Delving into the Chemistry: Mechanistic Insights and Practical Considerations
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. The choice of a particular method is often dictated by the desired stereochemistry, the available starting materials, and the scale of the synthesis.
The Heck Reaction: A Powerful C-C Bond Formation
The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] In the context of METHYL 3-(THIEN-2-YL)ACRYLATE synthesis, this involves the reaction of a 2-halothiophene (typically 2-bromothiophene or 2-iodothiophene) with methyl acrylate.
The catalytic cycle, as illustrated below, involves the oxidative addition of the 2-halothiophene to a Pd(0) species, followed by migratory insertion of methyl acrylate, and finally, β-hydride elimination to yield the desired product and regenerate the catalyst. The base is essential for neutralizing the generated hydrohalic acid.[1]
Caption: Catalytic Cycle of the Heck Reaction.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common precursor that is reduced in situ to the active Pd(0) catalyst.
-
Ligand: Electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine, are often employed to facilitate the oxidative addition step, which can be challenging with electron-rich heteroaromatic halides.
-
Base: An inorganic base like cesium carbonate or an organic base such as triethylamine is used to neutralize the acid produced during the reaction, which is crucial for catalyst turnover.[1]
-
Solvent: High-boiling polar aprotic solvents like DMF or dioxane are typically used to ensure the solubility of the reactants and to achieve the necessary high reaction temperatures.[1]
The Wittig Reaction: A Reliable Olefination Strategy
The Wittig reaction provides a robust method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[4] For the synthesis of METHYL 3-(THIEN-2-YL)ACRYLATE, 2-thiophenecarboxaldehyde is reacted with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate.
The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide.
Caption: The Wittig Reaction Pathway.
Causality Behind Experimental Choices:
-
Ylide: The use of a stabilized ylide, where the negative charge is delocalized by the adjacent ester group, is key to the high (E)-stereoselectivity of the reaction. These ylides are less reactive and lead to the thermodynamically more stable trans-alkene.[1]
-
Solvent: Aprotic solvents like THF or dichloromethane are commonly used. Interestingly, for stabilized ylides, the reaction can also be performed in aqueous media, offering a greener alternative.[2][5]
-
Temperature: The reaction is often carried out at room temperature or with gentle heating, which are milder conditions compared to the Heck reaction.[1]
The Knoevenagel Condensation: A Versatile Condensation Reaction
The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. To synthesize METHYL 3-(THIEN-2-YL)ACRYLATE, 2-thiophenecarboxaldehyde can be reacted with a suitable methyl acetate derivative containing an electron-withdrawing group to activate the methylene protons.
The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct then undergoes dehydration to yield the α,β-unsaturated product.
Caption: The Knoevenagel Condensation Mechanism.
Causality Behind Experimental Choices:
-
Active Methylene Compound: The choice of the methyl acetate derivative is critical. Compounds like methyl cyanoacetate or methyl acetoacetate are commonly used due to the acidity of their α-protons.
-
Catalyst: Weak bases such as piperidine, pyridine, or even solid catalysts like basic alumina are often sufficient to catalyze the reaction, avoiding the harsher conditions required for some other methods.
-
Solvent: The reaction can be performed in a variety of solvents, and in some cases, can be run under solvent-free conditions, which is advantageous from an environmental and cost perspective.
The Perkin Reaction: A Classic but Demanding Route
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides in the presence of the alkali salt of the acid.[3] To obtain METHYL 3-(THIEN-2-YL)ACRYLATE, a two-step process would be required: first, the Perkin reaction of 2-thiophenecarboxaldehyde with acetic anhydride and sodium acetate to yield 3-(thien-2-yl)acrylic acid, followed by esterification.
The mechanism involves the formation of a carbanion from the anhydride, which attacks the aldehyde. A series of subsequent steps including dehydration and hydrolysis lead to the final α,β-unsaturated acid.
Causality Behind Experimental Choices:
-
Reagents: The use of a large excess of acetic anhydride is common, and it often serves as the solvent as well.
-
Catalyst: The sodium or potassium salt of the carboxylic acid corresponding to the anhydride is the classic catalyst.
-
Temperature: The Perkin reaction typically requires high temperatures, often in the range of 180 °C, which can limit its applicability for sensitive substrates.[3]
Experimental Protocols
Heck Reaction Protocol
Materials:
-
2-Bromothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and tri(tert-butyl)phosphine (4 mol%).
-
Add anhydrous dioxane to the flask and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
Add 2-bromothiophene (1.0 equivalent), methyl acrylate (1.2 equivalents), and cesium carbonate (2.0 equivalents).[1]
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Wittig Reaction Protocol (Aqueous One-Pot)
Materials:
-
2-Thiophenecarboxaldehyde
-
Triphenylphosphine
-
Methyl bromoacetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1.0 M Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, add freshly ground triphenylphosphine (1.4 equivalents) to a saturated aqueous solution of sodium bicarbonate (5 mL). Stir the suspension vigorously for 1 minute.
-
To the stirred suspension, add methyl bromoacetate (1.6 equivalents).
-
Add 2-thiophenecarboxaldehyde (1.0 equivalent) to the reaction mixture.
-
Continue to stir the reaction mixture vigorously at room temperature for 1 hour.[2][5]
-
Quench the reaction by adding approximately 40 drops of 1.0 M sulfuric acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice of the optimal synthetic route for METHYL 3-(THIEN-2-YL)ACRYLATE is a multifactorial decision.
-
For scalability and high efficiency , the Heck reaction is an excellent choice, particularly if 2-halothiophenes are readily available and the necessary palladium catalyst and high-temperature setup are accessible.
-
For mild reaction conditions and high stereoselectivity with readily available aldehydes , the Wittig reaction is a highly reliable method. The aqueous one-pot protocol offers a greener and operationally simpler alternative.
-
The Knoevenagel condensation presents a compelling option when mild conditions and the avoidance of expensive catalysts are priorities, provided a suitable activated methyl acetate derivative is available. Its potential for solvent-free conditions is also a significant advantage.
-
The Perkin reaction , while historically significant, is generally less favorable due to its harsh reaction conditions and the necessity of a subsequent esterification step . It may be considered if the starting materials are exceptionally inexpensive and other methods are not feasible.
Ultimately, the selection of the most appropriate synthetic strategy will depend on the specific constraints and objectives of the research, including cost, scale, available equipment, and the desired purity of the final product.
References
-
Wikipedia. (2023). Perkin reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. Retrieved from [Link]
- Feng, Y., et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(8), 754-757.
-
ResearchGate. (2020). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Retrieved from [Link]
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(2-thienyl)acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck coupling reaction of aryl bromide with methyl acrylate. Retrieved from [Link]
- Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
-
ResearchGate. (2001). SYNTHESIS Journal of. Retrieved from [Link]
- MDPI. (2022). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
- PubMed. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Tetrahedron, 71(46), 8755-8760.
-
ResearchGate. (2011). Heck Arylation of α,β-Unsaturated Aldehydes. Retrieved from [Link]
Sources
In Vitro Evaluation of Methyl 3-(thien-2-yl)acrylate Derivatives: A Comparative Guide
Abstract
The thiophene ring is a foundational scaffold in medicinal chemistry, integral to a multitude of pharmacologically active compounds.[1][2] When coupled with an acrylate moiety, it forms a class of molecules with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This guide provides a comprehensive comparison of the in vitro biological activities of novel derivatives of Methyl 3-(thien-2-yl)acrylate (MTA). We present standardized protocols for evaluating cytotoxicity and antimicrobial efficacy, offer a comparative analysis of structure-activity relationships (SAR), and discuss the mechanistic insights that can be derived from these primary screens. Our objective is to equip researchers, scientists, and drug development professionals with the methodologies and rationale necessary to effectively evaluate this promising class of compounds.
Introduction: The Therapeutic Promise of Thiophene Acrylates
Thiophene-containing compounds are a cornerstone of modern drug discovery, valued for their diverse pharmacological profiles.[1][2] The core structure of Methyl 3-(thien-2-yl)acrylate (MTA), which features a thiophene ring linked to a methyl acrylate group, presents a versatile template for chemical modification.[4] By altering substituents on the thiophene ring or the acrylate chain, chemists can systematically modulate the compound's electronic, steric, and lipophilic properties to optimize biological activity.
This guide focuses on two primary areas of in vitro evaluation where thiophene derivatives have shown considerable promise:
-
Anticancer Activity: Many thiophene-based molecules exhibit potent cytotoxicity against a range of cancer cell lines.[2][5][6] Their mechanisms often involve the inhibition of critical cellular processes like kinase signaling or microtubule dynamics.[5][6]
-
Antimicrobial Activity: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated potent activity against various pathogenic bacteria and fungi, making them an important area of investigation.[1][3][7][8]
This document will provide detailed, self-validating protocols for the MTT cytotoxicity assay and the broth microdilution antimicrobial susceptibility test. We will then analyze hypothetical data to illustrate how structure-activity relationships can be established, guiding the rational design of next-generation MTA derivatives.
Comparative In Vitro Evaluation: Methodologies & Data Analysis
The accurate assessment of a compound's biological activity hinges on robust and standardized experimental protocols. Here, we detail the methodologies for evaluating the anticancer and antimicrobial potential of MTA derivatives.
2.1. Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10] Viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, the amount of which is directly proportional to the number of living cells.[9][10]
This protocol is a self-validating system, incorporating essential controls to ensure data integrity.
-
Cell Seeding & Compound Preparation:
-
Rationale: Seeding an appropriate number of cells ensures they are in an exponential growth phase during the experiment, providing a sensitive window for detecting cytotoxic effects.
-
Procedure:
-
Culture human cancer cell lines (e.g., HepG2 hepatoma, MCF-7 breast cancer) in their recommended growth medium.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.
-
Prepare a 10 mM stock solution of each MTA derivative in sterile DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in serum-free culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
-
-
Cell Treatment & Incubation:
-
Rationale: A 48-hour incubation period is typically sufficient to observe the effects of compounds that may interfere with cell cycle progression or induce apoptosis.
-
Procedure:
-
After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of MTA derivatives.
-
Controls: Include wells with cells treated only with vehicle (0.5% DMSO) as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Also include wells with medium only for background subtraction.[11]
-
Incubate the plate for 48 hours at 37°C in 5% CO₂.
-
-
-
MTT Addition and Formazan Solubilization:
-
Rationale: Mitochondrial enzymes in living cells reduce MTT to formazan. The incubation time must be optimized to allow for sufficient formazan production without causing cytotoxicity from the MTT reagent itself.[11]
-
Procedure:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[12]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11][12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
-
-
Data Acquisition & Analysis:
-
Rationale: The absorbance of the formazan solution is directly proportional to the number of viable cells.
-
Procedure:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of the compound and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
-
Caption: Workflow for the MTT cell viability assay.
To illustrate the comparative analysis, consider the hypothetical IC₅₀ values for a series of MTA derivatives against the HepG2 human hepatoma cell line.
| Compound | R1 Substituent | R2 Substituent | IC₅₀ (µM) vs. HepG2 |
| MTA (Parent) | -H | -H | 45.2 |
| MTA-01 | 5-Bromo | -H | 15.8 |
| MTA-02 | 5-Nitro | -H | 8.3 |
| MTA-03 | -H | 3-Hydroxy-4-methoxy | 0.55[5] |
| Doxorubicin | (Positive Control) | 0.8 |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Thiophene Ring: The addition of an electron-withdrawing group at the 5-position of the thiophene ring significantly enhances cytotoxic activity. The bromo-substituent in MTA-01 [13] increases potency nearly threefold, while the strongly electron-withdrawing nitro group in MTA-02 results in over a fivefold increase. This suggests that modulating the electronic properties of the thiophene ring is a critical strategy for optimization.
-
Substitution on the Acrylate Moiety: As demonstrated by the related 3-aryl-2-(2-thienyl)acrylonitrile derivative MTA-03 , substitutions on the aryl ring attached to the acrylate group can lead to exceptionally high potency, even surpassing that of the clinical reference drug sorafenib in some studies.[5][6] The combination of hydroxyl and methoxy groups suggests that hydrogen bonding and electronic effects play a crucial role in target engagement.[5]
2.2. Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[14][15] This guide adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[16]
-
Preparation of Inoculum and Compounds:
-
Rationale: A standardized bacterial inoculum is critical for the reproducibility of MIC results.
-
Procedure:
-
Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Prepare 2-fold serial dilutions of the MTA derivatives in CAMHB in a 96-well microtiter plate.
-
-
-
Inoculation and Incubation:
-
Rationale: Standardized incubation conditions ensure consistent bacterial growth and reliable MIC determination.
-
Procedure:
-
Inoculate each well containing the diluted compounds with the standardized bacterial suspension.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[14] A known antibiotic (e.g., Gentamicin) should be included as a positive control.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
-
MIC Determination:
-
Rationale: The MIC is determined by visual inspection for turbidity, indicating bacterial growth.
-
Procedure:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
-
-
The following table presents hypothetical MIC data for MTA derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
| Compound | R1 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| MTA (Parent) | -H | >128 | >128 |
| MTA-04 | 5-Chloro | 32 | 64 |
| MTA-05 | 5-(pyridin-2-yl) | 8 | 16 |
| Gentamicin | (Positive Control) | 1 | 2 |
Structure-Activity Relationship (SAR) Insights:
-
The parent MTA compound is inactive, highlighting the necessity of functionalization for antimicrobial activity.
-
The addition of a halogen (MTA-04 ) introduces moderate antibacterial activity.
-
Significantly, replacing the halogen with a heterocyclic moiety like a pyridine ring (MTA-05 ) substantially improves potency against both bacterial strains. This modification dramatically alters the compound's polarity and potential for specific interactions with bacterial targets, a finding consistent with studies on other thiophene derivatives where pyridine side chains conferred excellent antimicrobial activity.[1][7][17]
Potential Mechanisms of Action
While primary screening identifies active compounds, understanding their mechanism of action is crucial for further development.
-
Anticancer Mechanisms: For highly active anticancer derivatives like MTA-03 , a plausible mechanism is the inhibition of protein kinases.[5] Many potent thiophene-based compounds function as multi-kinase inhibitors, with a particular preference for targets like VEGFR-2, which is critical for tumor angiogenesis.[5][6] Inhibition of such kinases can disrupt downstream signaling pathways, leading to the induction of apoptosis (programmed cell death).[5][6]
Caption: Hypothesized kinase inhibition leading to apoptosis.
-
Antimicrobial Mechanisms: The mechanism for antimicrobial thiophenes is often related to the disruption of the bacterial cell membrane or inhibition of essential enzymes. The lipophilic nature of the thiophene ring allows the compounds to intercalate into the lipid bilayer, compromising its integrity and leading to cell death.
Conclusion and Future Directions
This guide demonstrates that Methyl 3-(thien-2-yl)acrylate is a versatile and promising scaffold for drug discovery. Through systematic chemical modification and evaluation with robust in vitro assays, derivatives with potent and specific biological activities can be identified.
Key takeaways include:
-
Substitution is essential for conferring biological activity to the MTA core structure.
-
For anticancer activity, electron-withdrawing groups on the thiophene ring and substituted aryl groups on the acrylate moiety are effective strategies for enhancing potency.
-
For antimicrobial activity, the addition of heterocyclic rings like pyridine can dramatically improve efficacy.
Future research should focus on elucidating the precise molecular targets of the most active compounds through techniques such as kinase profiling, thermal shift assays, and target-based enzymatic screens. Furthermore, promising derivatives should be advanced to more complex in vitro models (e.g., 3D spheroids, co-cultures) and subsequent in vivo studies to evaluate their efficacy and safety in a more physiologically relevant context.
References
- Sivadas, A., & Narayanan, S. (2011). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL THIOPHENE ACRYLATE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 79. [Link]
- Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Cyrusbio. (n.d.). MTT Assay Protocol. [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
- Price, T. K., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum.
- Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Al-Abdullah, E. S., et al. (2015). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 20(8), 15036-15055.
-
Harras, M. F., et al. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. International Journal of Molecular Sciences, 22(5), 2243. [Link]
- ResearchGate. (2025). Design, Synthesis, Characterization and antibacterial activity of methyl-2-(mercaptomethyl)-3-(2-thienyl)
-
Harras, M. F., et al. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(2-thienyl)acrylate. PubChem Compound Database. [Link]
- Sukotjo, C., et al. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. Journal of Oral and Maxillofacial Surgery, 71(1), e1-e7.
- Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(5-Bromo-2-thienyl)acrylate. PubChem Compound Database. [Link]
- Li, J., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1566.
-
Li, J., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed. [Link]
Sources
- 1. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Methyl 3-(5-Bromo-2-thienyl)acrylate | C8H7BrO2S | CID 53396028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. researchgate.net [researchgate.net]
- 16. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparison of polymerization kinetics of different thiophene acrylates
An In-Depth Guide to the Polymerization Kinetics of Thiophene Acrylates for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the polymerization kinetics of different thiophene acrylates, offering both foundational principles and practical experimental insights. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the factors governing the polymerization of these unique monomers, methodologies for their kinetic analysis, and a comparative overview of their expected behavior.
Introduction: The Significance of Thiophene Acrylates
Thiophene-containing polymers are a cornerstone of the organic electronics field due to their unique optical and electronic properties.[1][2] When the versatile and highly reactive acrylate functional group is incorporated into a thiophene monomer, a class of hybrid monomers known as thiophene acrylates is created. These monomers are valuable building blocks for advanced materials, finding applications in everything from biocompatible hydrogels to conductive coatings and organic semiconductors.
The kinetics of polymerization—the rate and mechanism by which these monomers transform into polymers—is a critical factor that dictates the final material's properties, including molecular weight, crosslink density, and thermal stability.[3][4] A thorough understanding of these kinetics is paramount for designing materials with tailored performance for specific, high-stakes applications such as drug delivery systems and biosensors. This guide provides an objective, data-supported comparison of the factors influencing the polymerization kinetics of various thiophene acrylates.
Fundamentals of Thiophene Acrylate Polymerization
The polymerization of a typical thiophene acrylate proceeds via the free-radical polymerization of the acrylate moiety. The thiophene ring, while generally less reactive under these conditions, can significantly influence the kinetics through electronic and steric effects. The process is typically initiated by thermal or photochemical decomposition of an initiator molecule, which generates free radicals. These radicals then react with the carbon-carbon double bond of the acrylate group, initiating a chain reaction.
Experimental Methodologies for Kinetic Analysis
To quantitatively compare polymerization kinetics, several analytical techniques can be employed. The choice of method depends on the specific information required, such as reaction rate, conversion, or changes in material properties.[5][6]
Differential Scanning Calorimetry (DSC)
Photo-DSC is a powerful technique for studying the kinetics of photopolymerization.[7] It measures the heat released during the exothermic polymerization reaction upon exposure to UV light, which is directly proportional to the rate of reaction.
Experimental Protocol: Photo-DSC Analysis
-
Sample Preparation: Prepare a solution of the thiophene acrylate monomer containing a photoinitiator (e.g., 0.5-2 wt% of a suitable photoinitiator like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).
-
Sample Loading: Place a small, precise amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC cell. The reference pan is left empty.
-
Equilibration: Equilibrate the sample at a constant, controlled temperature (e.g., 25°C or 37°C) under a nitrogen purge to eliminate oxygen inhibition.[8]
-
Initiation: Once thermal equilibrium is reached, expose the sample to UV radiation of a specific intensity and wavelength. The instrument records the heat flow as a function of time.
-
Data Analysis: The total heat evolved is proportional to the overall monomer conversion. The rate of heat flow provides the rate of polymerization.[7]
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of a specific functional group in real-time. For acrylates, the decrease in the absorption band of the C=C double bond (typically around 1635 cm⁻¹) is tracked to determine the degree of conversion.[4]
Microrheology
Microrheology is an advanced technique that measures the viscoelastic properties of a sample by tracking the Brownian motion of embedded probe particles.[6][9] As polymerization proceeds, the viscosity of the medium increases, restricting the movement of the particles. This change in motion can be correlated with the evolution of polymer molecular weight and reaction conversion.[9]
Comparative Analysis of Thiophene Acrylate Polymerization Kinetics
While a comprehensive library of kinetic data for all thiophene acrylates is not available, we can predict the kinetic behavior of representative monomers based on established principles of polymer chemistry. The structure of the thiophene ring and its substituents is a key determinant of reactivity.[10]
| Monomer Structure | Expected Polymerization Rate | Rationale | Key Influencing Factors |
| 2-Thienyl Acrylate | Baseline | The unsubstituted thiophene ring provides a baseline for comparison. Electronic effects are minimal compared to substituted analogs. | Inherent reactivity of the acrylate group. |
| 2-(5-Methylthienyl) Acrylate | Higher | The methyl group is electron-donating, which can slightly increase the electron density of the conjugated system, potentially stabilizing the propagating radical. | Electronic Effects: Electron-donating groups can influence radical stability. |
| 2-(5-Bromothienyl) Acrylate | Lower | The bromo group is electron-withdrawing and bulky. This can decrease the reactivity of the monomer and introduce steric hindrance near the reaction center.[10] | Steric Hindrance: Bulky substituents can impede the approach of monomers to the growing polymer chain.[10] Electronic Effects: Electron-withdrawing groups can destabilize the radical. |
| Bis(2-thienyl)methyl Acrylate | Lower | The presence of two thiophene rings creates significant steric bulk around the acrylate double bond, slowing down the propagation step. | Steric Hindrance: Increased bulk directly adjacent to the polymerizable group has a strong negative impact on the rate.[10] |
| 2-Thienyl Diacrylate | Significantly Higher Initial Rate | As a multifunctional monomer, it leads to rapid gelation and crosslinking. The rate autoaccelerates due to restricted termination reactions in the viscous medium (Trommsdorff effect).[4] | Functionality: Higher functionality leads to network formation, trapping radicals and accelerating the rate until diffusion becomes limiting.[4][7] |
This table presents expected trends based on fundamental principles. Actual rates must be determined experimentally.
Key Factors Influencing Polymerization Kinetics
Several variables can be controlled to tune the polymerization kinetics of thiophene acrylates.
Monomer Structure
As outlined in the table above, the structure of the thiophene moiety is critical.
-
Steric Effects: Bulky substituents on the thiophene ring, particularly near the acrylate group, will decrease the rate of polymerization by sterically hindering the approach of the monomer to the growing polymer chain.[10]
-
Electronic Effects: Electron-donating or electron-withdrawing substituents can influence the stability of the propagating radical, though this effect is often secondary to steric considerations.
Initiator Concentration and Type
The rate of polymerization is typically proportional to the square root of the initiator concentration. Increasing the initiator concentration leads to a higher concentration of primary radicals, thus increasing the overall reaction rate. The efficiency and absorption wavelength of the photoinitiator must be matched to the light source for optimal performance.[4]
Light Intensity (for Photopolymerization)
For photopolymerization, the rate is also directly proportional to the square root of the light intensity. Higher intensity leads to a greater rate of radical generation and a faster polymerization reaction. However, excessively high intensity can lead to the formation of shorter polymer chains.
Oxygen Inhibition
Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form unreactive peroxy radicals, creating an induction period during which no polymerization occurs.[8] Performing polymerization under an inert atmosphere (e.g., nitrogen or argon) is a standard practice to mitigate this effect.[8]
Temperature
Higher temperatures increase the rate of initiator decomposition and the propagation rate constant, leading to a faster overall polymerization. However, temperature also affects the termination rate and can influence the final polymer properties and potential side reactions.
Conclusion
The polymerization kinetics of thiophene acrylates are a complex interplay of monomer structure, reaction conditions, and the fundamental principles of free-radical polymerization. By understanding and controlling factors such as steric hindrance from thiophene substituents, monomer functionality, initiator concentration, and oxygen inhibition, researchers can precisely tailor the polymerization process. This control is essential for developing advanced materials with the specific properties required for applications in drug development, tissue engineering, and organic electronics. The experimental protocols and comparative data provided in this guide serve as a foundational resource for scientists aiming to harness the full potential of these versatile monomers.
References
- Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review. (n.d.).
- Evaluating polymerization kinetics using microrheology. (n.d.). Royal Society of Chemistry.
- Polymers | Special Issue : Kinetics of Polymeriz
- Polymerization kinetics | Polymer Chemistry Class Notes. (n.d.). Fiveable.
- Evaluating Polymerization Kinetics Using Microrheology. (2024). Royal Society of Chemistry.
- Synthesis and Characterization of Poly(methyl acrylate) Grafted from Poly(thiophene) to Form Solid-State Fluorescent Materials. (n.d.).
- Mechanism of Photoinduced Step Polymerization of Thiophene by Onium Salts: Reactions of Phenyliodinium and Diphenylsulfinium Radical Cations with Thiophene. (n.d.).
- Polymer Chemistry. (2020). University of Warwick.
- Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes. (n.d.).
- Photoactivities of thiophene monomer/polymer transition in gel–based photoelectrochemical assembly: A theoretical/experimental approach. (n.d.). IU Indianapolis ScholarWorks.
- Thiol-Acrylate Polymerization Kinetics and Applications in Microfluidics. (2016). Semantic Scholar.
- electrochemical comparison of different poly(thiophene acryl
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL THIOPHENE ACRYLATE DERIVATIVES. (2011). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. (n.d.). MDPI.
- The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition. (n.d.). PubMed Central.
- Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. (1999).
- Synthesis and investigation of novel thiophene derivatives containing heteroatom linkers for solid state polymeriz
- Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacryl
- Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar R
- Photopolymerization Reactions: On the Way to a Green and Sustainable Chemistry. (n.d.). MDPI.
- Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. (2023).
- International Journal of Electrochemical Science Photoactivities of thiophene monomer/polymer transition in gel–based photoele. (2023). IU Indianapolis ScholarWorks.
- Performance comparison of acrylic and thiol-acrylic resins in two-photon polymerization. (n.d.).
- Factors affecting polymerization of resin-based composites: A literature review. (2017).
- Synthesis and Characterization of New 3-Substituted Thiophene Copolymers. (2011).
Sources
- 1. Photoactivities of thiophene monomer/polymer transition in gel–based photoelectrochemical assembly: A theoretical/experimental approach [scholarworks.indianapolis.iu.edu]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. mdpi.com [mdpi.com]
- 4. imaging.org [imaging.org]
- 5. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Purity Assessment of Synthesized METHYL 3-(THIEN-2-YL)ACRYLATE via High-Performance Liquid Chromatography
Abstract
This technical guide provides a comprehensive framework for the purity assessment of synthesized METHYL 3-(THIEN-2-YL)ACRYLATE using High-Performance Liquid Chromatography (HPLC). We present a detailed, optimized Reverse-Phase HPLC (RP-HPLC) method, substantiated by scientific principles guiding the selection of chromatographic parameters. This primary method is critically compared against alternative analytical strategies, including Gas Chromatography (GC) and alternative HPLC conditions, to establish its superiority for this specific analyte. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and data interpretation, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction: The Critical Role of Purity in Synthesis
METHYL 3-(THIEN-2-YL)ACRYLATE is a heterocyclic compound incorporating both a thiophene ring and an acrylate moiety. Such structures are of significant interest in medicinal chemistry and materials science. The purity of the final synthesized compound is paramount, as even trace impurities can significantly alter its biological activity, toxicity, and physicochemical properties.[1] Therefore, a robust, accurate, and validated analytical method for purity determination is not merely a quality control step but a foundational requirement for reliable research and development.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of components in a mixture.[2][3] Its application in assessing the purity of organic compounds is well-established due to its high resolution, sensitivity, and applicability to a wide range of analytes.[4] This guide will focus on an optimized RP-HPLC method tailored for METHYL 3-(THIEN-2-YL)ACRYLATE and compare its performance with other analytical approaches.
Anticipating Impurities: A Mechanistic Approach
A robust analytical method must be capable of separating the main compound from any potential impurities. Understanding the synthesis route is key to predicting these impurities. A common synthesis for METHYL 3-(THIEN-2-YL)ACRYLATE involves a condensation reaction (e.g., Knoevenagel or Wittig-Horner-Emmons) between thiophene-2-carboxaldehyde and a methyl ester derivative.
Potential impurities may therefore include:
-
Unreacted Starting Materials: Thiophene-2-carboxaldehyde, Methyl acetate (or other methyl ester precursors).
-
Side-Products: Isomers (e.g., Z-isomer if the desired product is the E-isomer), by-products from competing reactions.
-
Degradation Products: Compounds formed by hydrolysis of the ester or oxidation of the thiophene ring.
The developed HPLC method must demonstrate specificity to resolve the METHYL 3-(THIEN-2-YL)ACRYLATE peak from these and other potential process-related impurities.
Optimized RP-HPLC Method for Purity Assessment
The following method has been optimized for the accurate and precise determination of the purity of METHYL 3-(THIEN-2-YL)ACRYLATE. The choice of a reverse-phase C18 column is based on the non-polar nature of the analyte, while the mobile phase composition is selected to achieve optimal retention and peak shape.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC with UV-Vis Detector | Widely available and suitable for chromophoric analytes like the target compound.[3] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power and is a standard for reverse-phase chromatography.[3] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), isocratic | A mixture of acetonitrile and water is a common and effective mobile phase for acrylate compounds.[5] The isocratic elution simplifies the method and improves reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 210 nm and 310 nm | Acrylate compounds typically have strong UV absorption around 210 nm.[5] The conjugated system in METHYL 3-(THIEN-2-YL)ACRYLATE is expected to have a secondary absorption maximum at a higher wavelength (estimated around 310 nm), which can provide higher selectivity. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile | The analyte is readily soluble in acetonitrile, which is compatible with the mobile phase. |
Experimental Protocol: Step-by-Step
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of METHYL 3-(THIEN-2-YL)ACRYLATE reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare working standards of lower concentrations by serial dilution of the stock solution as needed for linearity checks.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized METHYL 3-(THIEN-2-YL)ACRYLATE into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
-
Chromatographic Run:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard and sample solutions.
-
Record the chromatograms for a sufficient run time to allow for the elution of all potential impurities.
-
-
Data Analysis:
-
Identify the peak for METHYL 3-(THIEN-2-YL)ACRYLATE in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Purity Assessment Methods
While the optimized RP-HPLC method is recommended, it is instructive to compare it with other potential analytical techniques.
RP-HPLC vs. Gas Chromatography (GC)
| Feature | Optimized RP-HPLC | Gas Chromatography (GC) |
| Applicability | Excellent for non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. |
| Analyte Suitability | METHYL 3-(THIEN-2-YL)ACRYLATE has a relatively high boiling point, making it well-suited for HPLC. | While possible, there is a risk of thermal degradation or polymerization of the acrylate moiety at the high temperatures of the GC inlet.[5] |
| Sensitivity | High, especially with a UV detector. | High, particularly with a Flame Ionization Detector (FID). |
| Selectivity | High, can be tuned by altering mobile phase and stationary phase. | High, based on boiling point and polarity differences. |
| Conclusion | Superior choice. HPLC avoids the risk of thermal degradation, ensuring a more accurate purity profile. | Not recommended. The potential for on-column reactions makes GC a less reliable method for this specific analyte. |
Comparison of HPLC Conditions: Isocratic vs. Gradient Elution
| Feature | Isocratic Elution (Recommended) | Gradient Elution |
| Methodology | The mobile phase composition remains constant throughout the run.[2] | The mobile phase composition is changed during the run.[2] |
| Simplicity | Simpler to set up and run, leading to higher reproducibility. | More complex, requiring a more sophisticated pump and control system. |
| Run Time | Potentially longer run times if late-eluting impurities are present. | Can shorten run times by rapidly eluting strongly retained compounds. |
| Resolution | Provides consistent resolution for peaks eluting close to the main peak. | Can improve the resolution of complex mixtures with a wide range of polarities. |
| Conclusion | Optimal for purity assessment. For a known compound with a limited number of expected impurities, the simplicity and reproducibility of an isocratic method are advantageous. | Potentially useful for initial method development or for highly impure samples. However, for routine purity checks, it adds unnecessary complexity. |
Data Interpretation and Visualization
A typical chromatogram from the optimized HPLC method would show a major peak corresponding to METHYL 3-(THIEN-2-YL)ACRYLATE and potentially several smaller peaks representing impurities.
Sample Chromatogram Analysis
-
Main Peak: The largest peak, identified by its retention time matching the reference standard.
-
Impurity Peaks: All other peaks in the chromatogram.
-
Purity Calculation: Based on the relative area of the main peak to the total area of all peaks.
The workflow for this purity assessment can be visualized as follows:
Caption: Workflow for HPLC Purity Assessment.
The logical relationship for method validation according to regulatory guidelines is also crucial:
Caption: Method Validation Logic Flow.
Conclusion
The presented optimized RP-HPLC method offers a robust, reliable, and scientifically sound approach for assessing the purity of synthesized METHYL 3-(THIEN-2-YL)ACRYLATE. Its advantages over alternative methods like Gas Chromatography and more complex gradient HPLC methods are clear in the context of routine quality control for this specific analyte. By adhering to the detailed protocol and grounding the method in established validation principles, researchers can ensure the integrity of their synthesized compound, which is a critical prerequisite for its further application in research and development. This guide provides the necessary framework to implement this analytical strategy effectively and with confidence.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeial Convention. [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). Chromatography Online. [Link]
-
<621> Chromatography. (n.d.). BioGlobaX. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]
-
Understanding USP Chapter 621: HPLC Method Guidelines. (2017). Phenomenex. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2014). ResearchGate. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Conference on Harmonisation. [Link]
-
Methyl 3-(2-thienyl)acrylate. (n.d.). PubChem. [Link]
-
How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. [Link]
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). E3S Web of Conferences. [Link]
Sources
- 1. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 2. bioglobax.com [bioglobax.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of METHYL 3-(THIEN-2-YL)ACRYLATE
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like METHYL 3-(THIEN-2-YL)ACRYLATE demand a procedural approach grounded in scientific understanding and regulatory compliance. This guide provides an in-depth, step-by-step protocol for its proper disposal, moving beyond mere instruction to explain the critical reasoning behind each action. Our objective is to empower you with the knowledge to manage chemical waste not just as a requirement, but as an integral part of robust scientific practice.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
METHYL 3-(THIEN-2-YL)ACRYLATE is an organic ester whose hazard profile is primarily dictated by the acrylate functional group. Acrylates as a class are known for their reactivity and potential to cause irritation. The United Nations Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning for this specific compound, identifying it as a skin, eye, and respiratory irritant[1].
While a comprehensive Safety Data Sheet (SDS) for METHYL 3-(THIEN-2-YL)ACRYLATE is not as widely available as for more common chemicals, we can infer a broader hazard profile from the closely related and structurally similar compound, methyl acrylate. This common laboratory reagent is classified as a highly flammable liquid and vapor, harmful if swallowed or in contact with skin, toxic if inhaled, and harmful to aquatic life with long-lasting effects[2]. Given these properties, it is imperative to treat METHYL 3-(THIEN-2-YL)ACRYLATE as a hazardous substance requiring a dedicated and controlled disposal pathway.
| Hazard Category | Classification and Key Considerations | Source(s) |
| Health Hazards | Skin Irritation (H315): Causes skin irritation.[1] Eye Irritation (H319): Causes serious eye irritation.[1] Respiratory Irritation (H335): May cause respiratory irritation.[1] Potential Sensitizer: Acrylates may cause allergic skin reactions.[3][4] | GHS Data[1], Analogous Compound Data[3][4] |
| Physical Hazards | Flammability: Assumed to be a flammable liquid and vapor, similar to methyl acrylate.[2][5] Vapors can form explosive mixtures with air and may travel to an ignition source.[6] | Analogous Compound Data[2][5][6] |
| Environmental Hazards | Aquatic Toxicity: Assumed to be harmful to aquatic life with long-lasting effects.[4] Discharge into the environment and entry into drains must be strictly avoided.[2][7] | Analogous Compound Data[4] |
The foundational principle of chemical disposal is rooted in regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" framework for hazardous waste management.[8] This means that the generator of the waste—your laboratory—is responsible for it from creation to its final, safe disposal. Under no circumstances should METHYL 3-(THIEN-2-YL)ACRYLATE or solutions containing it be poured down the drain or discarded in regular solid waste bins.[9][10]
Procedural Workflow for Disposal
The following protocol provides a systematic approach to ensure safety and compliance. This workflow is designed to be a self-validating system, where each step logically follows from the established hazard profile.
Phase 1: At-the-Source Waste Segregation
This initial phase is critical for preventing accidental mixing of incompatible chemicals, which could lead to dangerous reactions.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing standard laboratory PPE, including:
-
Chemical Safety Goggles: To protect against splashes.
-
Nitrile Gloves: Or other appropriate chemical-resistant gloves.
-
Lab Coat: To protect skin and clothing. All handling should occur in a well-ventilated area or under a chemical fume hood.[11]
Step 2: Segregate Waste Streams Collect waste containing METHYL 3-(THIEN-2-YL)ACRYLATE in a dedicated container. Do not mix it with other waste types, such as:
-
Strong acids or bases
-
Oxidizing agents
-
Aqueous waste (unless the solution is primarily aqueous)
-
Solid waste (unless the original material was solid)
Phase 2: Waste Accumulation, Containment, and Labeling
Proper containment and labeling are mandated by law and are essential for the safety of everyone who will handle the waste container.
Step 3: Select a Compatible Waste Container
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE).
-
The container must have a screw-top cap or other secure lid to prevent leaks and evaporation.[12] Keep the container closed at all times except when adding waste.[10]
-
Ensure the container is in good condition, free from cracks or damage.
Step 4: Affix a Hazardous Waste Label As soon as you designate a container for waste, it must be labeled.[12] The label must be fully completed and include the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "METHYL 3-(THIEN-2-YL)ACRYLATE" . List all other constituents, including solvents and their approximate percentages.
-
The specific hazard characteristics (e.g., Flammable, Irritant).
-
The name and contact information of the responsible researcher or lab.
-
The accumulation start date (the date the first drop of waste is added).
Phase 3: Interim Storage and Final Disposition
The final steps involve safe temporary storage within the lab and coordination with certified professionals for removal and disposal.
Step 5: Utilize a Satellite Accumulation Area (SAA)
-
Store the labeled, sealed waste container in a designated SAA within your laboratory.[10][13]
-
The SAA must be at or near the point of generation and under the control of the lab personnel.[13]
-
The area should have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Regulations limit the volume of waste that can be stored in an SAA (typically up to 55 gallons).[10][13]
Step 6: Arrange for Professional Disposal
-
Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[9][14]
-
Your EHS department or a certified hazardous waste contractor is responsible for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities use approved methods, most commonly high-temperature incineration, to safely destroy the chemical waste in an environmentally sound manner.
Below is a workflow diagram illustrating the disposal decision process.
Caption: Disposal workflow for METHYL 3-(THIEN-2-YL)ACRYLATE.
Emergency Procedures: Spills and Decontamination
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Alert personnel in the immediate vicinity.
-
Control Ignition Sources: As the compound is likely flammable, remove any potential sources of ignition.[5]
-
Contain and Absorb: Use a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth to cover the spill.[7]
-
Collect and Dispose: Carefully scoop the absorbent material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
For glassware or equipment contaminated with METHYL 3-(THIEN-2-YL)ACRYLATE, rinse with an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous waste in your designated container. Do not rinse directly into the sink.
By adhering to this comprehensive disposal protocol, you uphold your professional responsibility to maintain a safe laboratory environment, protect our ecosystem, and ensure full regulatory compliance.
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure for Management of Hazardous Materials. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(2-thienyl)acrylate. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Chemius. (n.d.). Methyl Acrylate (MA). Retrieved from [Link]
-
International Agency for Research on Cancer. (1999). Methyl acrylate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]
-
Thames River Chemical Corp. (2018, March 21). Methyl Acrylate - SAFETY DATA SHEET. Retrieved from [Link]
-
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
-
University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). methyl acrylate - Substance Information. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. download.basf.com [download.basf.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. arkema.com [arkema.com]
- 5. trc-corp.com [trc-corp.com]
- 6. fishersci.com [fishersci.com]
- 7. Mobile [my.chemius.net]
- 8. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uhcl.edu [uhcl.edu]
- 13. epa.gov [epa.gov]
- 14. depts.washington.edu [depts.washington.edu]
A Senior Application Scientist's Guide to the Safe Handling of METHYL 3-(THIEN-2-YL)ACRYLATE
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. METHYL 3-(THIEN-2-YL)ACRYLATE, a member of the acrylate ester family, is a valuable reagent in organic synthesis. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Understanding the Risks: The Chemistry of Acrylate Reactivity
METHYL 3-(THIEN-2-YL)ACRYLATE's hazard profile is rooted in its chemical structure. The acrylate moiety is an electron-deficient alkene, making it highly reactive and susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis, but it also underlies its primary health concerns.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The potential for allergic skin reactions upon repeated exposure is also a significant concern with acrylate monomers[2][3][4]. Furthermore, it is classified as harmful if swallowed or in contact with skin, and toxic if inhaled[5]. It is also a highly flammable liquid and vapor, necessitating strict control of ignition sources[5][6].
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling METHYL 3-(THIEN-2-YL)ACRYLATE. Each component of your PPE ensemble is chosen to mitigate a specific, identified hazard.
| PPE Component | Specification & Rationale |
| Eye Protection | Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in conjunction with goggles[7]. Causality: Acrylates can cause severe eye irritation and damage[1][8][9]. Goggles provide a complete seal around the eyes, which standard safety glasses do not. |
| Hand Protection | Nitrile gloves are the recommended choice. Given that some acrylates can penetrate latex and vinyl gloves within minutes, double-gloving with nitrile is a best practice for extended operations[2][3]. Causality: Direct skin contact can lead to irritation and may trigger an allergic sensitization, a long-term health issue[2][4]. Nitrile offers superior chemical resistance to this class of compounds. |
| Body Protection | A flame-resistant lab coat is essential. For larger scale operations or situations with a high splash potential, a chemical-resistant apron or suit should be utilized[6][9]. Causality: Protects against accidental skin contact and contamination of personal clothing. The flame-resistant property addresses the flammability hazard of the chemical[5]. |
| Respiratory Protection | All work with METHYL 3-(THIEN-2-YL)ACRYLATE must be conducted in a certified chemical fume hood to minimize inhalation exposure[5]. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required[4]. Causality: The vapors of this compound can cause respiratory tract irritation[1]. Inhalation is a primary route of exposure that can lead to systemic toxicity[5]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely using METHYL 3-(THIEN-2-YL)ACRYLATE in a laboratory setting. Adherence to this workflow is critical for minimizing risk.
Detailed Steps:
-
Review Safety Data Sheet (SDS): Before any work begins, thoroughly read the supplier's SDS for METHYL 3-(THIEN-2-YL)ACRYLATE[10][11].
-
Don Full PPE: As detailed in the table above, put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Prepare Spill Kit: Have a spill kit rated for flammable solvents readily accessible. This should include an inert absorbent material, non-sparking tools for cleanup, and waste disposal bags[12].
-
Aliquot in Fume Hood: Conduct all transfers and measurements of the chemical inside the fume hood to contain vapors. Keep the container tightly closed when not in use[13].
-
Perform Reaction: Keep all reaction vessels closed to the extent possible and maintain vigilant monitoring.
-
Seal Containers: Tightly seal all containers of the chemical and any waste generated.
-
Decontaminate Glassware: Rinse any contaminated glassware in the fume hood with an appropriate solvent before removing it for further cleaning.
-
Segregate Waste: Dispose of all waste, including contaminated gloves, absorbent material, and empty containers, in a designated, sealed hazardous waste container[5].
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash Hands Thoroughly: Wash hands with soap and water after completing the work and removing PPE.
Emergency & Disposal Plan
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Eliminate Ignition Sources: Immediately turn off any open flames, hot plates, or other potential ignition sources[6][12].
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to exhaust vapors.
-
Contain & Clean: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal[12][13].
-
Decontaminate: Clean the spill area with soap and water.
Disposal:
-
METHYL 3-(THIEN-2-YL)ACRYLATE and any materials contaminated with it are considered hazardous waste.
-
Collect all waste in a properly labeled, sealed container.
-
Disposal must be conducted through your institution's environmental health and safety office, in strict accordance with local, state, and federal regulations[5]. Do not pour this chemical down the drain[13].
By integrating these safety measures into your standard operating procedures, you can confidently and safely utilize METHYL 3-(THIEN-2-YL)ACRYLATE in your research endeavors.
References
-
Acrylic Plastic Safety Tips To Know. (2024). ACME Plastics. [Link]
-
Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013. PubChem - NIH. [Link]
-
Safe Handling Manuals | Explore Safe Applications. Methacrylate Producers Association, Inc.. [Link]
-
Acrylic Personal Protective Equipment (PPE) Fabrication. Modern Age Plastics Inc. Toronto. [Link]
-
Allergy to acrylates. DermNet. [Link]
-
Acrylates in the Dental Office – Hazards and Hand Protection. Hourglass International, Inc.. [Link]
-
EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]
-
Safe Handling Manuals. Basic Acrylic Monomer Manufacturers, Inc.. [Link]
-
methyl acrylate - Safety data sheet. BASF. [Link]
-
ETHYL ACRYLATE | Occupational Safety and Health Administration. OSHA. [Link]
-
ICSC 0625 - METHYL ACRYLATE. International Labour Organization. [Link]
-
Methyl Acrylate - SAFETY DATA SHEET. (2018). Gellner Industrial. [Link]
-
MATERIAL SAFETY DATA SHEET - Methyl acrylate. Groupe Veritas Limited. [Link]
Sources
- 1. Methyl 3-(2-thienyl)acrylate | C8H8O2S | CID 5709013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. hourglass-intl.com [hourglass-intl.com]
- 4. groupeveritas.com [groupeveritas.com]
- 5. download.basf.com [download.basf.com]
- 6. ICSC 0625 - METHYL ACRYLATE [chemicalsafety.ilo.org]
- 7. acmeplastics.com [acmeplastics.com]
- 8. fishersci.com [fishersci.com]
- 9. arkema.com [arkema.com]
- 10. Safe Handling Manuals | Explore Safe Applications — Methacrylate Producers Association, Inc. [mpausa.org]
- 11. Safe Handling Manuals — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 12. trc-corp.com [trc-corp.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
